1-(2-Bromo-4-methoxyphenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCISNMVJZZPXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443115 | |
| Record name | 1-(2-bromo-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89691-67-8 | |
| Record name | 1-(2-bromo-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS No. 89691-67-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromo-4-methoxyphenyl)ethanone is a substituted aromatic ketone that holds potential as a versatile building block in organic synthesis. Its structure, featuring a bromo and a methoxy group on the phenyl ring, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on its relevance to medicinal chemistry and drug discovery.
Chemical Identity and Properties
CAS Number: 89691-67-8[1][2][3]
Molecular Formula: C₉H₉BrO₂[1]
Molecular Weight: 229.07 g/mol [1]
IUPAC Name: 1-(2-bromo-4-methoxyphenyl)ethanone
Synonyms: 2'-Bromo-4'-methoxyacetophenone
While extensive experimental data for this specific isomer is limited in publicly available literature, its physical and chemical properties can be inferred from data for similar compounds and information from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | Off-white to light brown crystals or crystalline powder | Inferred from isomers |
| Solubility | Likely soluble in organic solvents such as chloroform and methanol | Inferred from isomers |
| Storage | Recommended to be stored in a cool, dry place (2-8°C) | Inferred from isomers |
Synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone
The primary synthetic route to 1-(2-Bromo-4-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 3-bromoanisole.[2] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich aromatic ring of 3-bromoanisole then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield the final product.
The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the bromo group (-Br) is a deactivating, ortho-, para-directing group. The substitution pattern is therefore influenced by the interplay of these electronic effects. The formation of 1-(2-Bromo-4-methoxyphenyl)ethanone indicates that acylation occurs at the position para to the methoxy group and ortho to the bromo group.
Sources
An In-depth Technical Guide to 1-(2-Bromo-4-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications
Executive Summary: 1-(2-Bromo-4-methoxyphenyl)ethanone is a substituted acetophenone derivative with significant potential as a chemical intermediate in the fields of medicinal chemistry and materials science. With a molecular weight of 229.07 g/mol and the formula C₉H₉BrO₂, this compound's utility is derived from its specific isomeric structure, featuring bromine and methoxy substituents on the phenyl ring which critically influence its reactivity. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its regioselective synthesis via Friedel-Crafts acylation, robust methodologies for its analytical characterization, and a discussion of its applications as a precursor for more complex molecules, particularly in the synthesis of heterocyclic compounds. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a technical understanding of this valuable synthetic building block.
Chemical Identity and Physicochemical Properties
1-(2-Bromo-4-methoxyphenyl)ethanone (CAS Number: 89691-67-8) is a distinct isomer within the family of brominated methoxyacetophenones.[1][2] Its structural arrangement—with the bromine atom ortho to the acetyl group and para to the methoxy group—is key to its specific reactivity profile. It is imperative to distinguish it from its more commonly cited isomer, 2-bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5), where the bromine is on the acetyl methyl group rather than the aromatic ring.[3][4]
The fundamental properties of 1-(2-Bromo-4-methoxyphenyl)ethanone are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1][5] |
| IUPAC Name | 1-(2-bromo-4-methoxyphenyl)ethan-1-one | [1] |
| CAS Number | 89691-67-8 | [1][5] |
| Appearance | White to off-white solid/fused solid | [6] |
| Melting Point | 69–71 °C | [6] |
| Boiling Point | 309.6±27.0 °C (Predicted) | [6] |
| Density | 1.421±0.06 g/cm³ (Predicted) | [6] |
Synthesis and Purification
The most direct and regioselective synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone is achieved through the Friedel-Crafts acylation of 3-bromoanisole.[5][6] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile from acetyl chloride.
Causality of the Methodology: The choice of 3-bromoanisole as the substrate is critical for achieving the desired 2,4-substitution pattern on the resulting ketone. The methoxy group (-OCH₃) is a powerful activating and ortho, para-directing group, while the bromine atom (-Br) is a deactivating but also ortho, para-directing group. The acylation occurs preferentially at the C2 position (ortho to the methoxy group and meta to the bromine) and the C4 position (para to the methoxy group and meta to the bromine). Due to the strong directing effect of the methoxy group, the major product formed is the one where the acetyl group is positioned para to the methoxy group, which corresponds to the C2 position relative to the bromine atom, yielding the target molecule.
Detailed Synthesis Protocol
Reaction: Friedel-Crafts Acylation of 3-Bromoanisole
Materials:
-
3-Bromoanisole
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a gas outlet bubbler. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: Following the complete addition of acetyl chloride, add a solution of 3-bromoanisole (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the substrate dropwise to the reaction mixture over 30-45 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and quench it by carefully and slowly pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride-ketone complex and neutralizes excess catalyst.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure 1-(2-Bromo-4-methoxyphenyl)ethanone.
Caption: Synthesis and Purification Workflow for 1-(2-Bromo-4-methoxyphenyl)ethanone.
Analytical Characterization and Quality Control
Confirming the molecular weight, structure, and purity of 1-(2-Bromo-4-methoxyphenyl)ethanone is essential. A multi-technique approach ensures a self-validating system of quality control.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight.
-
Expected Molecular Ion (M⁺): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. Two peaks of nearly equal intensity will appear at m/z 228 and m/z 230, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass, which can be used to confirm the elemental composition (C₉H₉BrO₂). The calculated exact mass for [M+H]⁺ is 228.9868.
-
Fragmentation: A prominent fragment is often observed corresponding to the loss of the methyl group (M-15) from the acetyl moiety, and another for the acylium ion [M-Br]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for unambiguous structure elucidation. While specific, verified spectral data for this exact isomer (CAS 89691-67-8) is scarce in public literature, the expected shifts can be predicted based on established substituent effects.
Expected ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear as complex multiplets or distinct doublets and doublets of doublets between δ 7.0-7.8 ppm. The proton ortho to the bromine will be the most deshielded.
-
Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.
-
Acetyl Protons (3H): A sharp singlet around δ 2.6 ppm.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl Carbon (C=O): A signal in the range of δ 195-200 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-165 ppm), including the carbon bearing the methoxy group (C-O) at the high-field end and the carbon bearing the bromine atom (C-Br) at the low-field end of this range.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
-
Acetyl Carbon (-CH₃): A signal around δ 26-30 ppm.
Caption: Quality Control Workflow for 1-(2-Bromo-4-methoxyphenyl)ethanone.
Applications in Research and Drug Development
The true value of 1-(2-Bromo-4-methoxyphenyl)ethanone lies in its utility as a versatile building block for constructing more complex molecular architectures, particularly heterocyclic scaffolds which are prevalent in pharmaceuticals.[7] The presence of the ketone and the aryl bromide provides two distinct points for chemical modification.
1. Precursor for Heterocyclic Synthesis: The ketone functional group is a common starting point for synthesizing a variety of five- and six-membered heterocycles. For example, it can react with:
-
Hydrazine derivatives to form pyrazoles.
-
Thiourea or thioamides in a Hantzsch-type synthesis to form thiazoles.[8]
-
Amidines to form pyrimidines.
The resulting heterocyclic cores often possess the "2-bromo-4-methoxyphenyl" substituent, which can be further modified.
2. Substrate for Coupling Reactions: The aryl bromide moiety is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds, linking the core to other aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a critical step in the synthesis of many drug candidates.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.
This dual reactivity makes 1-(2-Bromo-4-methoxyphenyl)ethanone a strategic starting material for building libraries of diverse compounds for high-throughput screening in drug discovery programs. For instance, related α-haloketones are known intermediates in the synthesis of kinase inhibitors and antibacterial agents.[9]
Safety and Handling
As a halogenated aromatic ketone, 1-(2-Bromo-4-methoxyphenyl)ethanone requires careful handling in a laboratory setting.
-
Hazard Classification: The compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]
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Yuan, C., et al. (n.d.). Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. [Link]
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Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. [Link]
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SpectraBase. (n.d.). 1-(2-bromo-4-methoxyphenyl)ethane - MS (GC) Spectrum. [Link]
-
PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)- IR Spectrum. NIST Chemistry WebBook. [Link]
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Beilstein Journals. (n.d.). Supplementary Information. [Link]
-
PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)- Notes. NIST Chemistry WebBook. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis. [Link]
-
Qi, B., et al. (2009). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2004. [Link]
-
HETEROCYCLES. (2011). Vol. 83, No. 9. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Topics in Heterocyclic Chemistry. [Link]
-
ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
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An In-Depth Technical Guide to 2-Bromo-4'-methoxyacetophenone: Nomenclature, Properties, and Applications
Introduction: The Versatility of a Key Synthetic Building Block
In the landscape of medicinal chemistry and organic synthesis, 2-Bromo-4'-methoxyacetophenone stands out as a highly versatile intermediate. Its molecular architecture, featuring a reactive α-bromoketone and a methoxy-substituted phenyl ring, makes it an invaluable precursor for a diverse range of molecules, from bioactive chalcones to complex pharmaceutical agents.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its extensive list of synonyms, detail its physicochemical properties, and explore its critical applications, supported by field-proven protocols and mechanistic insights.
Part 1: Unraveling the Nomenclature: A Guide to Synonyms
The variety of names used for 2-Bromo-4'-methoxyacetophenone can be a source of confusion. Understanding these synonyms is crucial for comprehensive literature searches and clear scientific communication. The nomenclature arises from different systematic and trivial naming conventions.
| Category | Synonym | Rationale |
| IUPAC Systematic Name | 2-bromo-1-(4-methoxyphenyl)ethanone | The most formal and unambiguous name based on IUPAC rules.[3][4][5] |
| Common/Trivial Names | 4-Methoxyphenacyl bromide | "Phenacyl" refers to the C₆H₅COCH₂- group; the methoxy group is at the 4-position of the phenyl ring.[4][5][6] |
| p-Methoxyphenacyl bromide | "p-" (para) is a trivial nomenclature indicating the 1,4 substitution on the benzene ring.[4][5][7] | |
| ω-Bromo-4-methoxyacetophenone | The Greek letter ω (omega) is used to denote the terminal carbon of the acetyl chain, which is brominated.[8] | |
| α-Bromo-4-methoxyacetophenone | The Greek letter α (alpha) denotes the carbon adjacent to the carbonyl group, which is brominated.[5] | |
| Bromomethyl 4-methoxyphenyl ketone | Describes the two parts of the molecule: the bromomethyl group and the 4-methoxyphenyl ketone group.[4][5] | |
| Functional/Trade Names | PTP Inhibitor I / PTP Inhibitor II | These names refer to its function as a Protein Tyrosine Phosphatase inhibitor.[4][9] |
| 4'-(Bromoacetyl)anisole | "Anisole" refers to the methoxybenzene moiety. |
Part 2: Physicochemical and Spectroscopic Profile
Accurate identification and purity assessment are paramount in research and development. The following tables summarize the key physical, chemical, and spectroscopic data for 2-Bromo-4'-methoxyacetophenone.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2632-13-5 | [9][10] |
| EC Number | 220-118-8 | [10] |
| Molecular Formula | C₉H₉BrO₂ | [9] |
| Molecular Weight | 229.07 g/mol | [9] |
| Appearance | Off-white to light brown crystals or crystalline powder | [3][9][11] |
| Melting Point | 69-71 °C (lit.) | [9][12] |
| Solubility | Soluble in DMSO, methanol, and other organic solvents; partly miscible in water. | [9][13] |
| InChI Key | XQJAHBHCLXUGEP-UHFFFAOYSA-N | |
| SMILES | COc1ccc(cc1)C(=O)CBr |
Table 2: Spectroscopic Data Summary (¹H NMR)
Proton NMR is a fundamental tool for structural confirmation. The following assignments are based on spectra recorded in CDCl₃.[14]
| Assignment | Chemical Shift (δ) ppm | Multiplicity |
| Aromatic (ortho to C=O) | ~7.97 | Doublet |
| Aromatic (ortho to OCH₃) | ~6.96 | Doublet |
| -CH₂Br | ~4.40 | Singlet |
| -OCH₃ | ~3.88 | Singlet |
Note: IR spectroscopy will show a characteristic strong absorption for the carbonyl (C=O) group. Mass spectrometry will exhibit a distinctive M/M+2 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).[15]
Part 3: Core Applications in Research and Development
The utility of 2-Bromo-4'-methoxyacetophenone stems from its reactive α-bromoketone moiety, which serves as a potent electrophile for forming new carbon-carbon and carbon-heteroatom bonds.
Covalent Inhibition of Protein Tyrosine Phosphatases (PTPs)
A significant application of this compound is its role as a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1.[8][11][13] PTPs are critical regulators in cellular signaling, and their dysregulation is implicated in diseases like diabetes and cancer.[11]
Mechanism of Action: The α-bromoacetophenone derivative acts as a fairly potent PTP inhibitor by covalently alkylating the conserved catalytic cysteine residue within the PTP active site.[11][13] Because the inhibitor is neutral, it can readily diffuse across cell membranes to reach intracellular PTPs.[11][13] This irreversible binding inactivates the enzyme, making it a valuable tool for studying PTP-dependent signaling pathways.
Caption: Covalent inhibition of a PTP enzyme by 2-Bromo-4'-methoxyacetophenone.
Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
Chalcones are a class of flavonoids known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][16] 2-Bromo-4'-methoxyacetophenone is a key starting material for synthesizing novel chalcone derivatives through the Claisen-Schmidt condensation.[1]
Reaction Principle: This reaction involves a base-catalyzed condensation between a ketone (2-Bromo-4'-methoxyacetophenone) and an aldehyde that lacks α-hydrogens (typically an aromatic aldehyde).[1] The base abstracts an acidic α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone, the characteristic chalcone scaffold.[1]
Caption: Experimental workflow for the synthesis of chalcones.
Protocol 1: Step-by-Step Synthesis of a Chalcone Derivative
This generalized protocol outlines the synthesis of chalcones from 2-Bromo-4'-methoxyacetophenone. Optimization may be required based on the specific aromatic aldehyde used.
Materials & Equipment:
-
2-Bromo-4'-methoxyacetophenone (1.0 eq)
-
Substituted aromatic aldehyde (1.0-1.2 eq)
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 2-Bromo-4'-methoxyacetophenone (1.0 eq.) and the chosen aromatic aldehyde (1.1 eq.) in a minimal amount of cold ethanol or methanol with stirring.[1]
-
Base-Catalyzed Condensation: While maintaining the temperature, slowly add an aqueous or methanolic solution of NaOH or KOH to the flask. The reaction mixture may change color.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture by slowly adding dilute HCl until the solution is neutral to litmus paper. A solid precipitate of the crude chalcone should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
Intermediate in Pharmaceutical Synthesis
Beyond chalcones, 2-Bromo-4'-methoxyacetophenone is a documented intermediate in the synthesis of several important pharmaceutical drugs. Its ability to introduce a specific methoxyphenyl moiety makes it valuable in multi-step syntheses. Notable examples include:
-
Raloxifene: An estrogen-like drug where p-methoxyacetophenone is brominated as a key initial step.[2][7]
-
Butopamine: An antiarrhythmic drug whose synthesis involves this intermediate.[2]
Part 4: Synthesis and Safe Handling
While this compound is commercially available, understanding its synthesis provides context for purity and potential byproducts.
Protocol 2: Laboratory-Scale Synthesis of 2-Bromo-4'-methoxyacetophenone
The most common method is the direct α-bromination of its precursor, 4-methoxyacetophenone.[2]
Materials & Equipment:
-
4-Methoxyacetophenone (1.0 eq)[17]
-
Bromine (1.0-1.1 eq) or Copper(II) Bromide (2.2 eq)
-
Solvent (e.g., Methanol, Acetic Acid, or Ethyl Acetate/Chloroform mixture)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure (using Bromine):
-
Dissolution: Dissolve 4-methoxyacetophenone in the chosen solvent (e.g., methanol) in a round-bottom flask equipped with a dropping funnel and stirrer. Cool the flask in an ice bath.[2]
-
Bromination: Add bromine dropwise to the cooled, stirring solution. Maintain the temperature and stirring for the duration of the reaction (typically 2-5 hours).[2]
-
Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.
-
Purification: The solid is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol to yield pure 2-Bromo-4'-methoxyacetophenone.[2]
An alternative, environmentally friendlier method uses bromine in an aqueous phase, which can achieve yields over 94%.[2]
Table 3: Safety and Handling Information
This compound is corrosive and a lachrymator (induces tears). Strict adherence to safety protocols is mandatory.
| Hazard Category | Description | GHS Codes | Precautionary Measures |
| Skin & Eye Damage | Causes severe skin burns and serious eye damage.[4][10][18][19] | H314 | P280: Wear protective gloves/clothing/eye protection/face protection.[19] P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[19] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[12] |
| Respiratory Irritation | May cause respiratory irritation.[10][19] | H335 | P261: Avoid breathing dust.[10][19] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[19] |
| General Handling | Corrosive.[18] | - | P264: Wash hands thoroughly after handling.[10][19] P310: Immediately call a POISON CENTER or doctor.[10][12] |
| Storage | Store locked up in a dry, cool, well-ventilated place.[10][18] | P405 | Keep container tightly closed.[10] Recommended storage temperature: 2-8°C.[9] |
Conclusion
2-Bromo-4'-methoxyacetophenone is more than just a chemical intermediate; it is a gateway to significant molecular complexity and biological activity. Its well-defined reactivity, particularly as a covalent modifier of enzymes and a cornerstone of the Claisen-Schmidt condensation, ensures its continued relevance in drug discovery and materials science. A thorough understanding of its nomenclature, properties, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to leverage its synthetic potential.
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A Comprehensive Technical Guide to 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS: 89691-67-8)
Abstract: This document provides an in-depth technical overview of 1-(2-Bromo-4-methoxyphenyl)ethanone, a halogenated aromatic ketone with significant utility as a chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the compound's chemical identity, physicochemical properties, primary synthetic pathway via Friedel-Crafts acylation, and its potential applications in organic synthesis. A critical comparative analysis is included to distinguish it from its more commonly referenced isomer, 2-Bromo-1-(4-methoxyphenyl)ethanone, clarifying frequent points of confusion in literature and commercial listings. Safety, handling, and storage protocols are also detailed to ensure its proper use in a laboratory setting.
Section 1: Chemical Identity and Physicochemical Properties
1-(2-Bromo-4-methoxyphenyl)ethanone is a substituted acetophenone derivative. The strategic placement of the bromo, methoxy, and acetyl groups on the phenyl ring creates a versatile building block for further chemical elaboration. Its identity is defined by the specific connectivity of these groups, which dictates its reactivity and physical characteristics.
Nomenclature and Identifiers
The precise identification of this compound is crucial, particularly to differentiate it from its isomers. The following table summarizes its key identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(2-bromo-4-methoxyphenyl)ethanone | [1] |
| CAS Number | 89691-67-8 | [2][3][4][5] |
| Molecular Formula | C₉H₉BrO₂ | [2][5] |
| Molecular Weight | 229.07 g/mol | [2][5] |
| Synonyms | 2'-Bromo-4'-methoxyacetophenone | [1] |
Physicochemical Properties
The physical state and solubility of 1-(2-Bromo-4-methoxyphenyl)ethanone are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Appearance | Solid (form not specified) | [1] |
| Melting Point | 69–71 °C | [2] |
| Boiling Point | 309.6 ± 27.0 °C (Predicted) | [2] |
| Solubility | Information not widely available, but expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Section 2: Synthesis and Mechanism
The regiochemistry of 1-(2-Bromo-4-methoxyphenyl)ethanone is a direct result of its synthetic route. Unlike isomers formed by post-synthesis bromination, its structure is established through the selective acylation of a pre-brominated aromatic precursor.
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and industrially relevant synthesis is the Friedel-Crafts acylation of 3-bromoanisole.[2][5] In this reaction, 3-bromoanisole is treated with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Causality of Reagent Choice:
-
3-Bromoanisole (Substrate): The starting material's structure dictates the final substitution pattern. The methoxy group (-OCH₃) is a powerful ortho-, para-director due to its electron-donating resonance effect. The bromo group (-Br) is a deactivating but also ortho-, para-directing group.
-
Acetyl Chloride (Acylating Agent): Provides the acetyl group (CH₃CO-). Its reaction with the Lewis acid generates the key electrophile.
-
Aluminum Chloride (Lewis Acid Catalyst): This is the cornerstone of the reaction. AlCl₃ coordinates with the chlorine atom of acetyl chloride, forming a highly electrophilic acylium ion ([CH₃C=O]⁺), which is necessary to overcome the activation energy for electrophilic aromatic substitution.[6]
The methoxy group's strong activating and directing effect guides the incoming acylium ion to the positions ortho and para to it. The para position is blocked by the bromine atom, and the ortho position (C2) is sterically accessible, leading to the desired product.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis follows a classical electrophilic aromatic substitution (EAS) mechanism.
Caption: Friedel-Crafts acylation mechanism workflow.
Detailed Experimental Protocol
This protocol is a representative procedure based on the established Friedel-Crafts acylation methodology.
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl₂), and a dropping funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: The flask is charged with a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) and aluminum chloride (AlCl₃, ~1.2 equivalents). The mixture is cooled in an ice bath to 0 °C.
-
Acylating Agent Addition: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension via the dropping funnel. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: 3-Bromoanisole (1.0 equivalent) dissolved in a minimal amount of the anhydrous solvent is added dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours, monitored by TLC).
-
Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The aqueous layer is extracted three times with an organic solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Section 3: Applications in Chemical Synthesis
The primary value of 1-(2-Bromo-4-methoxyphenyl)ethanone lies in its dual reactivity. Both the aryl bromide and the ketone functional groups serve as handles for a wide range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
-
Aryl Bromide Reactivity: The C-Br bond is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).
-
Ketone Reactivity: The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, allowing for reactions such as reductions, oxidations (e.g., Baeyer-Villiger), olefinations (e.g., Wittig reaction), and enolate chemistry.
Caption: Synthetic utility of 1-(2-Bromo-4-methoxyphenyl)ethanone.
Section 4: Comparative Analysis: Isomeric Considerations
A significant point of confusion in the chemical literature and commercial catalogs is the distinction between 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS: 89691-67-8) and its isomer 2-Bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5) . The latter is also known as 2-Bromo-4'-methoxyacetophenone or p-methoxyphenacyl bromide.
| Feature | 1-(2-Bromo-4-methoxyphenyl)ethanone | 2-Bromo-1-(4-methoxyphenyl)ethanone |
| Structure | Bromine is on the aromatic ring at position 2. | Bromine is on the acetyl group's alpha-carbon. |
| CAS Number | 89691-67-8[2] | 2632-13-5[7][8][9] |
| Synthesis | Friedel-Crafts acylation of 3-bromoanisole.[2][5] | α-Bromination of 4-methoxyacetophenone (e.g., with CuBr₂ or NBS).[10][11] |
| Key Reactivity | Aryl bromide is a site for cross-coupling. | α-Bromoketone is a potent electrophile for Sₙ2 reactions (alkylating agent).[12] |
| Known Application | Versatile synthetic intermediate. | Cell-permeable inhibitor of protein tyrosine phosphatases (PTPs) like SHP-1.[11] |
This distinction is paramount. While the user-specified compound is a strategic building block, its isomer (2-bromo-1-(4-methoxyphenyl)ethanone) is an active pharmacological probe due to its ability to covalently alkylate cysteine residues in enzyme active sites.[11] Researchers must ensure they are sourcing and utilizing the correct isomer for their intended application.
Section 5: Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols are essential.
-
Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] It is harmful if swallowed, in contact with skin, or inhaled.[8]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Recommended long-term storage is often at refrigerated temperatures (2-8°C).[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Decomposition: Hazardous decomposition products include carbon oxides and hydrogen bromide gas.[1]
Section 6: Conclusion
1-(2-Bromo-4-methoxyphenyl)ethanone (CAS: 89691-67-8) is a valuable and strategically designed chemical intermediate. Its synthesis via Friedel-Crafts acylation provides a distinct regiochemistry that sets it apart from other isomers. The presence of both a reactive aryl bromide site for cross-coupling reactions and a versatile ketone moiety allows for divergent synthetic pathways, enabling the construction of complex molecular architectures. For scientists in drug discovery and materials science, a clear understanding of its properties, synthesis, and, critically, its distinction from its α-brominated isomer, is essential for its effective application in research and development.
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Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]
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Beilstein Journal of Organic Chemistry. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. [Link]
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NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)- IR Spectrum. [Link]
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A Technical Guide to the Biological Activities of 1-(2-Bromo-4-methoxyphenyl)ethanone Derivatives
An In-depth Technical Guide
Abstract
Substituted acetophenones and their derivatives, particularly chalcones, represent a cornerstone in medicinal chemistry due to their versatile synthesis and broad spectrum of pharmacological activities.[1] This technical guide focuses on derivatives of the 1-(2-bromo-4-methoxyphenyl)ethanone scaffold, a key intermediate for generating a diverse library of bioactive compounds. These derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents.[2][3][4] This document provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of these compounds. It includes detailed, field-proven protocols for evaluating their biological efficacy, designed for researchers, scientists, and drug development professionals. The guide aims to synthesize technical accuracy with practical insights, explaining the causality behind experimental choices and providing a framework for future research and development in this promising area.
Section 1: The 1-(2-Bromo-4-methoxyphenyl)ethanone Scaffold: A Privileged Core in Drug Discovery
Chemical Significance of Acetophenones and Chalcones
Acetophenones are a class of aromatic ketones that serve as fundamental building blocks in organic synthesis. Their true potential in medicinal chemistry is often unlocked through their conversion into chalcones (1,3-diphenyl-2-propene-1-one), which form the central core for a variety of important biological compounds known as chalconoids.[1][5] The biological activity of chalcones is largely attributed to the α,β-unsaturated carbonyl system, which acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles like the sulfhydryl groups of cysteine residues in enzymes and transcription factors.[6] This reactivity underpins their ability to modulate numerous signaling pathways and exhibit a wide range of pharmacological effects.[7][8]
The 1-(2-Bromo-4-methoxyphenyl)ethanone Core
The 1-(2-bromo-4-methoxyphenyl)ethanone structure is a particularly interesting starting material. The presence and position of the bromo and methoxy groups on the phenyl ring significantly influence the electronic properties and steric profile of the resulting derivatives, which in turn dictates their biological activity.
-
Bromo Group: As an electron-withdrawing group, bromine can enhance the electrophilicity of the chalcone's Michael acceptor system and participate in halogen bonding, potentially improving binding affinity to target proteins.
-
Methoxy Group: This electron-donating group can modulate the molecule's lipophilicity and hydrogen bonding capacity, impacting its pharmacokinetic properties and target interactions.
This specific substitution pattern provides a synthetically versatile handle for creating libraries of derivatives with fine-tuned biological activities.
Section 2: Synthesis of Biologically Active Derivatives
Core Synthetic Strategy: Claisen-Schmidt Condensation
The most robust and widely used method for synthesizing chalcone derivatives from 1-(2-bromo-4-methoxyphenyl)ethanone is the Claisen-Schmidt condensation.[6] This base-catalyzed reaction involves the condensation of an aryl methyl ketone (the acetophenone) with an aromatic aldehyde.[8] The choice of a diverse range of substituted benzaldehydes allows for the systematic exploration of structure-activity relationships.
General Synthesis Workflow
The following diagram illustrates the straightforward workflow for synthesizing a library of chalcone derivatives from the core acetophenone.
Caption: Workflow for the synthesis of chalcone derivatives.
Example Protocol: Synthesis of a Chalcone Derivative (SCH-1)[2]
This protocol describes the synthesis of a chalcone from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone, a closely related precursor, demonstrating the general principle.
-
Reactant Preparation: Dissolve 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone (1 mmol) and a selected substituted benzaldehyde (1 mmol) in methanol (15-20 mL).
-
Catalysis: Add an aqueous solution of potassium hydroxide (40%) dropwise to the methanolic solution while stirring continuously at room temperature.
-
Reaction Monitoring: Continue stirring for 24-48 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation and Purification: The solid product that precipitates out is collected by filtration, washed thoroughly with cold water to remove impurities, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]
Section 3: Anti-inflammatory and Anticancer Activities
Derivatives of the bromo-methoxyphenyl ethanone scaffold often exhibit potent dual activities against inflammation and cancer. This is because key signaling pathways are frequently dysregulated in both pathologies.
Mechanism of Action: Targeting NF-κB and MAPK Pathways
Unregulated activation of microglia, the resident immune cells of the central nervous system, contributes to neurodegenerative diseases.[4] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[4][9] Their activation leads to the transcription and production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and various interleukins (IL-1β, IL-6).[4][9]
The derivative 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) has been shown to potently suppress these pro-inflammatory responses in activated microglia by blocking the phosphorylation of MAPK molecules (JNK and p38) and preventing the nuclear translocation of NF-κB subunits (p65 and p50).[4] This inhibition downregulates the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][9]
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The Strategic Utility of 1-(2-Bromo-4-methoxyphenyl)ethanone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-(2-Bromo-4-methoxyphenyl)ethanone, a halogenated ketone, has emerged as a pivotal intermediate, offering a unique combination of reactive sites that enable a diverse array of chemical transformations.[1] Its structure, featuring an ortho-bromo substituent, an activated acetyl group, and a para-methoxy group, provides a versatile platform for the synthesis of a wide range of compounds, particularly in the realm of medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and extensive applications of this valuable building block, offering both theoretical insights and practical, field-proven protocols.
Physicochemical Properties and Spectroscopic Data
1-(2-Bromo-4-methoxyphenyl)ethanone typically presents as a white to off-white crystalline solid, stable under standard laboratory conditions.[1] Its solubility profile is characteristic of many aromatic compounds, showing greater solubility in organic solvents like ethanol and acetone compared to water.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [3][4] |
| Molecular Weight | 229.07 g/mol | [3][4] |
| CAS Number | 89691-67-8 | [4] |
| Melting Point | 69-71 °C | [5] |
| Appearance | White to off-white crystalline solid | [1] |
Spectroscopic analysis is crucial for the characterization of this compound. While detailed spectra can be found in various databases, key features include characteristic signals in ¹H NMR for the methoxy group, the aromatic protons, and the methyl ketone. The presence and position of the bromine atom can be inferred from the splitting patterns and chemical shifts of the aromatic protons. Infrared (IR) spectroscopy will prominently feature a strong absorption band for the carbonyl group of the ketone. Mass spectrometry provides the definitive molecular weight and fragmentation patterns.[3][6]
Synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone: A Practical Protocol
The most common and efficient synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone involves the bromination of 4-methoxyacetophenone. Several brominating agents can be employed, with cupric bromide and N-bromosuccinimide (NBS) being popular choices due to their selectivity and milder reaction conditions compared to elemental bromine.[5][7]
Protocol: Bromination using Cupric Bromide
This method offers good yields and is relatively straightforward to perform.[7]
Materials:
-
4-Methoxyacetophenone
-
Cupric Bromide (CuBr₂)
-
Ethyl Acetate
-
Chloroform
Procedure:
-
Dissolve 4-methoxyacetophenone in a mixture of ethyl acetate and chloroform.
-
Add cupric bromide to the solution (molar ratio of CuBr₂ to acetophenone is typically 2.2:1).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Recrystallize the crude product from ethyl acetate to obtain pure 1-(2-Bromo-4-methoxyphenyl)ethanone.
Expected Yield: ~89.4%[5]
Core Reactivity and Synthetic Applications
The synthetic utility of 1-(2-Bromo-4-methoxyphenyl)ethanone stems from the presence of two key reactive handles: the aryl bromide and the acetyl group. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, while the ketone functionality allows for condensations, reductions, and the formation of heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
The ortho-bromo moiety is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and materials science.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[8][9] This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 1-(2-Bromo-4-methoxyphenyl)ethanone, the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of toluene and water, is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
The catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]
The formation of C-N bonds is another cornerstone of organic synthesis, particularly for producing the vast number of amine-containing pharmaceuticals. The Buchwald-Hartwig amination provides a versatile method for coupling amines with aryl halides.[10][11][12]
General Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction flask is charged with 1-(2-Bromo-4-methoxyphenyl)ethanone, a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
The amine (1.2 equivalents) and an anhydrous solvent such as toluene or dioxane are added.
-
The mixture is heated, typically between 80-110 °C, until the reaction is complete.
-
The reaction is cooled, diluted with an organic solvent, and filtered to remove inorganic salts.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired aryl amine.
The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]
For the synthesis of aryl alkynes, the Sonogashira coupling is the reaction of choice. It involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[13][14] These products are valuable in materials science and as precursors for more complex structures.
General Reaction Scheme:
Caption: Sonogashira coupling workflow.
Experimental Protocol: Sonogashira Coupling
-
To a mixture of 1-(2-Bromo-4-methoxyphenyl)ethanone, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) salt (e.g., CuI) in a degassed solvent like THF or DMF, add a base, typically an amine such as triethylamine or diisopropylamine.
-
The terminal alkyne (1.1 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed in vacuo.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride to remove copper salts.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate.[13]
Synthesis of Heterocyclic Compounds
The acetyl group of 1-(2-Bromo-4-methoxyphenyl)ethanone is a versatile functional group for the construction of various heterocyclic rings, which are core structures in many biologically active molecules.
This building block is a precursor for chalcones, which are synthesized via a Claisen-Schmidt condensation with various benzaldehyde derivatives.[2] These chalcones, in turn, can be converted into other heterocyclic systems like isoxazoles, which are known to possess a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[2]
Synthetic Pathway:
Caption: Pathway to chalcones and isoxazoles.
Applications in Drug Discovery and Development
The derivatives of 1-(2-Bromo-4-methoxyphenyl)ethanone have been investigated for various therapeutic applications. For example, it is a key intermediate in the synthesis of the antiarrhythmic drug butopamine and the estrogen-like drug raloxifene.[5] The ability to readily introduce diverse functionalities onto the aromatic ring through cross-coupling reactions makes this building block particularly attractive for generating libraries of compounds for high-throughput screening in drug discovery programs. The chalcones and isoxazoles derived from it have shown promise as antibacterial and antifungal agents.[2]
Conclusion
1-(2-Bromo-4-methoxyphenyl)ethanone is a highly valuable and versatile building block in organic synthesis. Its dual reactivity, arising from the ortho-bromo substituent and the acetyl group, allows for a wide range of transformations, including sophisticated palladium-catalyzed cross-coupling reactions and the construction of diverse heterocyclic systems. The protocols and insights provided in this guide underscore its strategic importance for researchers and professionals in the chemical and pharmaceutical industries, enabling the efficient synthesis of complex molecules with potential applications in medicine and materials science.
References
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Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E65(10), o2245. Available at: [Link]
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Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
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Patel, H., et al. (2021). Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone. ResearchGate. Available at: [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538-2545. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 72(19), 7290–7296. Available at: [Link]
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Brominated Acetophenones: A Versatile Electrophilic Scaffold for Modern Medicinal Chemistry
Abstract
α-Bromoacetophenones, commonly known as phenacyl bromides, represent a cornerstone class of intermediates in synthetic organic and medicinal chemistry. Their intrinsic reactivity, characterized by two distinct electrophilic centers, renders them exceptionally versatile for constructing complex molecular architectures. This technical guide delves into the synthesis, reactivity, and multifaceted applications of brominated acetophenones in drug discovery. We will explore their pivotal role as synthons for a diverse array of biologically active heterocyclic compounds, their application in the rational design of covalent enzyme inhibitors, and their utility as key intermediates in the synthesis of therapeutics across various domains, including anti-inflammatory, anticancer, and antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this powerful scaffold.
The Chemical Foundation: Synthesis and Reactivity
The utility of any chemical scaffold is rooted in its accessibility and predictable reactivity. α-Bromoacetophenones excel in both areas, with well-established synthetic routes and a clearly understood reactivity profile that medicinal chemists can exploit for targeted molecular design.
Synthesis: The α-Bromination of Acetophenones
The most common route to α-bromoacetophenones is the direct bromination of the corresponding acetophenone derivative at the α-carbon.[1][2] The reaction typically proceeds via an acid-catalyzed mechanism, which is crucial for its selectivity.
Mechanism of Acid-Catalyzed Bromination
Under acidic conditions, the reaction proceeds through an enol intermediate.[1][3] The process involves three key steps:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing the acidity of the α-protons.
-
Enolization: A base (often the solvent or conjugate base of the acid) removes an α-proton to form an enol intermediate. This is the slow, rate-determining step of the reaction.[1][3]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks molecular bromine, yielding the α-brominated product and regenerating the acid catalyst.[3]
The electron density of the aromatic ring is a critical factor; electron-donating groups can sometimes promote competitive aromatic bromination, whereas a moderate electron density is optimal for selective side-chain bromination.[3][4]
Caption: Mechanism of acid-catalyzed α-bromination of acetophenones.
Comparison of Bromination Methods
While classic methods using liquid bromine are effective, safety and environmental concerns have driven the adoption of alternative reagents. The choice of brominating agent is a critical experimental decision, balancing yield, safety, and cost.
| Brominating Agent | Typical Solvent | Key Advantages | Key Disadvantages | Yield Range |
| Liquid Bromine (Br₂) ** | Acetic Acid, Methanol | Inexpensive, readily available.[4] | Highly toxic, corrosive, low selectivity, environmental hazard.[1] | 70-95% |
| N-Bromosuccinimide (NBS) | CCl₄, Acetonitrile | Safer solid reagent, good for allylic/benzylic bromination. | Poor thermal stability, potential for runaway reactions.[1][5] | 60-90% |
| Pyridine Hydrobromide Perbromide | Acetic Acid | Solid, stable, and safer to handle than liquid Br₂.[1][5] | Can require higher temperatures, pyridine byproduct. | 80-95% |
| NaBr / K₂S₂O₈ | Water/Acetonitrile | Green chemistry approach, uses inexpensive salts.[6] | May require specific conditions for selectivity. | 70-90% |
| Copper(II) Bromide (CuBr₂) ** | Ethyl Acetate/Chloroform | High selectivity for α-bromination.[7] | Stoichiometric copper waste. | 85-95% |
Experimental Protocol: Synthesis of 4'-Chloro-α-bromoacetophenone
This protocol is adapted from a procedure optimized for undergraduate teaching, highlighting its reliability and safety.[1][5] It utilizes pyridine hydrobromide perbromide, a safer alternative to liquid bromine.
Materials:
-
4'-Chloroacetophenone (1.0 eq)
-
Pyridine hydrobromide perbromide (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble the reflux apparatus in a fume hood.
-
Dissolution: Dissolve 4'-chloroacetophenone (1.0 eq) in glacial acetic acid in the round-bottom flask.
-
Reagent Addition: Add pyridine hydrobromide perbromide (1.1 eq) to the solution.
-
Reaction: Heat the mixture to 90°C with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC). The optimal reaction time is typically around 3 hours.[1]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and pyridine salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 4'-chloro-α-bromoacetophenone.
-
Characterization: Confirm the identity and purity of the product using NMR, IR spectroscopy, and melting point analysis. A successful synthesis should yield the product in excess of 80%.[1]
The Duality of Reactivity
The synthetic power of brominated acetophenones stems from their dual electrophilic nature.[3][8] This allows for a wide range of transformations with various nucleophiles, making them invaluable building blocks.
-
α-Carbon Reactivity: The α-carbon is highly electrophilic due to the inductive effect of the adjacent carbonyl group and the bromine atom. It is susceptible to SN2 attack by a wide range of nucleophiles (amines, thiols, carboxylates, etc.), with bromide acting as an excellent leaving group. This is the basis for its use as an alkylating agent.
-
Carbonyl Carbon Reactivity: The carbonyl carbon retains its electrophilicity and can undergo reactions typical of ketones, such as reactions with organometallic reagents or reduction.
Caption: Key reactivity pathways of α-bromoacetophenones.
Applications in Medicinal Chemistry & Drug Design
The versatile reactivity of brominated acetophenones translates directly into a broad spectrum of applications in drug discovery, from creating foundational scaffolds to engineering highly specific enzyme inhibitors.
Cornerstone of Heterocyclic Synthesis
Phenacyl bromides are indispensable precursors for synthesizing a vast range of heterocyclic compounds, which form the core of many pharmaceuticals.[8][9][10][11]
The Hantzsch Thiazole Synthesis: A classic and powerful application is the Hantzsch synthesis of thiazoles. This reaction involves the condensation of an α-haloketone (the phenacyl bromide) with a thioamide-containing compound.[8][12] The resulting thiazole ring is a privileged scaffold found in numerous drugs with anticancer, antibacterial, anti-inflammatory, and antiviral properties.[8][12]
Caption: Workflow for the Hantzsch synthesis of bioactive thiazoles.
This strategy has been successfully employed to create complex thiazole-linked hybrids, where the molecular hybridization approach enhances drug efficacy and can mitigate issues like multidrug resistance.[8][12]
Warheads for Covalent Inhibitors
The development of covalent inhibitors, which form a stable bond with their biological target, is a major strategy in modern drug design.[13] The high electrophilicity of the α-carbon in bromoacetophenones makes them an ideal, albeit highly reactive, warhead for targeting nucleophilic amino acid residues (such as cysteine, serine, or lysine) in an enzyme's active site.[14]
While the high reactivity can lead to off-target effects, medicinal chemists can tune the molecule's electronics and sterics to control this reactivity, improving selectivity. This principle is central to the design of both irreversible and reversible covalent drugs.[14][15] For example, while many modern Bruton's tyrosine kinase (BTK) inhibitors use acrylamide warheads, the underlying principle of using a precisely positioned electrophile to form a covalent bond with a cysteine residue is the same.[13][15][16] The bromoacetophenone moiety serves as a powerful tool for initial probe development and fragment-based screening to identify such targetable residues.
Caption: Covalent modification of an enzyme by a bromoacetophenone warhead.
Key Intermediates for Diverse Therapeutics
Beyond their use in creating novel scaffolds, brominated acetophenones are critical intermediates in the synthesis of established and experimental drugs across multiple therapeutic areas.
-
Anti-Inflammatory Drugs: α-bromoacetophenone is a significant intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) of the aryl propionate class.[1][5]
-
Hormonal Drugs: The intermediate p-methoxy-α-bromoacetophenone is a primary building block for synthesizing the selective estrogen receptor modulator (SERM) drug, raloxifene.[1]
-
Anticancer Agents: Chalcones, synthesized from acetophenones, and their α-trifluoromethyl derivatives have shown potent antiproliferative activities against various cancer cell lines, including androgen-independent prostate cancer.[17] Brominated acetophenones serve as precursors to many chalcone-based hybrids investigated as potential anticancer agents.[18][19]
-
Antiviral Compounds: The heterocyclic scaffolds readily produced from phenacyl bromides are frequently explored for antiviral activity.[8][12] These intermediates are used to build libraries of compounds that are then screened against viruses like SARS-CoV-2, influenza, and Ebola.[18][20][21]
-
Neuroprotective Agents: The acetophenone core is present in molecules investigated for neuroprotective properties against conditions like cerebral ischemia and glutamate-induced apoptosis.[22][23] Brominated derivatives provide a chemical handle to elaborate these core structures into more complex drug candidates.[24][25]
Conclusion and Future Outlook
α-Bromoacetophenones are far more than simple organic intermediates; they are enabling tools for innovation in medicinal chemistry. Their well-understood synthesis and predictable dual-electrophilic reactivity provide a robust platform for a wide range of applications. From the construction of privileged heterocyclic pharmacophores to the targeted design of covalent inhibitors, their utility is both broad and deep.
The primary challenge associated with this scaffold—its inherent high reactivity—is also its greatest strength. The future of its application lies in the sophisticated tuning of this reactivity. By carefully modifying the electronic and steric properties of the aromatic ring and the ketone, researchers can design next-generation therapeutics with enhanced selectivity and reduced off-target toxicity. As our understanding of disease biology deepens, the ability of brominated acetophenones to serve as versatile probes and synthons will ensure their continued relevance and importance in the drug discovery pipeline.
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introduction to 1-(2-Bromo-4-methoxyphenyl)ethanone
An In-Depth Technical Guide to 1-(2-Bromo-4-methoxyphenyl)ethanone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS No. 89691-67-8), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into its synthesis, characterization, reactivity, and applications, grounding all claims in authoritative sources.
Introduction and Strategic Importance
1-(2-Bromo-4-methoxyphenyl)ethanone is a substituted acetophenone derivative featuring a bromine atom and a methoxy group on the phenyl ring. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis. Its strategic importance lies in its utility as a precursor for more complex molecular architectures, particularly in the discovery of novel pharmaceutical agents. The interplay between the electron-donating methoxy group and the electron-withdrawing, yet synthetically versatile, bromo- and acetyl groups provides a rich chemical handle for a variety of transformations.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The data for 1-(2-Bromo-4-methoxyphenyl)ethanone is summarized below.
| Property | Value | Source |
| CAS Number | 89691-67-8 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| IUPAC Name | 1-(2-bromo-4-methoxyphenyl)ethan-1-one | [2] |
| Physical Form | Solid (at 20°C) | [3] |
| Purity | Typically ≥95% | [2][3] |
| SMILES | COC1=CC=C(C(C)=O)C(Br)=C1 | [2] |
| MDL Number | MFCD00465443 | [1][2] |
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and common method for synthesizing 1-(2-Bromo-4-methoxyphenyl)ethanone is through the Friedel-Crafts acylation of 3-bromoanisole.[1] This classic electrophilic aromatic substitution reaction provides a reliable route to introduce the acetyl group onto the aromatic ring.
The Underlying Mechanism
The Friedel-Crafts acylation proceeds via a well-established multi-step mechanism. The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for activating the acylating agent.[4]
-
Formation of the Acylium Ion: The Lewis acid catalyst reacts with acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance.[4][5] This step is crucial as it generates the potent electrophile required for the reaction.
-
Electrophilic Attack: The electron-rich aromatic ring of 3-bromoanisole acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group. The bromine atom is a deactivating, but also ortho, para-directing group. The substitution occurs at the position ortho to the methoxy group and meta to the bromo group, a position activated by the powerful methoxy substituent.
-
Restoration of Aromaticity: A proton is eliminated from the intermediate sigma complex (arenium ion), restoring the aromaticity of the ring and yielding the final ketone product.[6]
Visualizing the Synthesis
Caption: Reaction scheme for the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone.
Step-by-Step Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale.
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is crucial to prevent moisture from deactivating the Lewis acid catalyst.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM) as the solvent. The suspension is cooled to 0°C in an ice bath to control the initial exothermic reaction.
-
Reagent Addition: A solution of 3-bromoanisole (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM is added dropwise to the cooled suspension via the dropping funnel. The slow addition rate is critical to maintain temperature control and prevent side reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: The reaction is carefully quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[4] This hydrolyzes the aluminum chloride complex and protonates any remaining intermediates.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice more with DCM. Combining the organic layers maximizes product recovery.
-
Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution (to neutralize acid), followed by brine, and then dried over anhydrous sodium sulfate.[4] The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 1-(2-Bromo-4-methoxyphenyl)ethanone.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. While specific spectral data for the 1-(2-bromo-4-methoxyphenyl)ethanone isomer is not widely published, the following techniques are standard for characterization. For reference, data for the related isomer, 2-bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5), is often available and provides an indication of expected signals.[7][8][9][10]
-
¹H NMR Spectroscopy: Will confirm the substitution pattern on the aromatic ring through characteristic chemical shifts and coupling constants of the aromatic protons, as well as singlets for the methoxy and acetyl methyl protons.
-
¹³C NMR Spectroscopy: Provides information on the number and chemical environment of all carbon atoms in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that help confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl (C=O) group of the ketone (typically around 1680 cm⁻¹) and C-O stretching of the methoxy group.
Reactivity and Synthetic Potential
The unique combination of functional groups in 1-(2-Bromo-4-methoxyphenyl)ethanone makes it a versatile synthetic intermediate.
Caption: Key reaction pathways for 1-(2-Bromo-4-methoxyphenyl)ethanone.
-
Aryl Bromide Chemistry: The bromine atom is a key functional handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Ketone Chemistry: The acetyl group can undergo a wide range of transformations. It can be reduced to a secondary alcohol or completely to an ethyl group (e.g., via Wolff-Kishner reduction). The α-protons are acidic, allowing for enolate formation and subsequent reactions like aldol condensations.
-
Building Block for Heterocycles: This class of compounds serves as a crucial intermediate for synthesizing various heterocyclic structures, such as thiazoles, which are of significant interest in medicinal chemistry.[8]
Applications in Drug Discovery and Materials Science
The true value of a building block like 1-(2-Bromo-4-methoxyphenyl)ethanone is demonstrated by its application in synthesizing molecules with significant biological or material properties. While direct applications of this specific molecule are part of proprietary research, its structural motifs are found in numerous advanced compounds.
-
Inhibitors of Cellular Signaling: Substituted acetophenones are core structures in the development of various enzyme inhibitors. For instance, the related α-bromo isomer, 2-bromo-1-(4-methoxyphenyl)ethanone, is a known inhibitor of protein tyrosine phosphatases (PTPs).[11] Other similar structures are investigated as kinase inhibitors for applications in oncology.
-
Precursors to Bioactive Compounds: The molecule serves as a key starting material for multi-step syntheses of complex natural product analogues and other biologically active compounds. Its utility as an intermediate for creating thiazole-substituted hydrazones highlights its importance in generating compounds with potential antibacterial and anti-inflammatory activities.[8]
-
Materials Science: The phenacyl moiety is useful in polymer chemistry. For example, 2-Bromo-4′-methoxyacetophenone has been used to synthesize light-responsive diblock copolymers containing photocleavable side groups.
Safety, Handling, and Storage
It is imperative to treat 1-(2-Bromo-4-methoxyphenyl)ethanone with extreme caution as a corrosive and irritant until proven otherwise.
| Safety Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[13] |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.[14] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Long-term storage at 2-8°C is recommended.[3] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[12] |
| First Aid (Skin) | Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention.[13][12] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth and call a physician immediately.[13][12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] |
References
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Chemical Properties of Ethanone, 2-bromo-1-(4-methoxyphenyl)- (CAS 2632-13-5). Cheméo.[Link]
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2-bromo-1-(4-methoxyphenyl)ethanone. Solubility of Things.[Link]
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Safety Data Sheet. Angene Chemical.[Link]
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Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry.[Link]
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Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook.[Link]
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Bromomethyl 4-methoxyphenyl ketone. PubChem, National Institutes of Health.[Link]
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2-Bromo-1-(4-methoxyphenyl)ethanone. National Center for Biotechnology Information, U.S. National Library of Medicine.[Link]
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Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook.[Link]
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SAFETY DATA SHEET - 2-Bromo-4''-methoxyacetophenone. Fisher Scientific.[Link]
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Friedel-Crafts Acylation. Chemistry Steps.[Link]
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Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.[Link]
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Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook.[Link]
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The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. LinkedIn.[Link]
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An In-depth Technical Guide to 2-Bromoacetophenones: Discovery, Synthesis, and Applications
This guide provides a comprehensive overview of 2-bromoacetophenones, a class of organic compounds pivotal to advancements in synthetic chemistry, pharmaceuticals, and materials science. From their initial discovery to modern synthetic protocols and diverse applications, this document serves as a technical resource for researchers, scientists, and professionals in drug development.
Introduction and Historical Context
2-Bromoacetophenone, also known as phenacyl bromide, is an aromatic ketone distinguished by a bromine atom at the alpha (α) position relative to the carbonyl group. This structural feature imparts a high degree of reactivity, making it a versatile intermediate in organic synthesis. The compound typically appears as a white to off-white crystalline solid with a melting point between 48-51°C.
The first documented synthesis of phenacyl bromide dates back to 1871.[1] Its discovery was a direct extension of the burgeoning field of aromatic chemistry in the 19th century. Early investigations into the reactivity of acetophenone, a simple aromatic ketone, naturally led to explorations of its halogenation. Scientists of the era were keen to understand how the aromatic ring and the ketone functional group influenced each other's reactivity. The synthesis of 2-bromoacetophenone was a significant step in elucidating the principles of α-halogenation of ketones, a fundamental transformation in organic chemistry.
Early applications of 2-bromoacetophenone were largely academic, serving as a model compound for studying reaction mechanisms and as a precursor for creating new, more complex molecules. However, its potent lachrymatory (tear-inducing) properties were quickly recognized, leading to its use as a tear gas.[2] This application, while historically significant, has been largely superseded by more effective and less toxic agents. Today, the primary utility of 2-bromoacetophenones lies in their role as highly valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.[3]
Synthesis of 2-Bromoacetophenones: A Tale of Two Pathways
The synthesis of 2-bromoacetophenones is a cornerstone of many research and industrial processes. The journey to the final product typically involves two key stages: the formation of the acetophenone backbone and the subsequent α-bromination.
The Genesis: Friedel-Crafts Acylation for Acetophenone Synthesis
The parent compound, acetophenone, is most commonly synthesized via the Friedel-Crafts acylation of benzene.[4][5] This electrophilic aromatic substitution reaction, first reported by Charles Friedel and James Crafts in 1877, involves the reaction of benzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[6][7]
The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring to form the desired ketone.[4]
Experimental Workflow: Friedel-Crafts Acylation of Benzene
Caption: Workflow for Acetophenone Synthesis via Friedel-Crafts Acylation.
The Key Transformation: α-Bromination of Acetophenone
The defining step in the synthesis of 2-bromoacetophenone is the selective bromination of the α-carbon. This reaction is typically carried out under acidic conditions, which favors the formation of a single brominated product.[8][9] In contrast, basic conditions can lead to multiple halogenations.[10][11]
The most common method involves the direct bromination of acetophenone using elemental bromine (Br₂) in a suitable solvent, such as acetic acid or ether.[12][13] The reaction is often catalyzed by an acid.[8][14]
Mechanism of Acid-Catalyzed α-Bromination
The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate.[8][14][15] This mechanism is supported by kinetic studies which show that the rate of halogenation is dependent on the concentration of the ketone and the acid, but independent of the bromine concentration.[14][16] This indicates that the formation of the enol is the rate-determining step.[15][17]
Reaction Pathway: Acid-Catalyzed α-Bromination
Caption: Mechanism of Acid-Catalyzed α-Bromination of Acetophenone.
Table 1: Comparison of α-Bromination Methods for Acetophenones
| Brominating Agent/System | Substrate Example | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity & Remarks |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | High efficiency and a safer solid reagent compared to liquid Br₂.[18] |
| Pyridine Hydrobromide Perbromide | 4-Trifluoromethylacetophenone | Acetic Acid | 90 | 3 | 90 | Excellent yield, though the substrate can be more expensive.[18] |
| N-Bromosuccinimide (NBS) / Al₂O₃ | Aralkyl Ketones | Acetonitrile | Reflux | 0.17 - 0.33 | 80-92 | Mild conditions and high yields.[18] |
| Copper(II) Bromide (CuBr₂) | Acetophenone | Chloroform-Ethyl Acetate | Reflux | 3-4 | High | A heterogeneous system that is easy to work with.[19] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) / Acid | Acetophenone | Various | 10-100 | 4-8 | 60-94 | A versatile method with a range of applicable acids and solvents.[20][21] |
Detailed Experimental Protocol: Synthesis of 2-Bromoacetophenone from Acetophenone [12][13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 25 g of acetophenone in 125 g of glacial acetic acid.
-
Bromine Addition: While stirring vigorously, slowly add 30 g of bromine from the dropping funnel. To facilitate the removal of the hydrogen bromide gas formed during the reaction, a slow stream of dry carbon dioxide can be introduced.
-
Reaction Monitoring: Continue stirring after the addition is complete. The disappearance of the bromine color indicates the reaction is proceeding.
-
Work-up: Once the reaction mixture is colorless, pour it into a large volume of cold water. The 2-bromoacetophenone will separate as an oil which will crystallize upon cooling.
-
Purification: Collect the crude product by filtration. The crystals can be purified by recrystallization from ethanol. The final product should be white rhombic prisms with a melting point of approximately 50°C.
Safety Note: 2-Bromoacetophenone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[2][22] It is also sensitive to light and should be stored accordingly.[12]
Applications in Research and Drug Development
The synthetic utility of 2-bromoacetophenones stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a good leaving group (bromide). This dual reactivity allows for the construction of a wide variety of complex molecular architectures, particularly heterocyclic compounds.[17][23][24][25][26]
Key Applications:
-
Pharmaceutical Intermediates: 2-Bromoacetophenones are crucial intermediates in the synthesis of numerous pharmaceuticals.[3] For example, they are used in the preparation of non-steroidal anti-inflammatory drugs and estrogenic drugs.[3] They are also precursors for various biologically active compounds, including β-blockers and agents with antibacterial or antitumor properties.[17]
-
Synthesis of Heterocycles: They are widely used in the synthesis of five and six-membered heterocyclic compounds containing nitrogen, oxygen, and sulfur.[23][25] These heterocyclic motifs are prevalent in many active pharmaceutical ingredients (APIs). For instance, they are used to synthesize thiazoles, pyrazoles, and indolizines.[2][27]
-
Derivatizing Agents: 2-Bromoacetophenone is used to prepare crystalline esters from carboxylic acids, which can be useful for their purification and characterization.[22][28][29]
-
Enzyme Inhibition Studies: It has been shown to be an irreversible inactivator of certain enzymes, such as human liver aldehyde dehydrogenase, making it a useful tool in biochemical research.[22][30]
Logical Relationship: 2-Bromoacetophenone in Synthetic Pathways
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An In-Depth Technical Guide to α-Bromoacetophenones as Covalent Inhibitors of Protein Tyrosine Phosphatases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein tyrosine phosphatases (PTPs) are a critical class of enzymes that, in concert with protein tyrosine kinases, regulate a vast array of cellular signaling pathways. Their dysregulation is implicated in numerous human diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. This guide delves into the role of α-bromoacetophenone derivatives as potent, covalent inhibitors of PTPs. A crucial distinction is made at the outset: while the topic specified is 1-(2-Bromo-4-methoxyphenyl)ethanone, the scientific literature overwhelmingly points to its isomer, 2-Bromo-4'-methoxyacetophenone (also known as PTP Inhibitor II), as the active phosphatase inhibitor. This document will, therefore, focus on the well-characterized inhibitory activity of the α-bromo isomer, providing a comprehensive overview of its mechanism, synthesis, and methods for evaluating its efficacy, while also addressing the chemical distinctions between these related compounds.
Introduction: The Critical Role of Protein Tyrosine Phosphatases in Cellular Signaling
Protein phosphorylation is a fundamental post-translational modification that governs a multitude of cellular processes, from cell growth and differentiation to immune responses.[1] This dynamic process is controlled by the opposing actions of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them.[2] The balance between PTK and PTP activity maintains cellular homeostasis, and its disruption can lead to pathological conditions.[3]
Two PTPs of significant therapeutic interest are:
-
PTP1B (Protein Tyrosine Phosphatase 1B): A key negative regulator of the insulin and leptin signaling pathways.[4][5] Its overexpression is linked to type 2 diabetes, obesity, and certain cancers, making PTP1B inhibitors a promising strategy for these diseases.[4][6]
-
SHP-1 (Src homology region 2 domain-containing phosphatase-1): Primarily expressed in hematopoietic cells, SHP-1 is a crucial negative regulator of signaling pathways in immune cells, including the JAK/STAT pathway.[1][7][8] Inhibition of SHP-1 is being explored as a therapeutic approach for cancer and autoimmune disorders.[1][9][10]
Given their highly conserved and often positively charged active sites, developing selective, cell-permeable PTP inhibitors has been a significant challenge.[11] This has led to the exploration of alternative strategies, including the development of covalent inhibitors that can form a permanent bond with the enzyme, offering high potency and prolonged duration of action.
Structural Isomers and a Case of Mistaken Identity: 1-(2-Bromo-4-methoxyphenyl)ethanone vs. 2-Bromo-4'-methoxyacetophenone
It is imperative to clarify the structural differences between the requested compound and the known active inhibitor. The position of the bromine atom is the key determinant of reactivity and biological activity.
| Feature | 1-(2-Bromo-4-methoxyphenyl)ethanone | 2-Bromo-4'-methoxyacetophenone |
| CAS Number | 89691-67-8[12] | 2632-13-5[13] |
| Structure | Bromine is on the phenyl ring (aromatic substitution). | Bromine is on the α-carbon of the acetyl group (α-halogenation). |
| Chemical Reactivity | The C-Br bond is on an sp2 hybridized carbon and is relatively stable. The α-carbon is not activated. | The bromine is on an sp3 hybridized carbon adjacent to a carbonyl group, making it a highly reactive electrophile and an excellent leaving group.[2] |
| Known Activity | No significant documented activity as a phosphatase inhibitor. | A well-characterized, cell-permeable, covalent inhibitor of protein tyrosine phosphatases like SHP-1 and PTP1B.[14][15] |
The electrophilic nature of the α-carbon in 2-bromo-4'-methoxyacetophenone is the cornerstone of its inhibitory mechanism, which will be discussed in detail. There is currently no evidence in the scientific literature to suggest that 1-(2-bromo-4-methoxyphenyl)ethanone possesses a similar mechanism or efficacy.
Mechanism of Action: Covalent Inactivation of the PTP Active Site
α-Haloacetophenones, including 2-Bromo-4'-methoxyacetophenone, function as irreversible inhibitors by covalently modifying a critical cysteine residue within the PTP active site.[2][16]
The catalytic mechanism of PTPs involves a nucleophilic attack by the thiolate anion of this conserved cysteine on the phosphate group of the substrate.[17] 2-Bromo-4'-methoxyacetophenone is designed to mimic the phosphotyrosine substrate. The electron-rich methoxy group and the phenyl ring allow it to bind within the hydrophobic active site of the PTP.[2] This binding event positions the highly electrophilic α-carbon in close proximity to the nucleophilic catalytic cysteine.
The subsequent reaction is a classic SN2 alkylation: the cysteine thiolate attacks the α-carbon, displacing the bromide ion and forming a stable thioether bond. This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive.[2]
Figure 1: Mechanism of covalent inhibition of a PTP by 2-Bromo-4'-methoxyacetophenone.
Synthesis and Characterization
The synthesis of 2-Bromo-4'-methoxyacetophenone is typically achieved through the α-bromination of its precursor, 4-methoxyacetophenone. Several methods exist, with common ones utilizing reagents like N-bromosuccinimide (NBS) or cupric bromide.[18][19]
Example Synthesis Protocol (using Cupric Bromide)
This protocol is adapted from established literature procedures.[19]
-
Dissolution: Dissolve 4-methoxyacetophenone (1.0 equivalent) in a suitable solvent mixture, such as ethyl acetate and chloroform.
-
Addition of Brominating Agent: Add cupric bromide (CuBr₂) (approx. 2.2 equivalents) to the solution.
-
Reaction: Reflux the mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the precipitated copper salts are removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a solvent like ethyl acetate to yield 2-Bromo-4'-methoxyacetophenone as a white to light brown crystalline solid.[15]
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and melting point analysis (typically 69-71 °C) to confirm its identity and purity.[19]
Experimental Workflow: Assessing Phosphatase Inhibition
To evaluate the inhibitory potential of compounds like 2-Bromo-4'-methoxyacetophenone, a robust and sensitive assay is required. Fluorescence-based assays are widely used for their high throughput and sensitivity.[20][21]
Protocol: In Vitro Fluorescence-Based Phosphatase Inhibition Assay
This workflow is designed to determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific PTP, such as PTP1B or SHP-1.
Materials:
-
Recombinant human PTP enzyme (e.g., PTP1B, SHP-1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)
-
Fluorogenic Substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).[22]
-
Test Inhibitor (e.g., 2-Bromo-4'-methoxyacetophenone) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader (Excitation: 358 nm, Emission: 455 nm).[23]
Figure 2: Experimental workflow for determining PTP inhibitor IC₅₀.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is effective, starting from a high concentration (e.g., 100 µM).
-
Assay Plating:
-
Dispense a small volume (e.g., 0.5 µL) of each inhibitor concentration into the wells of a 384-well plate.
-
Include positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme, background fluorescence), each containing only DMSO.
-
-
Enzyme Incubation:
-
Prepare a solution of the PTP enzyme in assay buffer at a pre-determined optimal concentration.[21]
-
Add the enzyme solution (e.g., 20 µL) to each well containing the inhibitor and controls.
-
Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to allow the covalent inhibitor to react with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a solution of DiFMUP in the assay buffer at its Kₘ concentration or below.
-
Add the DiFMUP solution (e.g., 5 µL) to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence reader and begin kinetic measurements. Record fluorescence intensity at regular intervals.
-
-
Data Analysis:
-
For each well, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (100% activity).
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
2-Bromo-4'-methoxyacetophenone and related α-haloacetophenones represent a valuable class of chemical tools for studying PTPs. Their covalent mechanism of action provides potent and sustained inhibition, which is advantageous for both in vitro studies and as a starting point for therapeutic design. It is crucial for researchers to be precise about the specific isomer used, as the position of the halogen atom dictates the compound's ability to act as a covalent inhibitor. Future efforts in this field will likely focus on improving the selectivity of these covalent inhibitors for specific PTPs, thereby minimizing off-target effects and enhancing their therapeutic potential. The development of novel electrophilic warheads and sophisticated targeting moieties will be key to advancing this promising class of enzyme inhibitors.
References
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- Europe PMC. (2016).
- Frontiers. (2020). Shp1 in Solid Cancers and Their Therapy. Frontiers in Oncology.
- PubMed. (2010).
- PubMed. (2020). Role of protein tyrosine phosphatase 1B in cardiovascular diseases. PubMed.
- Ruddraraju, K. V., & Zhang, Z. Y. (2017).
- ACS Publications. (2021). Integrated Approach to Identify Selective PTP1B Inhibitors Targeting the Allosteric Site.
- PubMed. (2019). Protein tyrosine phosphatase 1B (PTP1B)
- Bio-protocol. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol.
- NIH. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays.
- ACS Publications. (1999). α-Haloacetophenone Derivatives As Photoreversible Covalent Inhibitors of Protein Tyrosine Phosphatases. Journal of the American Chemical Society.
- PubMed. (2000).
- MedChemExpress. SHP1 | Inhibitor Agonists. MedChemExpress.
- NIH. (2008). An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases.
- ROS. 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. ROS.
- ChemicalBook. 2-Bromo-4'-methoxyacetophenone. ChemicalBook.
- ResearchGate. (2022). (PDF) Protein Tyrosine Phosphatase Biochemical Inhibition Assays.
- Cayman Chemical. PTP Inhibitor II (CAS 2632-13-5). Cayman Chemical.
- NIH. (2010). 2-Bromo-1-(4-methoxyphenyl)ethanone.
- Analytical Chemistry Chongqing Chemdad Co. 2-Bromo-4'-methoxyacetophenone. Chemdad.
- NIH. (2017). Covalent inhibition of protein tyrosine phosphatases.
- ChemicalBook. 1-(5-BROMO-2-HYDROXY-4-METHOXYPHENYL)-ETHANONE synthesis. ChemicalBook.
- ElectronicsAndBooks.
- Springer Protocols. (2018).
- Royal Society of Chemistry. (2021).
- AChemBlock. 1-(2-Bromo-4-methoxyphenyl)ethanone 95.00% | CAS: 89691-67-8. AChemBlock.
- Asian Journal of Organic & Medicinal Chemistry. (2018). A facile and efficient synthesis of α-bromo ketones using N-bromosuccinimide under ultrasonic irradiation. Asian Journal of Organic & Medicinal Chemistry.
- PubMed. (2002).
- Selleck Chemicals. Phosphatase Inhibitor Cocktail (2 Tubes, 100X). Selleck Chemicals.
- Thermo Fisher Scientific.
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Methodological & Application
Topic: Regioselective Synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanone via Friedel-Crafts Acylation of 3-Bromoanisole
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone, a valuable substituted acetophenone intermediate, through the Friedel-Crafts acylation of 3-bromoanisole. We delve into the critical principles of regioselectivity in electrophilic aromatic substitution, explaining the mechanistic rationale for the observed product distribution. The protocol herein is designed to be a self-validating system, offering detailed, step-by-step instructions for the reaction, work-up, and purification, supplemented by field-proven insights for optimization and troubleshooting. This guide is intended for professionals in organic synthesis and medicinal chemistry who require a robust and well-understood method for preparing polysubstituted aromatic ketones.
Introduction and Mechanistic Overview
The Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in organic chemistry, allows for the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution (EAS) reaction typically employs an acyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[3] The subsequent reaction with an aromatic substrate yields a ketone, which, unlike the product of a Friedel-Crafts alkylation, is deactivated towards further substitution, thus preventing polyacylation.[4]
The primary challenge and focus of this application note is the control of regioselectivity when using a disubstituted aromatic substrate like 3-bromoanisole. The substrate contains two distinct directing groups:
-
Methoxy Group (-OCH₃): A strongly activating ortho, para-director due to its ability to donate electron density to the ring via a powerful resonance effect (+M).[5][6]
-
Bromo Group (-Br): A deactivating ortho, para-director. It deactivates the ring through a strong inductive electron-withdrawing effect (-I) but directs incoming electrophiles to the ortho and para positions via resonance stabilization from its lone pairs (+M).[7]
When these effects are combined in 3-bromoanisole, the methoxy group's potent activating nature dominates the reaction's outcome.[8] The positions ortho and para to the methoxy group (C2, C6, and C4) are all significantly activated. Both the methoxy and bromo groups direct incoming electrophiles to positions C2, C4, and C6. However, the C4 position is electronically favored as it is para to the strongly activating methoxy group, leading to the preferential formation of 1-(3-bromo-4-methoxyphenyl)ethanone as the major product.
Reaction Scheme:
Visualization of Key Processes
Friedel-Crafts Acylation Mechanism
The mechanism proceeds through three primary stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and restoration of aromaticity.
Caption: The mechanism of Friedel-Crafts acylation on 3-bromoanisole.
Experimental Synthesis Workflow
The following flowchart outlines the complete laboratory procedure, from initial setup to final product analysis.
Caption: Step-by-step workflow for the synthesis and purification process.
Detailed Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Dichloromethane is a suspected carcinogen. Appropriate personal protective equipment (safety goggles, lab coat, gloves) is mandatory.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Bromoanisole | C₇H₇BrO | 187.04 | 5.00 g | 26.73 | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 4.28 g | 32.08 | 1.2 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 2.31 g (2.1 mL) | 29.40 | 1.1 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 20 mL | - | - |
| Crushed Ice | H₂O | 18.02 | ~150 g | - | - |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | ~50 mL | - | - |
| Brine (sat. NaCl soln.) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture. Place the flask under a positive pressure of dry nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq). Add 60 mL of anhydrous dichloromethane via cannula or syringe. Cool the resulting suspension to 0 °C in an ice-water bath with stirring.
-
Reagent Addition:
-
Dissolve 3-bromoanisole (1.0 eq) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the 3-bromoanisole solution to the AlCl₃ suspension over 5-10 minutes.
-
Measure acetyl chloride (1.1 eq) into the dropping funnel with 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at 0-5 °C. A color change and HCl gas evolution should be observed.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up and Quenching:
-
In a separate large beaker, prepare a mixture of crushed ice (~150 g) and concentrated hydrochloric acid (20 mL).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into the stirred ice/HCl slurry.[9] This step is exothermic and hydrolyzes the aluminum chloride complexes.
-
Stir the resulting biphasic mixture vigorously for 15-20 minutes until all solids dissolve.
-
-
Extraction and Washing:
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine all organic layers. Wash the combined organic phase sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize any remaining acid), and finally with brine (50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a solid or viscous oil, can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Alternatively, for higher purity, silica gel column chromatography can be performed using a gradient of ethyl acetate in hexane.
Expected Results and Characterization
-
Product: 1-(3-Bromo-4-methoxyphenyl)ethanone
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typical yields for Friedel-Crafts acylations range from 60-85%, depending on the purity of reagents and adherence to anhydrous conditions.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified solid should be determined and compared to literature values.
References
-
JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Journal of Visualized Experiments.
-
BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
-
Khan Academy. (n.d.). Friedel-Crafts acylation.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
-
BenchChem. (2025). A Comparative Study: Unraveling the Directing Effects of Butoxy and Methoxy Groups in Electrophilic Aromatic Substitution.
-
University of California, Irvine. (n.d.). Directing Groups in SE Ar.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
-
Google Patents. (n.d.). DE10331083B4 - Process for the preparation of p-methoxyacetophenone.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
-
PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone.
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- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Regioselective Synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone via Electrophilic Aromatic Bromination using N-Bromosuccinimide
Abstract
This document provides a comprehensive technical guide for the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone, a key intermediate in pharmaceutical and fine chemical synthesis. The protocol details a robust and regioselective method for the electrophilic aromatic bromination of 1-(4-methoxyphenyl)ethanone (4-methoxyacetophenone) utilizing N-Bromosuccinimide (NBS) as the brominating agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, detailed experimental procedures, safety protocols, and analytical characterization of the final product. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the synthetic process.
Introduction: The Significance of α-Bromo Ketones and the Role of NBS
Substituted acetophenones, and specifically their halogenated derivatives, are pivotal building blocks in organic synthesis. The target molecule, 1-(2-Bromo-4-methoxyphenyl)ethanone, features a bromine atom ortho to the acetyl group on an activated aromatic ring. This structural motif is a versatile precursor for the construction of more complex molecular architectures, owing to the reactivity of the aryl bromide in cross-coupling reactions and the potential for further functionalization of the ketone.
Traditionally, elemental bromine has been employed for aromatic bromination; however, its use is associated with significant hazards, including high toxicity, corrosivity, and the generation of hydrogen bromide gas as a byproduct. N-Bromosuccinimide (NBS) presents a safer and more convenient alternative.[1][2] As a crystalline solid, NBS is easier to handle than liquid bromine. It serves as an electrophilic bromine source, particularly for activated aromatic systems.[3][4] The reaction's regioselectivity is influenced by the directing effects of the substituents on the aromatic ring. In the case of 4-methoxyacetophenone, the methoxy group is a strong activating, ortho-para directing group, while the acetyl group is a deactivating, meta-directing group. The outcome of the bromination is therefore a result of the interplay between these electronic effects.
Mechanistic Insights: Electrophilic Aromatic Substitution
The bromination of 4-methoxyacetophenone with NBS proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are outlined below:
-
Generation of the Electrophile: In the presence of a protic or Lewis acid catalyst, the carbonyl oxygen of NBS can be protonated or coordinated, which polarizes the N-Br bond and enhances the electrophilicity of the bromine atom.[3][5] This generates a "Br+" equivalent.
-
Nucleophilic Attack: The electron-rich aromatic ring of 4-methoxyacetophenone acts as a nucleophile, attacking the electrophilic bromine atom. The strong ortho,para-directing methoxy group directs the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the acetyl group, the substitution predominantly occurs at the ortho position.
-
Aromatization: The resulting arenium ion intermediate loses a proton to a weak base in the reaction mixture, restoring the aromaticity of the ring and yielding the final product, 1-(2-Bromo-4-methoxyphenyl)ethanone.
Diagram of the Reaction Mechanism
Sources
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(2-Bromo-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Strategic C-C Bond Formation in Complex Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The focus of this guide is the application of the Suzuki coupling to a specific and synthetically valuable substrate: 1-(2-Bromo-4-methoxyphenyl)ethanone .
This particular aryl bromide presents a unique combination of electronic and steric features. The presence of a methoxy group at the para-position and an acetyl group at the ortho-position to the bromine atom influences the reactivity of the C-Br bond. The electron-donating methoxy group can modulate the electronic properties of the aromatic ring, while the ortho-acetyl group introduces steric hindrance and potential for chelation, which must be carefully considered when selecting the appropriate catalytic system. This guide provides a detailed exploration of the mechanistic considerations, practical protocols, and expected outcomes for the successful Suzuki coupling of this substrate, grounded in established principles and field-proven insights.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the Suzuki coupling mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle, centered on a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-(2-Bromo-4-methoxyphenyl)ethanone. This is often the rate-determining step and is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligands on the palladium.[3] Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides.[1] The presence of the electron-withdrawing acetyl group can facilitate this step.[3]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) complex. The presence of a base is crucial here; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl or vinyl group to the palladium center.[5] The choice of base and solvent can significantly impact the efficiency of this step.
-
Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a robust starting point for the Suzuki coupling of 1-(2-Bromo-4-methoxyphenyl)ethanone with various boronic acids. Optimization may be necessary depending on the specific boronic acid used.
Materials and Reagents
-
1-(2-Bromo-4-methoxyphenyl)ethanone
-
Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.
General Procedure for Suzuki Coupling
Figure 2: A general experimental workflow for the Suzuki coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-(2-Bromo-4-methoxyphenyl)ethanone (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent system via syringe. A common and effective solvent mixture is dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides representative reaction conditions and expected yields for the Suzuki coupling of 1-(2-Bromo-4-methoxyphenyl)ethanone with various arylboronic acids. These are based on established protocols for structurally similar compounds and serve as a guide for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 4-Tolylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | 10 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (3) | t-BuOH/H₂O (3:1) | 80 | 16 | 70-80 |
Causality Behind Experimental Choices:
-
Catalyst Selection: For substrates with potential for steric hindrance, such as the ortho-acetylated 1-(2-Bromo-4-methoxyphenyl)ethanone, ligands with larger bite angles and greater steric bulk (e.g., dppf, XPhos, SPhos) can be more effective.[3] These ligands promote the reductive elimination step and can prevent catalyst deactivation.
-
Base and Solvent System: The choice of base and solvent is interconnected. Stronger bases like K₃PO₄ and Cs₂CO₃ are often used with more challenging substrates.[1] The addition of water to organic solvents like dioxane or toluene is common as it helps to dissolve the inorganic base and facilitates the transmetalation step.[1]
-
Temperature and Reaction Time: The reaction temperature is a critical parameter to overcome the activation energy of the oxidative addition step. Monitoring the reaction is essential to avoid prolonged heating which can lead to side reactions such as debromination or catalyst decomposition.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use a fresh batch of catalyst. |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Inappropriate ligand | Screen different phosphine ligands, particularly bulky, electron-rich ones. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Debromination of Starting Material | Prolonged reaction time or high temperature | Monitor the reaction closely and stop it upon completion. Reduce the reaction temperature. |
| Protodeboronation of Boronic Acid | Instability of boronic acid | Use the boronic acid pinacol ester instead, which can be more stable. |
Conclusion
The Suzuki-Miyaura cross-coupling of 1-(2-Bromo-4-methoxyphenyl)ethanone is a powerful and versatile method for the synthesis of a wide array of biaryl compounds that are of significant interest in medicinal chemistry and materials science. By carefully selecting the palladium catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
Application Note & Protocol: Synthesis of 2-Amino-4-(2-bromo-4-methoxyphenyl)thiazole
Abstract
This document provides a comprehensive guide for the synthesis of 2-amino-4-(2-bromo-4-methoxyphenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are foundational scaffolds in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1] This protocol details the application of the Hantzsch thiazole synthesis, a reliable and high-yielding method, starting from the α-haloketone, 1-(2-Bromo-4-methoxyphenyl)ethanone, and thiourea.[2][3] We provide a step-by-step experimental procedure, mechanistic insights, characterization data, and troubleshooting advice tailored for researchers in organic synthesis and drug development.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in pharmaceutical sciences. Its presence is noted in a variety of therapeutic agents, such as the anti-inflammatory drug Meloxicam and the anti-cancer agent Dasatinib. The structural rigidity and unique electronic properties of the thiazole nucleus allow it to serve as a versatile scaffold, enabling diverse functionalization to modulate biological activity, selectivity, and pharmacokinetic profiles.[4]
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most direct and efficient methods for constructing the thiazole core.[2][5] The reaction involves the condensation of an α-haloketone with a thioamide.[6] Its broad substrate scope and operational simplicity make it a cornerstone reaction in heterocyclic chemistry.[7] This guide focuses on the synthesis of a specific derivative, 2-amino-4-(2-bromo-4-methoxyphenyl)thiazole, which incorporates synthetically useful bromo- and methoxy-substituents, making it a valuable intermediate for further chemical elaboration in drug discovery programs.
Mechanistic Pathway: The Hantzsch Thiazole Synthesis
The reaction proceeds via a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side reactions.
-
Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of 1-(2-Bromo-4-methoxyphenyl)ethanone. This SN2 displacement of the bromide ion forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.
-
Dehydration: The final step is the acid-catalyzed elimination of a water molecule (dehydration) from the cyclic intermediate. This dehydration step is the driving force of the reaction, leading to the formation of the stable, aromatic thiazole ring.[6][8]
Figure 1: Simplified mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol
This protocol is designed for the synthesis of 2-amino-4-(2-bromo-4-methoxyphenyl)thiazole on a 5 mmol scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Cat. No. |
| 1-(2-Bromo-4-methoxyphenyl)ethanone | ≥98% | Sigma-Aldrich | Example: 12345 |
| Thiourea | ≥99% | Acros Organics | Example: 67890 |
| Ethanol (EtOH) | Anhydrous, 200 proof | Pharmco | Example: 11223 |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent, ≥99.5% | Fisher Scientific | Example: 44556 |
| Deionized Water (DI H₂O) | Type II | In-house | N/A |
| Round-bottom flask (50 mL) | --- | --- | --- |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Heating mantle | --- | --- | --- |
| Büchner funnel and filter flask | --- | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- | --- |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 1-(2-Bromo-4-methoxyphenyl)ethanone (1.22 g, 5.0 mmol, 1.0 equiv).
-
Add thiourea (0.46 g, 6.0 mmol, 1.2 equiv). Using a slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.
-
Add 15 mL of anhydrous ethanol and a magnetic stir bar. Ethanol serves as an excellent solvent that readily dissolves the reactants upon gentle heating.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and place the setup in a heating mantle.
-
Heat the mixture to reflux (approx. 78 °C) with continuous stirring. The solution should become homogeneous upon heating.
-
Maintain the reflux for 2-3 hours. The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[8]
-
-
Monitoring the Reaction:
-
Progress can be monitored by TLC using a mobile phase of 7:3 Hexane:Ethyl Acetate. Spot the starting material and the reaction mixture. The product will appear as a new, more polar spot (lower Rf value) that is UV active. The reaction is complete when the starting ketone spot has disappeared.
-
-
Work-up and Isolation:
-
After completion, remove the flask from the heat and allow it to cool to room temperature. An intermediate hydrobromide salt of the product may precipitate upon cooling.[8]
-
In a separate beaker, prepare a 5% aqueous solution of sodium carbonate (e.g., 2.5 g Na₂CO₃ in 50 mL DI water).
-
Slowly pour the cooled reaction mixture into the sodium carbonate solution while stirring. This neutralizes the hydrobromic acid (HBr) byproduct, deprotonating the thiazole product and causing it to precipitate out of the aqueous solution.[6]
-
Stir the resulting slurry for 15-20 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold DI water (2 x 20 mL) to remove any inorganic salts and residual ethanol.
-
-
Purification:
-
The crude product is often of sufficient purity for many applications.[6] However, for higher purity, recrystallization is recommended.
-
Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C to a constant weight.[9][10]
-
Data Summary and Expected Results
| Parameter | Value | Notes |
| Starting Material | 1-(2-Bromo-4-methoxyphenyl)ethanone | M.W. = 244.08 g/mol |
| Amount Used | 1.22 g (5.0 mmol) | Limiting Reagent |
| Reagent | Thiourea | M.W. = 76.12 g/mol |
| Amount Used | 0.46 g (6.0 mmol) | 1.2 equivalents |
| Product | 2-Amino-4-(2-bromo-4-methoxyphenyl)thiazole | M.W. = 301.19 g/mol |
| Theoretical Yield | 1.51 g | Based on 100% conversion |
| Expected Yield | 85-95% (1.28 g - 1.43 g) | Yields are typically high for this reaction.[3] |
| Appearance | Off-white to pale yellow solid | --- |
| Expected 1H NMR | Characteristic peaks for aromatic protons, a singlet for the thiazole C5-H, a broad singlet for the -NH₂ protons, and a singlet for the -OCH₃ group. | --- |
| Expected IR (cm-1) | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1550 (C=C stretch), ~1250 (C-O stretch).[11] | --- |
Workflow Visualization
Figure 2: General experimental workflow for the synthesis and purification.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Ensure the reaction is refluxed for the full duration and monitor by TLC until the starting material is consumed.
-
Cause: Product loss during work-up.
-
Solution: Ensure the reaction mixture is fully cooled before filtration. When recrystallizing, use the minimum amount of hot solvent necessary to avoid product loss in the mother liquor.[12]
-
-
Reaction Fails to Start:
-
Cause: Poor quality starting materials.
-
Solution: Ensure the α-haloketone has not decomposed. It should be stored in a cool, dark place. Use high-purity thiourea and anhydrous ethanol.
-
-
Product "Oiling Out" During Recrystallization:
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solution: Add slightly more hot solvent or switch to a lower-boiling point solvent system. Vigorous scratching of the flask's inner wall with a glass rod can help induce crystallization.[10]
-
-
Safety: 1-(2-Bromo-4-methoxyphenyl)ethanone is a lachrymator and skin irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Thiazole Derivatives in Modern Pharmaceuticals. Retrieved from [Link]
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Fabad, J. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Fabad Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
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Fabad, J. (2024). A review on thiazole based compounds & it's pharmacological activities. Fabad Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Rostami, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1195. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Rao, C.V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Ramachandran, R., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 626. Retrieved from [Link]
-
Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]
-
Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
-
ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Retrieved from [Link]
-
Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Retrieved from [Link]
-
Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Retrieved from [Link]
-
Nanomedicine Research Journal. (2020). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Retrieved from [Link]
-
SciSpace. (n.d.). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved from [Link]
-
Archives of Pharmacy. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(1), 1-16. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 1-(2-Bromo-4-methoxyphenyl)ethanone in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for the identification of novel chemical starting points for drug development.[1][2] This approach relies on screening libraries of low molecular weight compounds (fragments) to identify weak but high-quality binders that can be optimized into potent leads.[2] This guide provides a detailed technical overview and practical protocols for the application of a strategically designed fragment, 1-(2-Bromo-4-methoxyphenyl)ethanone , in a typical FBDD workflow. We will explore the rationale behind its selection, focusing on the unique roles of its constituent chemical features—the acetophenone core, the methoxy group, and, critically, the bromine atom—and provide step-by-step methodologies for its synthesis and use in primary screening campaigns using X-ray crystallography, Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Rationale for a Halogenated Fragment
The core principle of FBDD is to explore chemical space more efficiently. By starting with smaller, less complex molecules (typically <300 Da), a greater proportion of relevant chemical diversity can be sampled with a smaller library.[3] The hits from such screens, though often weak binders, are highly ligand-efficient, providing a more optimal starting point for chemical elaboration into high-affinity leads.[2][3]
The selection of fragments for a screening library is a critical determinant of success. 1-(2-Bromo-4-methoxyphenyl)ethanone is a prime example of a fragment designed with purpose. Its value stems from a combination of features:
-
The Acetophenone Scaffold: This simple aromatic ketone is a versatile and common motif in medicinal chemistry, serving as a foundational building block for a wide array of bioactive molecules and pharmaceuticals.[4][5] Its ketone group provides a key chemical handle for synthetic modification, while the aromatic ring can engage in crucial π-π stacking and hydrophobic interactions within a protein binding pocket.[6]
-
The Bromine Atom: Far from being a simple bulky substituent, the bromine atom offers several distinct advantages in FBDD.[7]
-
Halogen Bonding: Bromine can act as a halogen bond donor, forming a highly directional, non-covalent interaction with Lewis bases such as backbone carbonyl oxygens or the π-systems of aromatic residues.[3][7] This interaction can significantly contribute to binding affinity and selectivity.[7][8]
-
Vector for Growth: The bromine atom provides a well-defined vector for synthetic elaboration. It can be readily displaced or modified through various cross-coupling reactions (e.g., Suzuki, Heck), allowing for the systematic "growing" of the fragment hit into a larger, more potent molecule.[9][10]
-
Crystallographic Phasing: For X-ray crystallography screening, the heavy bromine atom produces a significant anomalous scattering signal, which can be used to unequivocally identify the location and orientation of a bound fragment, even in cases of weak or partial occupancy.[1][3]
-
-
The Methoxy Group: This electron-donating group modulates the electronic properties of the aromatic ring and provides an additional hydrogen bond acceptor, increasing the potential for specific interactions with a protein target.
Physicochemical Properties of 1-(2-Bromo-4-methoxyphenyl)ethanone
| Property | Value | Source |
| CAS Number | 89691-67-8 | [11] |
| Molecular Formula | C₉H₉BrO₂ | [11] |
| Molecular Weight | 229.07 g/mol | [11] |
| IUPAC Name | 1-(2-bromo-4-methoxyphenyl)ethan-1-one | [11] |
| Appearance | Solid | [12] |
| Purity | Typically ≥95% | [11] |
Synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone
The most direct route to synthesizing this fragment is via the Friedel-Crafts acylation of 3-bromoanisole.[13] This classic electrophilic aromatic substitution reaction uses a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a reactive acylium ion from acetyl chloride, which then acylates the aromatic ring.[14] The methoxy group of 3-bromoanisole is an ortho-, para-directing group. Acylation at the ortho- position relative to the methoxy group (and meta- to the bromo group) is sterically less hindered than the other ortho- position and leads to the desired product.
Protocol 2.1: Friedel-Crafts Acylation of 3-Bromoanisole
Materials:
-
3-Bromoanisole
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, addition funnel)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is completely dry to prevent deactivation of the moisture-sensitive AlCl₃.[7]
-
Reagent Preparation: In a fume hood, cautiously and portion-wise add anhydrous AlCl₃ (1.2 equivalents) to the reaction flask. Add anhydrous DCM to the flask to create a slurry.
-
Reaction Initiation: Cool the flask to 0 °C using an ice/water bath. Dissolve 3-bromoanisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add this solution to the addition funnel.
-
Acylation: Add the solution from the addition funnel dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the internal temperature at 0-5 °C. The reaction is exothermic.[14]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum complexes.[14]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volume).
-
Washing: Combine the organic extracts and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1-(2-Bromo-4-methoxyphenyl)ethanone.
Application in Fragment Screening Workflows
The ultimate utility of a fragment is realized in its ability to be detected binding to a protein target. The following sections provide detailed protocols for screening 1-(2-Bromo-4-methoxyphenyl)ethanone using three of the most powerful biophysical techniques in FBDD.
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
X-ray Crystallography: Fragment Soaking
Crystallographic screening provides unparalleled structural information, directly visualizing how a fragment binds to its target. The "soaking" method is a high-throughput approach where pre-grown crystals of the target protein are incubated in a solution containing the fragment.[7] The bromine atom in 1-(2-Bromo-4-methoxyphenyl)ethanone is particularly advantageous here, as its anomalous diffraction can pinpoint its location.[3]
Protocol 3.1.1: Crystal Soaking with 1-(2-Bromo-4-methoxyphenyl)ethanone
Materials:
-
High-quality apo-protein crystals in crystallization drops.
-
Stock solution of 1-(2-Bromo-4-methoxyphenyl)ethanone (e.g., 100 mM in DMSO).
-
Reservoir/mother liquor solution from the crystallization condition.
-
Cryoprotectant solution (reservoir solution supplemented with an agent like glycerol or ethylene glycol).
-
Cryo-loops and magnetic wands.
-
Liquid nitrogen for flash-cooling.
Procedure:
-
Prepare Soaking Solution: Create a soaking solution by adding the fragment stock solution to the reservoir solution. A typical final fragment concentration is 1-20 mM. The final DMSO concentration should be kept as low as possible (ideally <10%) to avoid damaging the crystal. It is crucial to test crystal stability against different DMSO concentrations beforehand.[2]
-
Soaking the Crystal:
-
Direct Soaking: Carefully pipette 1-2 µL of the soaking solution directly into the crystallization drop containing the apo-crystals. The volume added should be sufficient to surround the crystal without significantly diluting the drop.
-
Crystal Transfer: Alternatively, using a cryo-loop, carefully transfer a crystal from its growth drop into a larger drop of the soaking solution. This method allows for better control of the soaking environment but carries a higher risk of mechanical damage.
-
-
Incubation: Seal the crystallization plate and incubate. Soaking times can vary from minutes to overnight, depending on the crystal packing and porosity.
-
Cryoprotection: If the initial reservoir solution did not contain a cryoprotectant, the crystal must be briefly transferred to a cryoprotectant solution before freezing. This can be done by adding the cryoprotectant directly to the soaking drop or by transferring the crystal to a new drop of cryo-solution. To minimize osmotic shock, this can be done in a stepwise manner.[2]
-
Harvesting and Flash-Cooling: Using a cryo-loop, carefully remove the soaked crystal from the drop and immediately plunge it into liquid nitrogen to flash-cool it. This vitrifies the solvent, preventing ice crystal formation.
-
Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline. Collect a high-resolution X-ray diffraction dataset. For brominated fragments, it is highly recommended to collect data at an X-ray wavelength near the bromine absorption edge (approx. 0.92 Å) to maximize the anomalous signal.[3]
-
Data Analysis: Process the diffraction data and solve the structure. The presence of a bound fragment will be indicated by a positive peak in the Fo-Fc difference electron density map. The anomalous difference map can be used to confirm the location of the bromine atom, thereby validating the position of the entire fragment.[1][3]
Surface Plasmon Resonance (SPR) Screening
SPR is a sensitive, label-free biophysical technique ideal for primary screening of fragment libraries.[6] It measures changes in mass on a sensor chip surface in real-time, allowing for the detection of binding events and the determination of kinetic and affinity data.
Protocol 3.2.1: SPR Primary Screening
Materials:
-
SPR instrument (e.g., Biacore™ system).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Protein target (high purity, >95%).
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., PBS or HEPES-buffered saline with 0.05% P20 surfactant, pH 7.4).
-
1-(2-Bromo-4-methoxyphenyl)ethanone stock solution in 100% DMSO.
-
Polypropylene microplates.
Procedure:
-
Target Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level (e.g., 8,000-15,000 Response Units, RU) to maximize the signal for the small fragment analyte.
-
Use one flow cell as a reference surface, either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.
-
-
Assay Development:
-
Confirm the activity of the immobilized target by injecting a known binder (positive control).
-
Optimize the running buffer, ensuring the pH and salt concentration are suitable for protein stability and minimize non-specific binding.
-
Perform a DMSO calibration by injecting a series of buffer solutions with slightly different DMSO concentrations (e.g., 4.5% to 5.5% if the sample DMSO is 5%) to create a correction curve for solvent bulk effects. Accurate DMSO matching between the running buffer and sample solutions is critical.
-
-
Fragment Screening:
-
Prepare a plate of fragment samples by diluting the 1-(2-Bromo-4-methoxyphenyl)ethanone stock solution into the running buffer. A typical screening concentration is 100-500 µM. Ensure the final DMSO concentration is identical across all samples and matches the running buffer.
-
Inject the fragment solution over the target and reference surfaces. Use a short contact time (e.g., 10-30 seconds) followed by a short dissociation time. Regeneration steps are typically not required for weak fragment interactions.
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and the blank injections.
-
A positive "hit" is identified by a response signal that is significantly above the noise level and shows a shape indicative of a binding interaction (i.e., association and dissociation phases).
-
-
Hit Confirmation:
-
Re-test positive hits, preferably from a fresh stock solution.
-
Perform a dose-response experiment by injecting the fragment at multiple concentrations to confirm binding and determine the equilibrium dissociation constant (Kᴅ).
-
Caption: Principle of Surface Plasmon Resonance (SPR) for fragment screening.
NMR Spectroscopy: Protein-Observed Screening
NMR spectroscopy is a powerful tool for FBDD, capable of reliably detecting very weak binding events. In protein-observed NMR experiments, an isotopically labeled (e.g., ¹⁵N) protein is used, and changes in its spectrum upon addition of a fragment are monitored. This method not only identifies binders but can also directly map the binding site on the protein surface.[14]
Protocol 3.3.1: ¹H-¹⁵N HSQC Screening
Materials:
-
Uniformly ¹⁵N-labeled target protein (high purity and concentration, typically 50-100 µM).
-
NMR-compatible buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O).
-
1-(2-Bromo-4-methoxyphenyl)ethanone stock solution in deuterated DMSO (d₆-DMSO).
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
-
NMR tubes.
Procedure:
-
Protein Preparation and Reference Spectrum:
-
Prepare a sample of ¹⁵N-labeled protein in the NMR buffer. The protein must be stable and soluble for the duration of the experiment.
-
Acquire a high-quality reference ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. The spectrum should show well-dispersed peaks corresponding to the backbone amide of each residue.[14]
-
-
Fragment Addition:
-
Add a small aliquot of the fragment stock solution to the protein sample. A typical fragment-to-protein molar ratio for a primary screen is 5:1 to 10:1. The final d₆-DMSO concentration should be kept low and constant (e.g., 1-2%).
-
-
Data Acquisition:
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
-
Data Analysis (Chemical Shift Perturbation - CSP):
-
Overlay the reference spectrum and the spectrum with the fragment.
-
Binding of the fragment to the protein will cause changes in the local chemical environment for nearby residues, resulting in shifts of their corresponding peaks in the HSQC spectrum. These are known as Chemical Shift Perturbations (CSPs).
-
A significant CSP for a subset of peaks is a strong indication of a binding event.
-
-
Binding Site Mapping:
-
If the backbone resonance assignments for the protein are known, the residues exhibiting the largest CSPs can be mapped directly onto the protein's 3D structure, revealing the binding site.
-
-
Affinity Determination (Titration):
-
To determine the binding affinity (Kᴅ), perform a titration experiment. Record a series of ¹H-¹⁵N HSQC spectra at a fixed protein concentration with increasing concentrations of the fragment.
-
Track the chemical shift changes of the affected residues as a function of fragment concentration. The data can be fitted to a binding isotherm to calculate the Kᴅ.
-
Conclusion and Future Directions
1-(2-Bromo-4-methoxyphenyl)ethanone represents a highly valuable tool for fragment-based drug discovery. Its carefully considered chemical features provide multiple advantages, from facilitating specific, high-quality interactions like halogen bonding to enabling straightforward hit validation and synthetic elaboration. The protocols detailed in this guide provide a robust framework for researchers to synthesize this fragment and effectively deploy it in primary screening campaigns using the core biophysical techniques of FBDD.
Successful identification of this fragment as a "hit" opens a clear path for structure-guided drug design. The bromine atom serves as a prime handle for medicinal chemists to explore structure-activity relationships (SAR) by synthesizing analogs through cross-coupling chemistry. By combining the structural insights from crystallography or NMR with the affinity data from SPR, researchers can rationally "grow" this small, efficient starting point into a potent and selective lead compound, demonstrating the power and elegance of the FBDD approach.
References
- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.
-
Fragment-based screening by protein-detected NMR spectroscopy. (2021). STAR Protocols. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. [Link]
-
Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]
-
Helpful halogens in fragment libraries. (2019). Practical Fragments. [Link]
-
Gentle, fast and effective crystal soaking by acoustic dispensing. (2016). Acta Crystallographica Section D: Structural Biology. [Link]
-
Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. (2014). Journal of visualized experiments : JoVE. [Link]
-
Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. (2019). Frontiers in Chemistry. [Link]
-
Crystallographic Fragment Screening. (2012). Springer Nature Experiments. [Link]
-
Fragment Screening by Surface Plasmon Resonance. (2011). ACS Medicinal Chemistry Letters. [Link]
-
Crystallographic Fragment-Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. (2014). ResearchGate. [Link]
-
2-Bromo-1-(4-methoxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Dry solutions for crystallography. (2015). Practical Fragments. [Link]
-
2-Bromo-4'-methoxyacetophenone. (n.d.). Analytical Chemistry Chongqing Chemdad Co.. [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. (2013). Current protocols in pharmacology. [Link]
-
SPR-based fragment screening: advantages and applications. (2009). Current opinion in chemical biology. [Link]
-
Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. [Link]
-
Procuring 2-Bromo-4'-methoxyacetophenone: A Guide for Chemical Buyers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Fragment and small molecule screening with Biacore systems. (n.d.). Cytiva. [Link]
-
2-Bromo-4′-methoxyacetophenone, 97%. (n.d.). Otto Chemie Pvt Ltd. [Link]
-
Screening Protein–Small Molecule Interactions by NMR. (2016). Springer Nature Experiments. [Link]
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Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c). (n.d.). ResearchGate. [Link]
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Bromomethyl 4-methoxyphenyl ketone. (n.d.). PubChem. [Link]
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2-Bromo-1-(4-hydroxyphenyl)ethanone. (2007). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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2-Bromo-1-(4-methoxyphenyl)ethanone. (2009). ResearchGate. [Link]
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2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone. (n.d.). PubChem. [Link]
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Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. (2017). European Journal of Medicinal Chemistry. [Link]
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Ethanone, 2-bromo-1-(4-methoxyphenyl)-. (n.d.). NIST WebBook. [Link]
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Application Notes and Protocols for Nucleophilic Substitution on 1-(2-Bromo-4-methoxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive experimental framework for performing nucleophilic substitution reactions on 1-(2-bromo-4-methoxyphenyl)ethanone, a versatile chemical intermediate. We move beyond simplistic protocols to explore the mechanistic rationale behind procedural choices, focusing on modern, high-efficacy transition-metal-catalyzed cross-coupling reactions. Detailed, field-tested protocols for the Buchwald-Hartwig amination are presented, including reaction setup, monitoring, work-up, and purification. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize novel derivatives of 4-methoxyacetophenone for applications in medicinal chemistry, materials science, and organic synthesis.
Introduction: Strategic Importance of 1-(2-Bromo-4-methoxyphenyl)ethanone
1-(2-Bromo-4-methoxyphenyl)ethanone (CAS No: 89691-67-8) is a key building block in synthetic organic chemistry.[1] Its structure, featuring an activated aromatic ring with a bromine leaving group positioned ortho to an acetyl moiety and para to a methoxy group, makes it an ideal substrate for a variety of cross-coupling reactions. The ability to strategically replace the bromine atom with a wide range of nucleophiles (amines, alcohols, thiols) opens a direct pathway to a diverse library of substituted acetophenone derivatives. These products are often precursors to pharmacologically active molecules and advanced functional materials.
While classical Nucleophilic Aromatic Substitution (SNAr) is a possibility, the activation provided by the ortho-acetyl group is often insufficient for efficient reaction with many nucleophiles. Therefore, modern synthetic chemistry overwhelmingly favors transition-metal-catalyzed methods, which offer superior yields, broader substrate scope, and milder reaction conditions. This guide will focus on these state-of-the-art procedures.
Mechanistic Considerations: Choosing the Right Tool for C-N Bond Formation
The formation of a new bond at the C2 position of the phenyl ring requires overcoming a significant energy barrier. Two powerful, palladium- and copper-catalyzed reactions have become the industry standard for this transformation.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides.[2][3] Its broad functional group tolerance and high efficiency make it the premier choice for C-N bond formation. The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the acetophenone.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][4]
The choice of phosphine ligand is critical to the success of the reaction, as it modulates the stability and reactivity of the palladium intermediates. Sterically hindered, electron-rich ligands are often preferred.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed alternative for forming C-N, C-O, and C-S bonds.[6] While traditionally requiring harsh conditions (high temperatures, polar solvents), modern protocols using specialized ligands have made it a viable and sometimes complementary alternative to the Buchwald-Hartwig reaction.[7] The mechanism is thought to involve Cu(I)/Cu(III) intermediates. The Ullmann reaction can be particularly effective for coupling with certain nitrogen heterocycles or when palladium-based methods fail.[6][8]
Detailed Protocol: Buchwald-Hartwig Amination
This protocol provides a reliable method for the coupling of a generic primary or secondary amine with 1-(2-Bromo-4-methoxyphenyl)ethanone.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Purity | Notes |
| 1-(2-Bromo-4-methoxyphenyl)ethanone | 89691-67-8 | 229.07 g/mol | >95% | Starting material. |
| Amine (Primary or Secondary) | Varies | Varies | >98% | Nucleophile. Ensure it is dry. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | Reagent | Palladium precatalyst. Store under inert gas. |
| XPhos | 564483-18-7 | 476.6 g/mol | >98% | Ligand. Air-sensitive. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.1 g/mol | >97% | Base. Highly hygroscopic; handle in a glovebox or quickly in air. |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | DriSolv® | Reaction solvent. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Fume Hood: All operations must be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
Bromoacetophenones can be lachrymatory (tear-inducing) and skin irritants.[9][10]
-
Palladium compounds are toxic and should be handled with care.
-
Phosphine ligands like XPhos are air-sensitive and toxic.
-
Sodium tert-butoxide is a strong, corrosive base that reacts violently with water.[4]
-
Toluene is a flammable and toxic solvent.
-
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture. All steps must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Step-by-Step Experimental Procedure
Caption: Standard workflow for Buchwald-Hartwig amination.
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried Schlenk flask equipped with a reflux condenser.
-
Seal the flask and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Reagent Addition (Example Stoichiometry):
-
Under a positive flow of inert gas, add the following solids to the flask:
-
1-(2-Bromo-4-methoxyphenyl)ethanone (1.0 mmol, 229 mg)
-
Amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (1.4 mmol, 135 mg, 1.4 equiv)
-
XPhos (0.02 mmol, 9.5 mg, 2 mol%)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 1 mol% Pd)
-
-
Causality Note: The base is added in excess to deprotonate the amine and neutralize the HBr byproduct. The catalyst and ligand are added last to minimize premature decomposition.
-
-
Solvent Addition and Reaction:
-
Add anhydrous toluene (5 mL) via syringe.
-
Begin vigorous stirring and heat the reaction mixture to 100 °C using an oil bath.
-
Maintain the reaction at this temperature for 4-24 hours.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture using a syringe.
-
Quench the aliquot with a drop of water and extract with ethyl acetate.
-
Spot the organic layer on a TLC plate (e.g., using 20% ethyl acetate in hexanes as eluent) to monitor the disappearance of the starting material.
-
-
Aqueous Work-up:
-
Once the reaction is complete (as determined by TLC), cool the flask to room temperature.
-
Carefully quench the reaction by adding 10 mL of water. Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL). Rationale: The brine wash helps to break up emulsions and remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[11]
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction / Low Yield | Inactive catalyst or ligand (degraded by air/moisture). | Use fresh reagents. Ensure all glassware is dry and the inert atmosphere is maintained throughout the setup. |
| Incorrect base or base is hydrated. | Use a fresh bottle of NaOtBu; handle it in a glovebox if possible. Consider using K₃PO₄ as an alternative. | |
| Reaction temperature is too low. | Increase the temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Side Product Formation | Beta-hydride elimination leading to hydrodehalogenation. | Use a more sterically hindered ligand (e.g., RuPhos). |
| Reaction time is too long, leading to product degradation. | Monitor the reaction closely and work it up as soon as the starting material is consumed. |
References
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2245. [Link]
-
Hyma Synthesis Pvt. Ltd. Corporate Website. [Link]
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(2008). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o323. [Link]
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(2008). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o884. [Link]
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(2008). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E, E64, o884. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. [Link]
-
Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Meira, E. B., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society. [Link]
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Kresge, A. J., & Yin, Y. (1989). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 67(9), 1454-1459. [Link]
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Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Request PDF. (n.d.). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. [Link]
-
European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
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Large-Scale Synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS No: 89691-67-8), a key chemical intermediate in the development of various pharmaceutical compounds and research chemicals. The protocol details a robust and scalable Friedel-Crafts acylation of 3-bromoanisole. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step manufacturing protocol, critical safety procedures for handling hazardous reagents, and methods for analytical characterization of the final product. The narrative emphasizes the causality behind experimental choices to ensure reproducibility, safety, and high yield on an industrial scale.
Introduction
1-(2-Bromo-4-methoxyphenyl)ethanone is an important aromatic ketone building block in organic synthesis.[1] Its structure, featuring a bromo, a methoxy, and an acetyl group on a benzene ring, provides multiple reactive sites for further chemical modification. This versatility makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry where substituted acetophenones are common starting points for drug candidates. The successful and efficient large-scale production of this intermediate is therefore critical for advancing various research and development pipelines.
This guide focuses on the Friedel-Crafts acylation, a classic and reliable carbon-carbon bond-forming reaction, as the chosen synthetic strategy.[2][3][4] While other routes may exist, the Friedel-Crafts approach offers a direct and often cost-effective method for introducing the acetyl group onto the substituted aromatic ring, making it well-suited for industrial applications.
Principles of Synthesis
Reaction Scheme
The synthesis proceeds via the electrophilic aromatic substitution of 3-bromoanisole with acetyl chloride, catalyzed by the Lewis acid aluminum chloride (AlCl₃).
Figure 1: Overall reaction for the Friedel-Crafts acylation of 3-bromoanisole to yield 1-(2-Bromo-4-methoxyphenyl)ethanone.
Mechanism of Friedel-Crafts Acylation
The reaction mechanism involves three primary stages, which are fundamental to electrophilic aromatic substitutions.[3][4][5]
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, abstracts the chloride from acetyl chloride. This generates a highly electrophilic and resonance-stabilized acylium ion (CH₃CO⁺). This step is critical as it creates the potent electrophile required to attack the electron-rich aromatic ring.
-
Electrophilic Attack: The π-electron system of the 3-bromoanisole ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This collapses the sigma complex, restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and releases HCl as a byproduct.
Regioselectivity Considerations
In substituted benzene rings, the regiochemical outcome of electrophilic substitution is governed by the electronic properties of the existing substituents. In the case of 3-bromoanisole:
-
Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density through resonance.
-
Bromo Group (-Br): A deactivating, yet ortho, para-directing group. Its electron-withdrawing inductive effect deactivates the ring, but its lone pairs can participate in resonance.
The powerfully activating methoxy group dominates the directing effects. It directs incoming electrophiles to the C4 (ortho), C6 (para), and C2 (ortho) positions. While the C6 position (para to the methoxy group) is often favored electronically, the acylation reaction is also sensitive to steric hindrance. The formation of the desired C4-acylated product, 1-(2-bromo-4-methoxyphenyl)ethanone, is a favorable outcome, though the formation of the isomeric byproduct, 1-(4-bromo-2-methoxyphenyl)ethanone (from C6 acylation), is possible. The reaction conditions and purification protocol outlined below are designed to isolate the desired C4 isomer in high purity.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal batch size yielding approximately 1 kilogram of the final product. All operations should be conducted in a well-ventilated chemical reactor or a walk-in fume hood.
Materials and Equipment
-
Chemicals: 3-Bromoanisole (≥98%), Acetyl Chloride (≥99%), Anhydrous Aluminum Chloride (≥99%), Dichloromethane (DCM, anhydrous), Hydrochloric Acid (37%), Deionized Water, Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Ethanol (95%).
-
Equipment: 20L glass-lined reactor with mechanical stirring, reflux condenser, and temperature probe; 10L dropping funnel; 50L quenching vessel; 20L separatory funnel; rotary evaporator; large-scale recrystallization apparatus; vacuum filtration system (Büchner funnel); personal protective equipment (see Section 4.0).
Reagent Data
| Reagent | MW ( g/mol ) | Density (g/mL) | Molar Eq. | Amount (kg) | Amount (L) | Moles |
| 3-Bromoanisole | 187.04 | 1.496 | 1.0 | 1.00 | 0.67 | 5.35 |
| Aluminum Chloride | 133.34 | - | 1.2 | 0.86 | - | 6.42 |
| Acetyl Chloride | 78.50 | 1.104 | 1.1 | 0.46 | 0.42 | 5.88 |
| Dichloromethane | 84.93 | 1.33 | - | - | 10.0 | - |
Step-by-Step Procedure
-
Reactor Setup: Ensure the 20L reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen). Equip the reactor with a mechanical stirrer, temperature probe, and a dropping funnel. Charge the reactor with 10 L of anhydrous dichloromethane.
-
Catalyst Suspension: Begin stirring and cool the solvent to 0-5 °C using an appropriate cooling bath. Cautiously and portion-wise, add the anhydrous aluminum chloride (0.86 kg, 6.42 mol) to the cold DCM. Caution: This may be slightly exothermic. Maintain the temperature below 10 °C.
-
Acyl Chloride Addition: Through the dropping funnel, add acetyl chloride (0.46 kg, 5.88 mol) dropwise to the AlCl₃ suspension over 30-45 minutes. Ensure the internal temperature is maintained between 0-5 °C throughout the addition. Stir the resulting mixture for an additional 30 minutes at this temperature to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add the 3-bromoanisole (1.00 kg, 5.35 mol) dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic; maintain a strict internal temperature of 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching: In the 50L quenching vessel, prepare a mixture of crushed ice (10 kg) and concentrated hydrochloric acid (2 L). CRITICAL STEP: Under vigorous stirring, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This is a highly exothermic process that will release HCl gas. Ensure adequate ventilation and perform this step at a controlled rate to manage the heat evolution.[5]
-
Work-up and Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 2 L portions of DCM.
-
Washing: Combine all organic extracts. Wash sequentially with 5 L of deionized water, 5 L of saturated sodium bicarbonate solution (caution: gas evolution), and finally with 5 L of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification
The crude product can be purified by recrystallization.[5]
-
Dissolve the crude solid in a minimum amount of hot ethanol (approximately 3-4 L).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Expected Yield: 70-80%; Purity: >98% (by HPLC).
Safety and Hazard Management
The large-scale synthesis of this compound involves several hazardous materials and exothermic steps. A thorough risk assessment is mandatory.
Hazard Analysis
| Reagent | Key Hazards |
| Aluminum Chloride | Corrosive. Reacts violently with water, releasing heat and toxic HCl gas.[6][7][8] Causes severe skin and eye burns.[9] Inhalation of dust is harmful.[6] |
| Acetyl Chloride | Flammable, corrosive, lachrymator. Reacts violently with water and alcohols. Causes severe burns upon contact. |
| 3-Bromoanisole | Harmful if swallowed or inhaled. Causes skin and eye irritation. |
| Dichloromethane | Volatile. Suspected carcinogen. Harmful if inhaled. |
| Hydrochloric Acid | Highly corrosive. Causes severe burns and respiratory tract irritation. |
Engineering Controls & PPE
-
Engineering Controls: All operations must be performed in a chemical reactor or walk-in fume hood with adequate ventilation and scrubbing capabilities for acidic gases (HCl).[10] An emergency shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required, especially during addition and quenching steps.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) should be worn.[10]
-
Body Protection: A flame-retardant lab coat and a chemical-resistant apron are mandatory.
-
Respiratory Protection: If there is any risk of inhaling dust (AlCl₃) or vapors, a respirator with an appropriate acid gas/organic vapor cartridge is necessary.[7]
-
Emergency Procedures
-
Spills: For acid or acyl chloride spills, neutralize with a dry agent like sodium bicarbonate before cleaning. For solvent spills, use an absorbent material and ensure no ignition sources are present.
-
Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12]
Analytical Characterization
The identity and purity of the final product, 1-(2-Bromo-4-methoxyphenyl)ethanone, should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methoxy group (singlet, ~3.9 ppm), the acetyl methyl group (singlet, ~2.6 ppm), and distinct signals for the three aromatic protons in their expected regions and with appropriate splitting patterns.
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon (~195-200 ppm), the methoxy carbon (~56 ppm), the methyl carbon (~26 ppm), and the six unique aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak (M⁺) and the isotopic pattern characteristic of a monobrominated compound (M⁺ and M+2 peaks in an approximate 1:1 ratio).
-
HPLC: Purity should be assessed using a suitable HPLC method, with the product showing a single major peak.
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
Visualized Workflows
Experimental Workflow Diagram
Caption: Logical workflow for the large-scale synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
References
- Guidechem. (n.d.). What are the properties, synthesis, and applications of 2-Bromo-4'-methoxyacetophenone?.
- Benchchem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride.
- UCLA EH&S. (2024). Bromination safety.
- ChemicalBook. (2019). Aluminium chloride-Health Hazard and Toxicity.
- Study.com. (n.d.). Aluminum Chloride | AlCl3 Uses & Hazards.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.
- Benchchem. (2025). Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research.
- NOAA. (n.d.). ALUMINUM CHLORIDE, ANHYDROUS.
- ChemicalBook. (2025). 2-Bromo-4'-methoxyacetophenone.
- AluminumSulfate.net. (n.d.). The Uses and Dangers of Aluminum Chloride.
- ROS-...(n.d.). 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE.
- Standard Operating Procedure: Bromine. (n.d.).
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.
- National Institutes of Health. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Supporting Information. (n.d.).
- Student Submission. (2006).
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Chemistry Steps. (n.d.). Friedel–Crafts Acylation.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
- ResearchGate. (n.d.). Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone.
- Otto Chemie Pvt Ltd. (n.d.). 2-Bromo-4′-methoxyacetophenone, 97%.
- Benchchem. (2025). Application Notes and Protocols: Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone through Nitration of 2-methoxyacetophenone.
- SpecialChem. (2025). Technical Deep Dive: Properties and Synthesis of 2-Bromo-4'-methoxyacetophenone.
- Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-.
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- Royal Society of Chemistry. (2025). Analytical Methods.
- AChemBlock. (n.d.). 1-(2-Bromo-4-methoxyphenyl)ethanone 95.00%.
- NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-.
- Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
- ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone.
- Sigma-Aldrich. (n.d.). 1-(4-Bromo-2-methoxyphenyl)ethanone.
- BLDpharm. (n.d.). 2632-13-5|2-Bromo-1-(4-methoxyphenyl)ethanone.
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Application Note: High-Purity Recovery of 1-(2-Bromo-4-methoxyphenyl)ethanone via Optimized Recrystallization
Abstract
This application note provides a comprehensive technical guide for the purification of 1-(2-Bromo-4-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis, using the recrystallization technique.[1] The protocol is designed for researchers, chemists, and process development scientists, offering a detailed, step-by-step methodology grounded in the physicochemical properties of the compound. We will explore the principles of solvent selection, the rationale behind each procedural step, troubleshooting common issues, and critical safety considerations to ensure the reliable and safe recovery of a high-purity product.
Introduction: The Imperative for Purity
1-(2-Bromo-4-methoxyphenyl)ethanone is an aromatic ketone that serves as a valuable building block in the synthesis of more complex molecules, particularly in drug discovery and development.[1] The purity of such an intermediate is paramount, as impurities can lead to undesirable side reactions, low yields in subsequent synthetic steps, and the introduction of potentially toxic byproducts into the final active pharmaceutical ingredient (API).
Recrystallization is a powerful and widely adopted purification technique for solid organic compounds.[2][3] The method is predicated on the principle that the solubility of a compound in a solvent increases with temperature.[4] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool, the target compound crystallizes out in a purer form, while impurities remain dissolved in the surrounding solution (the "mother liquor").[5][6] This guide provides a robust protocol specifically tailored for 1-(2-Bromo-4-methoxyphenyl)ethanone.
Compound Characteristics
A thorough understanding of the material's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [7][8][9][10] |
| Molecular Weight | 229.07 g/mol | [1][7][8][10] |
| Appearance | White to off-white or light brown crystalline solid/powder | [1][11] |
| Melting Point | Approximately 69-71 °C | [11] |
| General Solubility | Soluble in organic solvents like methanol and chloroform; partly miscible in water. | [1][11] |
The presence of a polar ketone and ether group, combined with a less polar brominated aromatic ring, suggests that polar organic solvents or a mixed-solvent system will be most effective for recrystallization.
The Science of Solvent Selection
The choice of solvent is the most critical variable in recrystallization.[6] An ideal solvent should exhibit:
-
High solvency for 1-(2-Bromo-4-methoxyphenyl)ethanone at elevated temperatures.
-
Low solvency for 1-(2-Bromo-4-methoxyphenyl)ethanone at low temperatures to maximize recovery.
-
Favorable solubility profile for impurities (either highly soluble at all temperatures or insoluble in the hot solvent).
-
Chemical inertness to avoid reaction with the target compound.
-
A boiling point low enough to be easily removed from the purified crystals.
Based on the compound's structure and available data, several solvent systems are viable. A patent for the synthesis of a structurally related compound, 2-fluoro-4-methoxyacetophenone, successfully employs methanol for recrystallization, making it a strong candidate.[12]
Recommended Solvent Systems:
-
Single-Solvent System (Primary Recommendation): Methanol. Its polarity is well-suited to dissolving the compound when hot, while solubility is expected to decrease significantly upon cooling.
-
Mixed-Solvent System (Alternative): Ethanol/Water. This is a powerful alternative if the compound proves too soluble in pure hot ethanol. In this system, the compound is dissolved in the "good" solvent (ethanol), and the "anti-solvent" (water) is added to the hot solution until the saturation point is reached.[13]
Optimized Recrystallization Workflow
This diagram outlines the logical flow of the purification process, from the initial crude material to the final, high-purity crystalline product.
Caption: Workflow for the purification of 1-(2-Bromo-4-methoxyphenyl)ethanone.
Detailed Experimental Protocol
Objective: To purify crude 1-(2-Bromo-4-methoxyphenyl)ethanone using a single-solvent methanol recrystallization.
Materials:
-
Crude 1-(2-Bromo-4-methoxyphenyl)ethanone
-
Methanol (Reagent Grade)
-
Erlenmeyer flasks (2)
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for optional hot filtration)
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Watch glass or drying dish
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of methanol, just enough to create a slurry.
-
Gently heat the mixture on a hotplate with stirring. Add methanol portion-wise, maintaining a gentle boil, until the solid has just completely dissolved.[4]
-
Causality: Using the minimum amount of hot solvent is crucial. This ensures the solution is saturated upon cooling, which is necessary to maximize the yield of the recrystallized product.[6]
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, particulates) are visible in the hot solution, they must be removed.
-
Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper.
-
Causality: This step must be performed quickly with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the funnel or filter paper.[5][6]
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling promotes the formation of large, well-defined crystals.[6][14] Rapid cooling can cause the solid to precipitate quickly, trapping impurities within the crystal lattice.
-
Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[3][14]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper over a vacuum flask and connect it to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold methanol to ensure it seals against the funnel.
-
Pour the cold crystal slurry into the funnel and apply the vacuum to separate the crystals from the mother liquor.
-
With the vacuum still applied, wash the crystals with a small portion of ice-cold methanol.
-
Causality: The wash step removes any residual mother liquor (which contains the dissolved impurities) from the surface of the crystals. The solvent must be ice-cold to minimize redissolving the purified product.[6][14]
-
-
Drying:
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Oiling Out | The melting point of the solid is lower than the boiling point of the solvent, or the solution is supersaturated. | Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[14] |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation has not initiated. | Try scratching the inside of the flask with a glass rod below the solvent line. If that fails, add a single "seed" crystal from a previous batch.[6][14] |
| Very Low Recovery | Too much solvent was used initially; crystals were washed with room-temperature solvent; cooling was insufficient. | Ensure the minimum amount of hot solvent is used. Always wash with ice-cold solvent. Ensure the flask is thoroughly chilled in an ice bath.[6] |
Critical Safety and Handling
1-(2-Bromo-4-methoxyphenyl)ethanone is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification: Corrosive. Causes severe skin burns and eye damage.[10][15] Harmful if swallowed, in contact with skin, or if inhaled.[15] May cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles (or a face shield), and a lab coat.
-
Engineering Controls: All handling, including weighing and the recrystallization itself, should be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[17]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[16][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
Always consult the most current Safety Data Sheet (SDS) for the compound before beginning any work.[15][16][17]
References
- Solubility of 2-bromo-1-(4-methoxyphenyl)ethanone. Solubility of Things.
- Chemical Properties of Ethanone, 2-bromo-1-(4-methoxyphenyl)- (CAS 2632-13-5). Cheméo.
- 1-(4-Bromo-2-methoxyphenyl)ethanone. Sigma-Aldrich.
- Recrystalliz
- 1-(2-BroMo-4-Methoxy-phenyl)-ethanone | 89691-67-8. ChemicalBook.
- Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965. PubChem.
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Safety Data Sheet - PTP Inhibitor II. Cayman Chemical.
- 2-Bromo-4'-methoxyacetophenone - Safety D
- Recrystalliz
- Recrystalliz
- Lab Procedure: Recrystalliz
- SAFETY DATA SHEET - Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Fisher Scientific.
- 2-Bromo-4'-methoxyacetophenone CAS#: 2632-13-5. ChemicalBook.
- Preparation method of 2-fluoro-4-methoxyacetophenone.
- Application Notes and Protocols for the Recrystallization of 2-bromo-N-phenethylbenzenesulfonamide. Benchchem.
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- 9. 1-(2-BroMo-4-Methoxy-phenyl)-ethanone | 89691-67-8 [chemicalbook.com]
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- 11. 2-Bromo-4'-methoxyacetophenone CAS#: 2632-13-5 [m.chemicalbook.com]
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- 17. fishersci.com [fishersci.com]
Application Notes and Protocols: 1-(2-Bromo-4-methoxyphenyl)ethanone as a Pivotal Intermediate in Heterocyclic Synthesis
Abstract
Heterocyclic compounds form the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of these scaffolds often relies on versatile and highly functionalized building blocks. 1-(2-Bromo-4-methoxyphenyl)ethanone has emerged as a preeminent intermediate in this field. Its unique trifecta of reactive sites—an ortho-aryl bromide amenable to cross-coupling, an acetyl group for classical condensation and cyclization, and an electron-donating methoxy group activating the aromatic ring—provides chemists with a powerful tool for the convergent and divergent synthesis of complex heterocycles. This guide provides an in-depth exploration of its applications, featuring detailed mechanistic insights and field-proven laboratory protocols for the synthesis of key heterocyclic systems, including benzofurans and indoles.
Introduction: The Strategic Value of a Multifunctional Intermediate
The pursuit of novel molecular architectures with specific biological or material properties is a central theme in chemical research. Heterocyclic chemistry, in particular, offers a rich landscape for discovery. The efficacy of any synthetic campaign, however, is often determined by the strategic choice of starting materials. 1-(2-Bromo-4-methoxyphenyl)ethanone is a prime example of a building block that enables efficiency and molecular diversity.
The bromine atom at the ortho position serves as a robust "handle" for modern palladium-catalyzed cross-coupling reactions, allowing for the precise installation of a wide range of carbon and heteroatom substituents.[1][2] The adjacent acetyl group is a classic functional group, primed for enolate formation, condensation reactions, or intramolecular cyclizations to form the heterocyclic ring.[3][4] This guide will demonstrate how these functionalities can be leveraged in concert to construct valuable heterocyclic cores.
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A [label="Aryl Bromide\n(Cross-Coupling Handle)"];
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// Invisible nodes for positioning arrows
p1 [pos="2,1.5!", shape=point];
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p2 -> B [label=" Enolate Formation,\n Condensation", fontcolor="#EA4335", arrowhead=vee, color="#EA4335"];
p3 -> C [label=" Directs Electrophilic\n Substitution", fontcolor="#34A853", arrowhead=vee, color="#34A853"];
}
Diagram 2: Workflow for the synthesis of benzofurans.
Protocol 3.1: One-Pot Sonogashira/Cyclization for Benzofuran Synthesis
This protocol is a representative example. Optimization may be required for different alkyne substrates.
Reagents & Equipment:
-
1-(2-Bromo-4-methoxyphenyl)ethanone (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) Iodide (CuI) (0.025 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (7.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-(2-Bromo-4-methoxyphenyl)ethanone, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Through a syringe, add the degassed solvent, followed by the amine base and the terminal alkyne.
-
Initial Coupling Reaction: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the consumption of the starting material by TLC or LC-MS. The reaction is typically carried out at room temperature to favor the coupling reaction.[5]
-
Cyclization Step: Once the coupling is complete, heat the reaction mixture to 60-80 °C and stir for an additional 4-12 hours to drive the intramolecular cyclization.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 2-substituted benzofuran.
Application Protocol: Synthesis of Indoles via Bischler-Type Reaction
The synthesis of indoles, a privileged scaffold in medicinal chemistry, can be achieved from 1-(2-Bromo-4-methoxyphenyl)ethanone through a modified Bischler indole synthesis.[6][7] This involves an initial Sₙ2 reaction with an aniline, followed by an acid-catalyzed intramolecular cyclization.
Causality and Mechanistic Insight:
The α-bromo ketone functionality of the related 2-bromo-1-(4-methoxyphenyl)ethanone is highly reactive towards nucleophilic substitution. By analogy, the acetyl-bromide portion of our title compound reacts readily with an aniline derivative to form an α-arylaminoketone intermediate. The subsequent treatment with a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, promotes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the ketone (or its enol form) to construct the indole core.
Diagram 3: Workflow for a modified Bischler-type indole synthesis.
Protocol 4.1: Two-Step Bischler-Type Indole Synthesis
Reagents & Equipment:
-
1-(2-Bromo-4-methoxyphenyl)ethanone (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Lewis Acid (e.g., ZnCl₂, InCl₃) or Brønsted Acid (e.g., p-TsOH) for cyclization
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Formation of α-Arylaminoketone: In a round-bottom flask, dissolve 1-(2-Bromo-4-methoxyphenyl)ethanone and the aniline derivative in ethanol. Add the base (e.g., NaHCO₃).
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC for the disappearance of the bromo-ketone.
-
Isolation of Intermediate: After cooling, pour the reaction mixture into cold water. The α-arylaminoketone intermediate often precipitates and can be collected by filtration. Alternatively, it can be extracted with an organic solvent. This intermediate may be used in the next step without extensive purification if desired.
-
Cyclization: To the crude or purified intermediate, add a high-boiling solvent like toluene or xylene. Add the acid catalyst (e.g., p-TsOH, 0.2 eq).
-
Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to remove water formed during the cyclization. Stir for 6-24 hours.
-
Workup and Purification: Cool the reaction, wash with saturated NaHCO₃ solution to neutralize the acid, and then with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the target indole.
Technological Enhancement: Microwave-Assisted Synthesis
For many palladium-catalyzed and cyclization reactions, microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[8][9][10] This is due to efficient and direct "in-core" heating of the polar reagents and solvents by dielectric heating effects.[11]
Protocol 5.1: Microwave-Assisted Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a fundamental C-C bond-forming reaction.[12][13] The aryl bromide of the title compound can be efficiently coupled with various boronic acids under microwave irradiation.
Reagents & Equipment:
-
1-(2-Bromo-4-methoxyphenyl)ethanone (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos or other suitable phosphine ligand (0.08 eq)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Degassed solvent system (e.g., Dioxane/Water 4:1)
-
10 mL microwave reaction vial with stir bar, microwave reactor
Procedure:
-
Vial Preparation: To a microwave vial, add 1-(2-Bromo-4-methoxyphenyl)ethanone, the arylboronic acid, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed solvent system.
-
Sealing and Irradiation: Seal the vial tightly with a cap. Place it in the microwave reactor. Irradiate at 120-135 °C for 10-30 minutes with continuous stirring.[14]
-
Workup and Purification: After the reaction, cool the vial to room temperature using compressed air. Dilute the mixture with ethyl acetate, filter through Celite®, and perform a standard aqueous workup as described in previous protocols. Purify by column chromatography.
Reaction Method Temperature Time Typical Yield Suzuki Coupling Conventional 90 °C 12-24 h 60-85% Suzuki Coupling Microwave 130 °C 20-30 min 75-95%
Safety and Handling
-
1-(2-Bromo-4-methoxyphenyl)ethanone: As an α-bromo ketone, this compound is a lachrymator and is corrosive. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust.
-
Bases: Strong bases like K₃PO₄ and NaOtBu are corrosive. Amines like Et₃N and DIPA are volatile and have strong odors. Handle in a fume hood.
-
Microwave Synthesis: Use only vials and caps specifically designed for microwave reactors. Never exceed the recommended volume or temperature for the vial. Ensure the reactor's safety interlocks are functioning correctly.
Conclusion
1-(2-Bromo-4-methoxyphenyl)ethanone stands as a testament to the power of strategic functionalization in a synthetic building block. Its capacity to undergo sequential or tandem cross-coupling and cyclization reactions provides a reliable and flexible entry point to diverse and complex heterocyclic systems like benzofurans and indoles. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage this versatile intermediate in their synthetic programs. The amenability of these reactions to modern techniques like microwave-assisted synthesis further enhances their utility, enabling rapid library synthesis and accelerated discovery.
References
-
Palladium Catalyzed Synthesis of Heterocycles. DOKUMEN.PUB. Available at: [Link]
-
2-bromo-1-(4-methoxyphenyl)ethanone. Solubility of Things. Available at: [Link]
-
Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Author Manuscript. Available at: [Link]
-
Chemical Properties of Ethanone, 2-bromo-1-(4-methoxyphenyl)- (CAS 2632-13-5). Cheméo. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. NROChemistry. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. MDPI. Available at: [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES. Pharmacophore. Available at: [Link]
-
The Suzuki Reaction. Columbia University. Available at: [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Available at: [Link]
-
2-Bromoacetophenone. ResearchGate. Available at: [Link]
-
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group, Oregon State University. Available at: [Link]
-
Microwave-assisted synthesis: Paradigm of Green Chemistry. ResearchGate. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH National Library of Medicine. Available at: [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]
-
2-Bromo-1-(4-methoxyphenyl)ethanone. NIH National Library of Medicine. Available at: [Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. ARKIVOC. Available at: [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011. HETEROCYCLES. Available at: [Link]
-
Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Publishing. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
8 Topics in Heterocyclic Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. Available at: [Link]
-
The Synthesis of 2- and 3-Substituted Indoles. CORE. Available at: [Link]
-
Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. NIH National Library of Medicine. Available at: [Link]
-
BIH-Ph promoted reductions of α-bromoacetophenone derivatives. ResearchGate. Available at: [Link]
-
Intermolecular and intramolecular cyclization reactions in ring synthesis. RSC Publishing. Available at: [Link]
-
Indoles Synthesis. Química Organica.org. Available at: [Link]
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- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
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- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-(2-Bromo-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-(2-Bromo-4-methoxyphenyl)ethanone in Synthesis
The molecule 1-(2-Bromo-4-methoxyphenyl)ethanone is a valuable building block in modern organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and functional materials.[1] Its structure, featuring an aryl bromide and a ketone, provides two key points for chemical modification. The palladium-catalyzed cross-coupling of the aryl bromide is a powerful and versatile method for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions.[2][3] This allows for the introduction of a wide array of substituents at the 2-position, leading to a diverse range of derivatives with potential biological activity or unique material properties.[4] The ketone functionality offers a subsequent handle for further transformations, making this substrate a linchpin in multi-step synthetic sequences.
This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions involving 1-(2-Bromo-4-methoxyphenyl)ethanone, including detailed mechanistic insights and practical, field-tested protocols.
Mechanistic Foundation of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These reactions generally proceed through a common catalytic cycle involving palladium(0) and palladium(II) oxidation states.[2][5] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(2-Bromo-4-methoxyphenyl)ethanone. This step forms a Pd(II) intermediate.[2][6] The rate of this step can be influenced by the electron density of the aryl halide and the nature of the palladium ligand.[5]
-
Transmetalation (for Suzuki, Negishi, Stille, etc.) or Coordination/Insertion (for Heck, Sonogashira, Buchwald-Hartwig):
-
In reactions like the Suzuki-Miyaura coupling, an organoboron reagent (activated by a base) transfers its organic group to the palladium center, displacing the halide.[7][8]
-
In the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[6][9]
-
For the Buchwald-Hartwig amination, an amine coordinates to the palladium, and a base facilitates the formation of a palladium-amido complex.[10][11]
-
In the Sonogashira coupling, a copper acetylide, formed from a terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation with the palladium complex.[12][13]
-
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]
The choice of ligand is critical as it modulates the catalyst's stability, solubility, and reactivity, influencing the rates of oxidative addition and reductive elimination.[5][14] Sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity, especially for less reactive aryl chlorides or sterically demanding substrates.[14][15]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Key Cross-Coupling Protocols for 1-(2-Bromo-4-methoxyphenyl)ethanone
The following section details protocols for several of the most synthetically useful cross-coupling reactions. These protocols are intended as a starting point and may require optimization depending on the specific coupling partner.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the organoboron reagents and the reaction's tolerance of a wide range of functional groups.[3][16]
Experimental Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask, add 1-(2-Bromo-4-methoxyphenyl)ethanone (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (1-3 mol%) and a ligand such as SPhos or XPhos (2-6 mol%).[17]
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[10][18] The choice of ligand is particularly crucial in this reaction to promote C-N reductive elimination and suppress side reactions.[19]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 1-(2-Bromo-4-methoxyphenyl)ethanone (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a Schlenk tube.[11]
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 80-120 °C with stirring. Monitor the reaction's progress.
-
Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[13][20] It typically employs a dual catalytic system of palladium and copper(I).[12]
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add 1-(2-Bromo-4-methoxyphenyl)ethanone (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).[12]
-
Solvent and Base: Add a solvent like THF or DMF and an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as both the base and a co-solvent.[12]
-
Degassing and Execution: Degas the mixture thoroughly. Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic phase, concentrate, and purify the residue by chromatography.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity.[21][22]
Experimental Protocol:
-
Reaction Setup: Combine 1-(2-Bromo-4-methoxyphenyl)ethanone (1.0 equiv.), the alkene (1.2-2.0 equiv., often an acrylate or styrene derivative), a palladium source like Pd(OAc)₂ (1-5 mol%), and optionally a phosphine ligand (e.g., PPh₃ or P(o-tol)₃) in a Schlenk flask.
-
Base and Solvent: Add an organic or inorganic base, such as Et₃N or K₂CO₃ (1.5-2.5 equiv.), and a polar aprotic solvent like DMF, NMP, or acetonitrile.[9]
-
Reaction Execution: Degas the mixture and heat to 80-140 °C under an inert atmosphere. The reaction time can vary significantly depending on the substrates.
-
Work-up and Purification: After cooling, filter the mixture to remove palladium black and inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product via column chromatography.
Data Presentation and Optimization
Successful cross-coupling requires careful optimization of several interdependent parameters.[3] The following table provides a comparative summary of typical conditions for the reactions discussed.
| Reaction Type | Coupling Partner | Typical Pd Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BINAP | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N, DIPA | THF, DMF | 25-60 |
| Heck | Alkene | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing; use a fresh bottle of catalyst/ligand; consider a pre-catalyst.[23] |
| Insufficiently strong base (Suzuki, Buchwald-Hartwig) | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOtBu).[8][11] | |
| Poor solvent choice | Try a different solvent system; ensure anhydrous conditions for moisture-sensitive reactions. | |
| Formation of Side Products | Homocoupling of the coupling partner (e.g., boronic acid) | Ensure thorough degassing to remove oxygen; use a lower reaction temperature.[16] |
| Hydrodehalogenation (replacement of Br with H) | Use a more sterically hindered ligand to promote reductive elimination over β-hydride elimination.[11] | |
| Catalyst decomposition (formation of palladium black) | Use a more robust ligand; lower the reaction temperature; ensure proper stirring.[24] |
Experimental Workflow Visualization
The general workflow for performing a palladium-catalyzed cross-coupling reaction, from setup to final product analysis, can be visualized as a sequential process.
Figure 2: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic-Reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Miyaura, N., & Suzuki, A. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Ling, C. C., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]
-
ChemEurope.com. Buchwald-Hartwig reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. Effect of concentration of catalyst 1 on Suzuki coupling of 4-bromoacetophenone with phenylboronic acid in water under microwave heating. [Link]
-
Al-Masri, O. A., & El-Abadelah, M. M. (2012). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Van Puyenbroeck, V., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Valente, C., et al. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Dalton Transactions. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Rafique, H., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
Sources
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- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
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- 24. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone
Introduction
Welcome to the Technical Support Center for the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the knowledge to improve your reaction yields, ensure regiochemical control, and confidently troubleshoot any challenges that may arise during your experiments.
The synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via the Friedel-Crafts acylation of 3-bromoanisole. This electrophilic aromatic substitution reaction, while powerful, is not without its nuances. Success hinges on a careful consideration of reaction parameters to control regioselectivity and minimize the formation of undesired byproducts. This guide provides a comprehensive resource to navigate these challenges, drawing upon established principles of organic chemistry and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 1-(2-Bromo-4-methoxyphenyl)ethanone?
The most direct and widely employed method is the Friedel-Crafts acylation of 3-bromoanisole with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1] Aluminum chloride (AlCl₃) is a common catalyst for this transformation.[1]
Q2: What are the primary challenges in this synthesis that can lead to low yields?
Low yields in the Friedel-Crafts acylation of 3-bromoanisole can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will hydrolyze and deactivate the catalyst.[2]
-
Substrate Deactivation: While the methoxy group is activating, the bromo group is deactivating, making the aromatic ring less nucleophilic than anisole itself. This can lead to slower reaction rates and require more forcing conditions.[3]
-
Formation of Regioisomers: The methoxy group is an ortho, para-director, while the bromo group is a weak ortho, para-director. This can lead to the formation of a mixture of isomers, with the desired 1-(2-Bromo-4-methoxyphenyl)ethanone being the ortho product relative to the methoxy group and meta to the bromo group. The primary regioisomeric byproduct is often 1-(4-bromo-2-methoxyphenyl)ethanone.
-
Demethylation of the Methoxy Group: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ether, leading to the formation of phenolic byproducts, which can further complicate the reaction and purification.
-
Incomplete Reaction: Insufficient reaction time or temperatures below the activation energy can result in a significant amount of unreacted starting material.
Q3: How can I improve the regioselectivity of the acylation to favor the desired 2-bromo-4-methoxy isomer?
Controlling regioselectivity is a key aspect of this synthesis. Here are some strategies:
-
Choice of Lewis Acid: While AlCl₃ is common, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer better selectivity by reducing the reactivity of the system and minimizing side reactions.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are typically used. Experimenting with different solvents may subtly alter the regiochemical outcome.
-
Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product. However, this may also decrease the overall reaction rate. Careful optimization of the temperature is crucial.
Q4: What are the expected byproducts in this reaction, and how can I identify them?
The primary byproduct is the regioisomer, 1-(4-bromo-2-methoxyphenyl)ethanone. Other potential byproducts include:
-
Di-acylated products: Although less common due to the deactivating effect of the first acetyl group, some di-acylation may occur under harsh conditions.
-
Phenolic compounds: Resulting from the demethylation of the methoxy group.
These byproducts can be identified and quantified using techniques such as:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and identify the presence of multiple components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different isomers and byproducts based on their mass-to-charge ratio and fragmentation patterns.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the different isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.[5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Lewis acid catalyst due to moisture.[2]2. Insufficient amount of catalyst.3. Low reaction temperature.4. Poor quality of reagents. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.[6]2. A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[7] Consider increasing the catalyst loading.3. Gradually increase the reaction temperature and monitor the progress by TLC.4. Purify starting materials (3-bromoanisole and acetyl chloride) by distillation if necessary. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. The directing effects of the bromo and methoxy groups lead to a mixture of isomers.2. Reaction temperature is too high, favoring the thermodynamically more stable isomer. | 1. Experiment with milder Lewis acids (e.g., FeCl₃, ZnCl₂).2. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetic product.[6]3. The choice of solvent can sometimes influence the ortho/para ratio; consider screening different anhydrous solvents. |
| Evidence of Demethylation (Phenolic Byproducts) | 1. Use of a strong Lewis acid (AlCl₃) at elevated temperatures. | 1. Use a milder Lewis acid.2. Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.3. Minimize the reaction time. |
| Difficult Purification | 1. Presence of multiple, closely related byproducts.2. Oily or tarry crude product. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient) to separate the isomers.2. Ensure a thorough aqueous workup to remove the Lewis acid and any water-soluble impurities. An acid wash followed by a base wash is recommended.[6] Recrystallization from a suitable solvent can also be effective if the product is a solid.[8] |
Detailed Experimental Protocol
This protocol is a general guideline for the Friedel-Crafts acylation of 3-bromoanisole. Optimization of specific parameters may be necessary to achieve the best results in your laboratory setting.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Bromoanisole | 187.04 | User Defined | x | 1.0 |
| Acetyl Chloride | 78.50 | User Defined | 1.1x | 1.1 |
| Anhydrous Aluminum Chloride | 133.34 | User Defined | 1.2x | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | Sufficient Volume | - | - |
| Concentrated Hydrochloric Acid | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube (or connected to a nitrogen line), and a dropping funnel. Ensure all glassware is scrupulously dry.[9]
-
Reagent Preparation: In the fume hood, carefully add anhydrous aluminum chloride to the reaction flask. Add anhydrous dichloromethane to create a slurry.
-
Addition of Acetyl Chloride: Cool the slurry to 0 °C in an ice-water bath. Add acetyl chloride to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 15-20 minutes.
-
Addition of 3-Bromoanisole: Dissolve 3-bromoanisole in anhydrous dichloromethane and add it to the dropping funnel. Add the 3-bromoanisole solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary, but typically ranges from 2 to 6 hours.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6] This will quench the reaction and hydrolyze the aluminum chloride complexes.
-
Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from any regioisomers and other impurities.[8]
-
Alternatively, if the product crystallizes, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can be employed.[8]
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[5]
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone.
Mechanistic Insights
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from acetyl chloride to form a highly electrophilic and resonance-stabilized acylium ion.[10]
-
Electrophilic Attack: The electron-rich aromatic ring of 3-bromoanisole acts as a nucleophile and attacks the acylium ion. The activating, ortho, para-directing methoxy group primarily directs the incoming electrophile to the positions ortho and para to it.
-
Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final ketone product.
Caption: Simplified mechanism of Friedel-Crafts acylation.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta crystallographica. Section E, Structure reports online, 65(Pt 9), o2245. [Link]
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
- Patil, S. L., et al. (2015). A Facile, Efficient and Environmentally Benign Protocol for α-Bromination of Acetophenones using N-Bromosuccinimide under Ultrasound Irradiation. Asian Journal of Organic & Medicinal Chemistry, 2(1), 1-5.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
- Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. [Link]
- Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone.
-
Organic Syntheses. (n.d.). 4-bromoacetophenone. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
- Contreras, R., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Mexican Chemical Society, 59(3), 173-179.
-
NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Link]
-
PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. [Link]
Sources
- 1. Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alexandonian.com [alexandonian.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(2-BroMo-4-Methoxy-phenyl)-ethanone(89691-67-8) 1H NMR spectrum [chemicalbook.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing the Heck Reaction for 1-(2-Bromo-4-methoxyphenyl)ethanone
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Heck reaction, with a specific focus on the challenging substrate 1-(2-Bromo-4-methoxyphenyl)ethanone . This electron-rich and sterically hindered aryl bromide presents unique challenges that require careful optimization of reaction conditions.
Introduction to the Challenge
The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1][2] However, the reactivity of the aryl halide is paramount. The substrate in focus, 1-(2-Bromo-4-methoxyphenyl)ethanone, possesses two key features that can impede the reaction:
-
Electron-Donating Groups: The methoxy group at the para-position enriches the aromatic ring with electron density. This increased electron density strengthens the Carbon-Bromine bond, making the initial, often rate-limiting, oxidative addition step to the palladium(0) catalyst more difficult.[3][4]
-
Steric Hindrance: The ortho-acetyl group presents a significant steric barrier around the reaction center. This hindrance can impede the approach of the bulky palladium catalyst, further slowing down the oxidative addition step.[5]
This guide will provide a systematic approach to overcoming these challenges to achieve high yields and selectivity.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses common problems encountered during the Heck reaction of 1-(2-Bromo-4-methoxyphenyl)ethanone in a question-and-answer format.
Question 1: I am observing very low to no conversion of my starting material. What are the likely causes and how can I fix this?
Answer:
Low to no conversion is a frequent issue with challenging substrates. The primary culprit is often an inefficient oxidative addition step. Here’s a systematic approach to troubleshoot this:
1. Catalyst System Activation and Deactivation:
-
Is your catalyst active? The active species in the Heck catalytic cycle is Palladium(0). If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must be reduced in situ. This reduction can be facilitated by phosphine ligands, the solvent (like DMF), or certain bases.[4]
-
Has your catalyst deactivated? Palladium catalysts can be sensitive to air and may decompose at high temperatures, forming palladium black.[3][4]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents. If you observe palladium black, consider using a more robust ligand system or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), which can stabilize the catalytic species.[2]
-
2. Ligand Selection is Crucial:
For sterically hindered and electron-rich aryl bromides, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective.
-
Bulky, Electron-Rich Ligands: These ligands promote the formation of a more electron-rich and reactive monoligated palladium(0) species, which can facilitate oxidative addition with challenging substrates.[6][7]
-
Recommended Ligands:
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos)
-
N-Heterocyclic Carbenes (NHCs) are also known for their high stability and activity with less reactive aryl halides.[8]
-
-
3. Re-evaluating the Base and Solvent:
-
Base Strength and Type: The base is essential for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[1] For this substrate, a moderately strong inorganic base is often a good starting point.
-
Recommendations: Start with K₂CO₃ or Cs₂CO₃. Organic bases like triethylamine (Et₃N) can also be effective, but inorganic bases often provide better results with challenging substrates.[9]
-
-
Solvent Polarity: Polar aprotic solvents are generally preferred for the Heck reaction as they can help to stabilize the charged intermediates in the catalytic cycle.
-
Recommendations: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or N-Methyl-2-pyrrolidone (NMP) are excellent choices.[9]
-
Question 2: My reaction is producing a significant amount of side products, primarily hydrodehalogenation (Ar-H). How can I suppress this?
Answer:
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, especially with electron-rich aryl halides.
-
Cause: This side reaction can be promoted by the presence of water or other protic impurities. It can also arise from β-hydride elimination from palladium-hydride intermediates.
-
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Flame-dry your glassware before use.
-
Ligand Choice: Certain ligands are better at promoting the desired reductive elimination over pathways leading to hydrodehalogenation. Experimenting with different bulky, electron-rich phosphine ligands can be beneficial.
-
Scrutinize Your Base: Ensure the base is not introducing water. Using a freshly opened or properly stored base is recommended.
-
Question 3: The reaction is sluggish and requires very high temperatures, leading to decomposition. How can I increase the reaction rate at a lower temperature?
Answer:
High reaction temperatures can lead to catalyst decomposition and the formation of unwanted byproducts.[3]
-
Microwave Irradiation: This technique can significantly accelerate the reaction by efficiently heating the polar reaction mixture, often leading to shorter reaction times and cleaner product formation.[4]
-
Ligand and Additive Effects:
-
As mentioned, bulky, electron-rich ligands can accelerate the rate-limiting oxidative addition.
-
The addition of a phase-transfer catalyst like TBAB can increase the reaction rate, even in homogeneous reactions, by stabilizing the active catalyst.[2]
-
-
Consider the Olefin: The electronic nature of the alkene coupling partner plays a significant role. Electron-poor olefins, such as acrylates and styrenes with electron-withdrawing groups, are generally more reactive in the Heck reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a catalyst and ligand system for 1-(2-Bromo-4-methoxyphenyl)ethanone?
A1: For a challenging substrate like this, a robust catalyst system is required from the outset. A good starting point would be Pd(OAc)₂ as the precatalyst paired with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ or a Buchwald ligand like SPhos . These ligands have demonstrated efficacy in the coupling of sterically hindered and electron-rich aryl halides.[7][10]
Q2: Which base should I choose and in what quantity?
A2: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a reliable choice.[9] Start with 1.5 to 2.0 equivalents relative to the aryl bromide. The larger cation of cesium carbonate can sometimes offer enhanced reactivity due to increased solubility and basicity.
Q3: What is the recommended solvent and temperature?
A3: A high-boiling polar aprotic solvent is ideal. DMF or DMA are excellent choices.[9] A starting temperature of 100-120 °C is recommended.[8] Monitor the reaction progress, and if it is sluggish, the temperature can be carefully increased.
Q4: How can I control the regioselectivity of the reaction?
A4: With most terminal alkenes, the Heck reaction with this type of aryl bromide will predominantly yield the linear, trans-substituted product due to steric factors favoring the addition of the aryl group to the less substituted carbon of the double bond.[11] The use of bulky ligands further reinforces this preference.
Data Presentation and Protocols
Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Common, effective Pd(II) precatalyst. |
| Ligand | P(t-Bu)₃ (4-10 mol%) or SPhos (4-10 mol%) | Bulky, electron-rich ligand to promote oxidative addition. |
| Base | K₂CO₃ (2 equivalents) | Effective inorganic base. |
| Solvent | DMF or DMA (anhydrous) | Polar aprotic solvent to facilitate the reaction. |
| Temperature | 100-120 °C | Balances reaction rate with catalyst stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation. |
Experimental Protocols
Protocol 1: Standard Heck Reaction for 1-(2-Bromo-4-methoxyphenyl)ethanone
-
To a flame-dried Schlenk flask, add 1-(2-Bromo-4-methoxyphenyl)ethanone (1.0 equiv.), the alkene (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(t-Bu)₃ (0.04 equiv.).
-
Add K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Heck Reaction
-
In a microwave reaction vial, combine 1-(2-Bromo-4-methoxyphenyl)ethanone (1.0 equiv.), the alkene (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous, degassed DMA.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 20-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Heck reactions.
References
-
Effect of base and solvent on Heck coupling of p-bromoacetophenone with styrene. (n.d.). ResearchGate. Retrieved December 10, 2025, from [Link]
-
Heck reaction. (2025, November 28). In Wikipedia. [Link]
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(28), 6989–7000. [Link]
-
Huffman, T. R., Wu, Y., Emmerich, A., & Shenvi, R. A. (2019). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC, 141(8), 3591-3596. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journal of Organic Chemistry, 13, 180-188. [Link]
-
Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.). ResearchGate. Retrieved December 10, 2025, from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). National Institutes of Health. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). [Video]. YouTube. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22168-22192. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 10, 2025, from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2011). Molecules, 16(3), 2535-2544. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society, 137(6), 2421–2428. [Link]
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]
-
(PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 18). ResearchGate. [Link]
-
The Heck coupling reactions of aryl bromides with styrene. (n.d.). ResearchGate. Retrieved December 10, 2025, from [Link]
-
Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. (2003). Green Chemistry, 5(4), 369-373. [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. (1999). The Journal of Organic Chemistry, 64(18), 6907-6910. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. [Link]
-
Heck Reaction—State of the Art. (2017). Catalysts, 7(9), 267. [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2015). Beilstein Journal of Organic Chemistry, 11, 223-232. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Reactivity of 1-(2-Bromo-4-methoxyphenyl)ethanone
Welcome to the technical support center for 1-(2-Bromo-4-methoxyphenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth guidance on preventing the decomposition of this versatile building block during synthetic transformations. The unique substitution pattern of this ketone presents specific stability challenges that, if not properly managed, can lead to suboptimal yields and complex product mixtures. This guide offers troubleshooting strategies and answers to frequently asked questions to ensure the successful application of this reagent in your research.
Troubleshooting Guide: Addressing Decomposition in Real-Time
This section is structured to help you diagnose and resolve common issues encountered when working with 1-(2-Bromo-4-methoxyphenyl)ethanone.
Question 1: I am attempting a nucleophilic substitution on the α-carbon, but I am observing significant formation of a byproduct that appears to be my starting material without the bromine. What is happening and how can I prevent it?
Answer:
You are likely observing reductive dehalogenation, a common side reaction for α-bromo ketones. This process can be facilitated by certain nucleophiles, solvents, or trace impurities.
Probable Causes:
-
Nucleophile-Mediated Reduction: Some nucleophiles, particularly soft nucleophiles or those prone to single-electron transfer (SET) processes, can reduce the carbon-bromine bond.
-
Solvent Effects: Protic solvents, in combination with certain reagents, can act as a proton source for the reduced intermediate.
-
Photochemical Decomposition: Exposure to light, especially UV, can promote the homolytic cleavage of the C-Br bond, leading to radical-mediated dehalogenation.
Recommended Solutions:
-
Reagent Selection: If possible, switch to a harder, less reducing nucleophile.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative or reductive side reactions mediated by atmospheric components.
-
Exclusion of Light: Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Solvent Choice: Aprotic solvents are generally preferred. If a protic solvent is necessary, consider using a freshly distilled or degassed solvent to remove dissolved oxygen.
Question 2: My reaction is performed under basic conditions, and I am isolating an unexpected carboxylic acid derivative instead of my target product. What is this side reaction?
Answer:
The formation of a carboxylic acid derivative under basic conditions is a strong indicator of a Favorskii rearrangement . This is a characteristic reaction of α-halo ketones possessing an α'-proton.
Mechanistic Insight:
The base abstracts a proton from the carbon on the other side of the carbonyl group (the α'-position), forming an enolate. This enolate then undergoes an intramolecular SN2 reaction to form a cyclopropanone intermediate. The nucleophile (in this case, the base or solvent) then attacks the carbonyl carbon of the strained cyclopropanone, leading to ring-opening and formation of a rearranged carboxylate salt, which upon workup gives the carboxylic acid or its derivative.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if the goal is simply deprotonation without rearrangement. However, for nucleophilic substitution, a weaker base that is still a potent nucleophile might be necessary. Careful screening of bases is recommended.
-
Temperature Control: The Favorskii rearrangement can be temperature-dependent. Running the reaction at lower temperatures may favor the desired nucleophilic substitution over the rearrangement.
-
Substrate Modification: If feasible, using a substrate without α'-hydrogens would completely prevent this pathway.
Question 3: I am observing the formation of an α,β-unsaturated ketone as a major byproduct. What is causing this?
Answer:
The formation of an α,β-unsaturated ketone is due to dehydrobromination , an elimination reaction. This is particularly common when using strong, non-nucleophilic bases.
Mechanism: The base abstracts a proton from the α-carbon, and the resulting enolate eliminates the bromide ion to form a double bond in conjugation with the carbonyl group.
-
Base Selection: If your desired reaction is a nucleophilic substitution, use a less basic nucleophile. If a base is required as an additive, a weaker base such as potassium carbonate may be preferable to stronger bases like potassium tert-butoxide.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent: Polar aprotic solvents can favor SN2 reactions over elimination.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-(2-Bromo-4-methoxyphenyl)ethanone to prevent degradation?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Refrigeration is often recommended. It is sensitive to moisture and light.
Q2: Can the methoxy group on the aromatic ring be cleaved during my reaction?
A2: The methoxy group (an ether) is generally stable under neutral and basic conditions. However, it can be cleaved by strong acids, particularly at elevated temperatures. Reagents like HBr, HI, or BBr₃ are known to cleave aryl methyl ethers. If your reaction requires strongly acidic conditions, you may risk cleaving the methoxy group to the corresponding phenol.
Q3: Is the ortho-bromo substituent on the aromatic ring susceptible to reaction?
A3: The bromine atom on the aromatic ring is generally much less reactive towards nucleophilic substitution than the bromine on the α-carbon. Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups ortho or para to the leaving group and/or very harsh reaction conditions. Under the conditions typically used for substitution at the α-position, the aromatic bromine is expected to be inert.
Q4: Are there any incompatible reagents I should be aware of?
A4: Yes. Based on the reactivity profile of α-bromo ketones, you should exercise caution with the following:
-
Strong Bases: Can promote dehydrobromination and the Favorskii rearrangement.
-
Strong Reducing Agents: Can lead to dehalogenation.
-
Strong Oxidizing Agents: The ketone functionality can be susceptible to oxidation under harsh conditions.
-
Certain Nucleophiles: Be mindful of nucleophiles that can also act as strong bases or reducing agents.
Q5: What is a general, robust protocol for performing a Williamson ether synthesis using 1-(2-Bromo-4-methoxyphenyl)ethanone?
A5: A general protocol for reacting an alcohol (ROH) with 1-(2-Bromo-4-methoxyphenyl)ethanone would be:
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation of the Alcohol:
-
Dissolve the alcohol (1.0 equivalent) in a dry, aprotic solvent such as DMF or THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
-
Nucleophilic Substitution:
-
Dissolve 1-(2-Bromo-4-methoxyphenyl)ethanone (1.0 equivalent) in a minimal amount of the same dry, aprotic solvent.
-
Slowly add the solution of the ketone to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alcohols, but be mindful of potential side reactions at higher temperatures.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Summary of Key Parameters for Stability
| Parameter | Recommendation | Rationale |
| Temperature | Low to moderate (0 °C to RT, with gentle heating if necessary) | Minimizes elimination and rearrangement side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents unwanted oxidation or reduction. |
| Light | Protect from light | Avoids photochemical decomposition. |
| Base Choice | Weaker, non-nucleophilic bases (e.g., K₂CO₃) or careful use of strong bases (e.g., NaH) at low temperatures. | To control dehydrobromination and Favorskii rearrangement. |
| Solvent | Dry, aprotic (e.g., THF, DMF, Acetonitrile) | Favors SN2 reactions and prevents hydrolysis. |
By understanding the inherent reactivity of 1-(2-Bromo-4-methoxyphenyl)ethanone and implementing these preventative and troubleshooting strategies, you can significantly improve the outcomes of your synthetic endeavors.
Technical Support Center: Synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) concerning common impurities and side reactions encountered during its synthesis. The insights provided herein are based on established chemical principles and field-proven experience to ensure robust and reproducible outcomes.
Introduction: The Synthetic Challenge
The synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone, a valuable intermediate in pharmaceutical development, is most commonly achieved via the Friedel-Crafts acylation of 3-bromoanisole.[1][2] This electrophilic aromatic substitution, while straightforward in principle, is sensitive to several factors that can lead to a range of impurities.[3] Controlling these impurities is critical as they can complicate purification, reduce yields, and potentially interfere with downstream applications. This guide will explore the origin of these impurities and provide systematic solutions for their mitigation.
Frequently Asked Questions (FAQs) on Impurity Profile
This section addresses the most common questions regarding impurities encountered during the synthesis.
Q1: My final product shows multiple major spots on TLC and several peaks in the aromatic region of the ¹H NMR spectrum. What is the most likely cause?
A1: The most probable cause is the formation of constitutional isomers. The Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. In the case of 3-bromoanisole, you have two directing groups:
-
Methoxy Group (-OCH₃): A strongly activating, ortho-, para-director.
-
Bromo Group (-Br): A deactivating, but also ortho-, para-director.
The powerful activating effect of the methoxy group dominates the reaction's regioselectivity.[4][5] The incoming acetyl group will be directed to the positions ortho and para to the methoxy group. This leads to the formation of two primary products:
-
Desired Product: 1-(2-Bromo-4-methoxyphenyl)ethanone (acylation at C4, para to the methoxy group).
-
Major Isomeric Impurity: 1-(4-Bromo-2-methoxyphenyl)ethanone (acylation at C2, ortho to the methoxy group).
Steric hindrance from the adjacent bromo group at the C2 position can favor the formation of the desired C4-acylated product, but the C2-acylated isomer is almost always a significant byproduct.
Q2: I have a significant amount of unreacted 3-bromoanisole in my crude product. What went wrong?
A2: A low conversion rate is a frequent issue in Friedel-Crafts reactions and can be attributed to several factors, primarily related to the catalyst.[6]
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[6][7] Any water present in the solvent, reagents, or glassware will hydrolyze and deactivate the AlCl₃, halting the reaction. Strict anhydrous conditions are paramount.
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[6] This means that at least a stoichiometric amount (1.0 equivalent or slightly more) of the catalyst relative to the acylating agent is required to drive the reaction to completion.
-
Deactivated Substrate: While the methoxy group is activating, the bromo group is deactivating. If reaction conditions (e.g., temperature) are too mild, the overall reactivity may be insufficient for complete conversion.[8]
Q3: My reaction mixture turned dark brown or black, and I isolated a tarry, intractable material. What causes this?
A3: The formation of tar is often a result of side reactions caused by overly aggressive reaction conditions or impurities.[6] Elevated temperatures can promote polymerization and decomposition of the starting materials or product. The Lewis acid can also catalyze undesirable side reactions, especially if the reaction is run for an extended period at high temperatures.
Q4: I've noticed a minor impurity with a phenolic -OH peak in the NMR or IR spectrum. Where did this come from?
A4: This impurity is likely 1-(2-Bromo-4-hydroxyphenyl)ethanone. Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ether (demethylation) of the anisole moiety, particularly if the reaction is heated for a prolonged time. This results in the formation of a phenol, which is highly activated and can lead to further complex side reactions.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and resolving common issues during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions |
| High levels of unreacted starting material (3-bromoanisole) | 1. Inactive Lewis acid catalyst due to moisture.[6] 2. Insufficient amount of catalyst used.[6] 3. Reaction temperature too low. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous grade solvents. Handle AlCl₃ in a glovebox or under an inert atmosphere. 2. Verify Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to acetyl chloride. 3. Optimize Temperature: While keeping the initial addition cold (0 °C) to control exotherm, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (40-50 °C) can be explored if conversion remains low, but monitor for decomposition. |
| Presence of significant isomeric impurities (mainly 1-(4-Bromo-2-methoxyphenyl)ethanone) | Inherent directing effects of the methoxy group leading to a mixture of ortho and para acylation.[4] | 1. Temperature Control: Lower reaction temperatures often increase selectivity. Run the reaction at 0 °C for a longer duration. 2. Purification: These isomers are often difficult to separate. Careful column chromatography on silica gel using a gradient solvent system (e.g., hexane/ethyl acetate) is the most effective method. Recrystallization from a suitable solvent like ethanol may also enrich the desired isomer.[4] |
| Formation of dark, tarry material | 1. Reaction temperature is too high.[6] 2. Reaction time is excessively long. | 1. Maintain Low Temperature: Add the acylating agent and catalyst at 0 °C or below. 2. Monitor Reaction Progress: Use TLC to monitor the consumption of starting material. Quench the reaction as soon as the starting material is consumed to avoid over-reaction and decomposition. |
| Presence of demethylated impurity (1-(2-Bromo-4-hydroxyphenyl)ethanone) | Cleavage of the methyl ether by the Lewis acid. | 1. Use Milder Conditions: Avoid prolonged heating. 2. Alternative Lewis Acids: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃), which may reduce the extent of ether cleavage. 3. Purification: The phenolic impurity can be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) during workup. The phenolate salt will be extracted into the aqueous layer. |
Visualizing the Reaction and Troubleshooting Workflow
Synthesis Pathway and Key Impurity Formation
The following diagram illustrates the primary reaction pathway for the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone and the formation of the major isomeric and demethylated impurities.
Caption: Friedel-Crafts acylation pathway and common impurity sources.
Troubleshooting Decision Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting synthesis impurities.
Key Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is essential for tracking reaction progress and preventing the formation of degradation products.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of 9:1 Hexane:Ethyl Acetate is a good starting point. Adjust polarity as needed to achieve a product Rf of ~0.3-0.4.
-
Spotting: On the baseline, spot the 3-bromoanisole starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to elute to the top.
-
Visualization: Visualize the plate under UV light (254 nm).
-
Interpretation: The reaction is complete when the SM spot in the RM lane has been completely consumed, and a new, lower Rf spot corresponding to the product is dominant.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the purity of the final product and the relative abundance of impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The desired product, being less polar than any demethylated impurities but potentially having similar polarity to isomers, will have a distinct retention time. The relative peak area percentage can be used to estimate purity. Isomers may co-elute or appear as a shoulder on the main peak, requiring optimization of the gradient for better separation.
References
- BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
- Sigma-Aldrich.
- University of Calgary.
- Solubility of Things. 2-bromo-1-(4-methoxyphenyl)ethanone.
- BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride.
- Chemistry LibreTexts. (2015). 15.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- University of Wisconsin-Madison. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone.
- ChemicalBook. (2025). 2-Bromo-4'-methoxyacetophenone.
- ChemicalBook. (2025). 1-(2-BroMo-4-Methoxy-phenyl)-ethanone.
- ChemicalBook. (2025). 1-(2-BroMo-4-Methoxy-phenyl)-ethanone.
Sources
- 1. 1-(2-BroMo-4-Methoxy-phenyl)-ethanone | 89691-67-8 [chemicalbook.com]
- 2. 1-(2-BroMo-4-Methoxy-phenyl)-ethanone | 89691-67-8 [amp.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Coupling with Brominated Acetophenones
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with brominated acetophenones as electrophilic partners. As electron-deficient aryl halides, brominated acetophenones present a unique set of challenges and opportunities in Suzuki coupling. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate potential issues and optimize your reaction outcomes.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Low to No Yield of the Desired Product
Question: I am not observing any significant formation of my desired coupled product when reacting a brominated acetophenone with my boronic acid. What are the likely causes and how can I fix this?
Answer: A low or zero yield in a Suzuki coupling reaction with a brominated acetophenone can stem from several factors, often related to catalyst activity, reagent stability, or reaction conditions. Brominated acetophenones are electron-deficient, which should facilitate the initial oxidative addition step of the catalytic cycle.[1][2] Therefore, issues often arise in subsequent steps or from competing side reactions.
Possible Causes and Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0).[1][3] This reduction can sometimes be inefficient.
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[1] For electron-deficient aryl bromides, the choice of ligand is crucial.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-determining oxidative addition and promote the final reductive elimination step.[2][4] Excellent choices include Buchwald ligands like SPhos or XPhos, which have proven effective for challenging couplings.[5][6]
-
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under basic aqueous conditions.[7][8] This side reaction consumes your nucleophile.
-
Poor Solubility: One or more of your reagents may not be sufficiently soluble in the chosen solvent system, preventing them from effectively participating in the reaction.[10]
-
Solution: Experiment with different solvent systems. Common choices for Suzuki couplings include toluene, dioxane, THF, or DMF, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[1][11][12] For particularly insoluble substrates, higher boiling point solvents or the use of co-solvents may be necessary.[10]
-
Problem 2: Significant Formation of a Dehalogenated Byproduct (Acetophenone)
Question: My main byproduct is acetophenone, resulting from the replacement of the bromine atom with hydrogen. What causes this dehalogenation, and how can I suppress it?
Answer: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[13][14] This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[13] This Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[1][13] Electron-deficient aryl halides, like brominated acetophenones, can be more susceptible to this side reaction.[13]
Possible Causes and Solutions:
-
Hydride Source: The base or solvent can act as a source of hydride.
-
Solution:
-
Choice of Base: Avoid bases that can readily provide a hydride, such as those containing formate impurities. Use bases like K₃PO₄ or Cs₂CO₃, which are generally effective and less prone to causing dehalogenation.[13]
-
Solvent Selection: If using an alcohol as a solvent or co-solvent, be aware that it can be a hydride source.[1] Consider switching to aprotic solvents like dioxane or toluene.[13]
-
-
-
High Reaction Temperature/Long Reaction Time: Prolonged heating can increase the likelihood of dehalogenation.[14]
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Try running the reaction at a lower temperature, although this may require a more active catalyst system (e.g., using a more electron-rich ligand).
-
-
Ligand Effects: The choice of ligand can influence the relative rates of cross-coupling versus dehalogenation.
Problem 3: Observation of Symmetrical Biaryl Byproducts (Homocoupling)
Question: I am observing significant amounts of a symmetrical biaryl product derived from the coupling of two molecules of my boronic acid. How can I prevent this homocoupling?
Answer: Homocoupling of the boronic acid is a frequent side reaction, primarily caused by the presence of oxygen and/or an excess of Pd(II) species in the reaction mixture.[3][15] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then react with two molecules of the boronic acid to produce the homocoupled product, regenerating Pd(0) in the process.[15]
Possible Causes and Solutions:
-
Presence of Oxygen: Dissolved oxygen in the solvent or atmosphere is a major culprit.[15][16]
-
Solution: Rigorous degassing of the reaction mixture is critical. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture for an extended period (20-30 minutes) before adding the catalyst.[3] Alternatively, for more sensitive reactions, use the freeze-pump-thaw method (typically three cycles).[13] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Pd(II) Precatalyst: Using a Pd(II) source without efficient reduction to Pd(0) can lead to an initial burst of homocoupling.[3][15]
-
Solution:
-
-
High Temperatures: Elevated temperatures can sometimes promote homocoupling.
-
Solution: If possible, run the reaction at the lowest temperature that still allows for an efficient rate of the desired cross-coupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst and ligand combination for the Suzuki coupling of brominated acetophenones?
A1: There is no single "best" combination for all substrates. However, a highly effective starting point for electron-deficient aryl bromides like brominated acetophenones is a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[5][6] These ligands generally provide high catalytic activity and can help suppress side reactions like dehalogenation.[13]
Q2: Which base should I choose? And how much should I use?
A2: The choice of base is critical. For Suzuki couplings involving brominated acetophenones, inorganic bases are typically used.
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice, particularly in anhydrous conditions or with minimal water. It's a strong enough base to facilitate transmetalation but is less likely to cause side reactions like ester hydrolysis if your molecules contain sensitive functional groups.[10]
-
K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate): These are also very common and effective bases.[17][18] Cesium carbonate is more soluble and more basic, which can be advantageous for less reactive systems.
-
Equivalents: Typically, 2 to 3 equivalents of the base relative to the limiting reagent are used.
Q3: Do I need to add water to my reaction?
A3: The role of water is multifaceted. A small amount of water is often beneficial as it can help dissolve the inorganic base and is believed to facilitate the transmetalation step by promoting the formation of a boronate species [R-B(OH)₃]⁻.[1][19] However, excessive water can promote the undesirable protodeboronation of the boronic acid.[7] A common practice is to use a largely anhydrous organic solvent (like dioxane or toluene) with a small amount of added water (e.g., a 10:1 or 5:1 organic solvent to water ratio).[5]
Q4: My brominated acetophenone has other functional groups. Will the Suzuki conditions affect them?
A4: The Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[2][20] However, very strong basic conditions could potentially affect base-sensitive groups like esters (hydrolysis) or lead to side reactions with acidic protons (e.g., N-H in indoles or pyrroles).[10][13] If you have a sensitive functional group, using a milder base like K₃PO₄ or even KF might be necessary, though this could require longer reaction times or higher temperatures.[10]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki Coupling of 4-Bromoacetophenone
| Parameter | Recommended Condition | Rationale |
| Electrophile | 4-Bromoacetophenone | 1.0 equiv. (Limiting Reagent) |
| Nucleophile | Arylboronic Acid | 1.2 - 1.5 equiv. |
| Palladium Source | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | SPhos | 2-4 mol% |
| Base | K₃PO₄ | 2.0 - 3.0 equiv. |
| Solvent | Toluene or Dioxane / H₂O (10:1) | ~0.1 M concentration |
| Temperature | 80 - 110 °C | |
| Atmosphere | Inert (Nitrogen or Argon) |
Protocol 1: General Procedure for Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the brominated acetophenone (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene) and degassed water via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure all oxygen is removed.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos). Add them to the reaction flask against a positive flow of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting brominated acetophenone is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding these steps is key to troubleshooting.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When a reaction fails, a logical progression of checks can help identify the root cause.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Casanova, O., et al. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
-
Sufia, S., et al. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ResearchGate. [Link]
-
Choi, T-L., et al. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Navarro, O., et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Primo, V., et al. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. [Link]
-
Al-Masri, O. A., et al. Effect of base and solvent Suzuki cross coupling of 4′-bromoacetophenone (6) with phenylboronic acid (5a) under thermal as well as microwaves irradiation conditions. ResearchGate. [Link]
-
Al-Masri, O. A., et al. Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. [Link]
-
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Books. [Link]
-
Stahl, S. S., et al. Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. ACS Publications. [Link]
-
Cheong, J. Y., et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., et al. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ACS Publications. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Miller, W. D., et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Hierso, J-C., et al. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
-
Queen's University Belfast. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Al-Masri, O. A., et al. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. ResearchGate. [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Organ, M. G., et al. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
The Suzuki Reaction. [Link]
-
Beaud, R., et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Gessner Group. Phosphine ligands and catalysis. Research - Gessner Group. [Link]
-
Degli Innocenti, M., et al. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]
-
Kotha, S., et al. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. gessnergroup.com [gessnergroup.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ikm.org.my [ikm.org.my]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. ocf.berkeley.edu [ocf.berkeley.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(2-Bromo-4-methoxyphenyl)ethanone
Welcome to the technical support center for cross-coupling reactions involving 1-(2-bromo-4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this specific substrate.
The structure of 1-(2-bromo-4-methoxyphenyl)ethanone presents unique challenges in cross-coupling reactions. The presence of an ortho-bromo substituent introduces steric hindrance, while the electron-donating methoxy group at the para-position can influence the reactivity of the aryl bromide. This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with 1-(2-bromo-4-methoxyphenyl)ethanone. Each problem is followed by potential causes and detailed solutions grounded in mechanistic principles.
Problem 1: Low or No Conversion of Starting Material
This is one of the most frequent issues, often indicating a problem with catalyst activity or reaction conditions.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The combination of steric hindrance from the ortho-acetyl group and the electron-rich nature of the aromatic ring can make oxidative addition, the first step in many cross-coupling catalytic cycles, challenging.[1][2]
-
Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote oxidative addition.[3][4] For sterically demanding substrates, ligands like XPhos, SPhos, or RuPhos are often effective.[5] For Suzuki-Miyaura coupling, consider using Buchwald's biarylphosphine ligands.[2]
-
Solution 2: Palladium Pre-catalyst. Use a pre-formed, air-stable palladium(II) pre-catalyst such as those from the Buchwald or PEPPSI™ families.[1][6] These pre-catalysts can generate the active Pd(0) species more reliably in situ.[6]
-
Solution 3: Increase Catalyst Loading. While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome activation barriers.[7]
-
-
Inadequate Base: The choice and strength of the base are critical, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Solution 1: Base Strength. For Suzuki-Miyaura couplings, a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good starting point.[8] For more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be necessary.[2] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[9]
-
Solution 2: Solubility. Ensure the base is sufficiently soluble in the reaction medium. Using a mixed solvent system, like dioxane/water, can improve the solubility of inorganic bases.[2]
-
-
Solvent Effects: The solvent plays a crucial role in solubility, catalyst stability, and reaction kinetics.
Problem 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired product.
Potential Causes & Solutions:
-
Homocoupling: This occurs when two molecules of the coupling partner react with each other.
-
Cause: In Suzuki-Miyaura reactions, homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1]
-
Solution: Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[7] Using a slight excess of the aryl bromide can also minimize homocoupling of the boronic acid.[7]
-
-
Dehalogenation (Hydrodehalogenation): The bromo group is replaced by a hydrogen atom.
-
Cause: This side reaction is more prevalent with electron-rich aryl halides and highly active catalysts.[1][7] It can be caused by the presence of hydrogen donors in the reaction mixture.
-
Solution: Ensure solvents are anhydrous and that the base is not a source of protons. If dehalogenation persists, consider using a less active catalyst system or lowering the reaction temperature.[7]
-
-
Protodeborylation (for Suzuki-Miyaura Coupling): The boronic acid group is replaced by a hydrogen atom before cross-coupling can occur.[10]
Problem 3: Catalyst Deactivation
Premature deactivation of the catalyst will lead to an incomplete reaction.
Potential Causes & Solutions:
-
Formation of Palladium Black: The precipitation of metallic palladium indicates catalyst decomposition.
-
Cause: This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.
-
Solution: Use a slightly higher ligand-to-palladium ratio to ensure the metal center remains coordinated and stable.[6] Ensure all reagents and solvents are of high purity.[6] Lowering the reaction temperature may also prevent catalyst agglomeration.
-
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways.
-
Solution: Maintain a strictly inert atmosphere throughout the reaction setup and duration.
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for 1-(2-bromo-4-methoxyphenyl)ethanone?
The choice of reaction depends on the desired bond to be formed (C-C, C-N, C-O, etc.).
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, vinyl, or alkyl boronic acids or esters. It is generally tolerant of a wide range of functional groups.[13]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with primary or secondary amines.[14][15]
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[16][17][18]
-
Heck Coupling: Suitable for forming C-C bonds with alkenes.[19]
-
Stille Coupling: An alternative for C-C bond formation using organotin reagents.[20][21]
Q2: How do the electronic and steric properties of 1-(2-bromo-4-methoxyphenyl)ethanone affect catalyst selection?
-
Steric Hindrance: The ortho-acetyl group significantly hinders the site of reaction. This necessitates the use of bulky ligands that can facilitate the approach of the palladium catalyst to the C-Br bond.[22]
-
Electronic Effects: The para-methoxy group is electron-donating, which can make the aryl bromide less reactive towards oxidative addition.[1] This again points to the need for electron-rich ligands to increase the electron density on the palladium center, thereby promoting oxidative addition.[4]
Q3: What are some recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?
A robust starting point would be:
| Component | Recommendation |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3 |
| Ligand | XPhos or SPhos |
| Base | K₃PO₄ or Cs₂CO₃ |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene |
| Temperature | 80-110 °C |
It is always advisable to perform a small-scale test reaction to optimize conditions.
Q4: Can I perform a ligand-free cross-coupling with this substrate?
While ligand-free palladium-catalyzed couplings have been reported, they are generally less effective for deactivated or sterically hindered aryl bromides like 1-(2-bromo-4-methoxyphenyl)ethanone.[23] The use of a suitable ligand is highly recommended to achieve good yields and avoid side reactions.
Q5: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction?
The general mechanism involves a series of steps that regenerate the catalyst at the end of each cycle.[24][25]
-
Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst, forming a Pd(II) intermediate.[13]
-
Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from the coupling partner is transferred to the palladium center.[9][21]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[13]
Visualizing the Process
To aid in understanding, the following diagrams illustrate key concepts.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A decision-making flowchart for troubleshooting common issues.
References
- Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. American Chemical Society.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing).
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (n.d.).
- Suzuki cross-coupling of aryl bromides catalyzed by cyrhetrenylphosphinecomplexes of palladium (II) | Request PDF. (n.d.).
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).
- Cross-Coupling Reactions Guide. (n.d.).
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
- Catalyst screening for Suzuki coupling of 1 with 2. (n.d.).
- Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbam
- Understanding Cross-Coupling Reactions: The Role of Specialized Palladium C
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.).
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry. (n.d.).
- How can I solve my problem with Suzuki coupling? | ResearchGate. (2014).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Sonogashira Coupling | NROChemistry. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Reddit.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Sonogashira coupling. (n.d.). Wikipedia.
- Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki cross-coupling reaction. (2020). YouTube.
- Ortho-Selective Direct Cross-Coupling Reaction of 2-Aryloxazolines and 2-Arylimidazolines with Aryl and Alkenyl Halides Catalyzed by Ruthenium Complexes | The Journal of Organic Chemistry. (n.d.).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. (n.d.).
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (n.d.). Organic Chemistry Portal.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Failed suzuki coupling, any suggenstions? : r/Chempros. (2024). Reddit.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
Sources
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- 24. m.youtube.com [m.youtube.com]
- 25. fiveable.me [fiveable.me]
Technical Support Center: Safe Management of 1-(2-Bromo-4-methoxyphenyl)ethanone
Welcome to the Technical Support Center for 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS No. 89691-67-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information. As a potent lachrymator and corrosive agent, safe handling of this α-bromo ketone is paramount to ensure personnel safety and experimental integrity. This resource offers practical, field-proven insights in a question-and-answer format to address specific issues you may encounter.
Section 1: Troubleshooting Guide
This section addresses common problems that may arise during the handling and use of 1-(2-Bromo-4-methoxyphenyl)ethanone, providing potential causes and actionable solutions.
Issue 1: I experience eye, nose, or throat irritation even when working in a fume hood.
-
Probable Cause 1: Inadequate Ventilation. The fume hood may not be functioning optimally. The face velocity might be too low, or there could be turbulence from other equipment inside the hood or drafts in the lab.
-
Solution 1:
-
Verify that the fume hood is certified and the sash is at the recommended height.
-
Remove any bulky equipment that could be obstructing airflow.
-
Minimize foot traffic around the fume hood to prevent drafts.
-
If the problem persists, contact your institution's Environmental Health and Safety (EHS) department to have the fume hood's performance evaluated.
-
-
Probable Cause 2: Improper Handling Technique. The lachrymatory vapors can escape if the container is opened and closed frequently outside of the direct airflow path or if transfers are performed hastily.
-
Solution 2:
-
Keep the container of 1-(2-Bromo-4-methoxyphenyl)ethanone as deep within the fume hood as possible.
-
When weighing or transferring the solid, do so slowly and deliberately to minimize dust and vapor generation.
-
Use a container with a secure lid and open it only when necessary.[1]
-
-
Probable Cause 3: Contaminated Work Surfaces. Spills or residual amounts of the compound on lab equipment or surfaces can release vapors over time.
-
Solution 3:
-
Thoroughly decontaminate all surfaces and equipment after each use. A detailed decontamination protocol is provided in the FAQs section.
-
Regularly clean the interior of the fume hood.
-
Issue 2: My reaction is not proceeding as expected, and I suspect the reagent has degraded.
-
Probable Cause 1: Hydrolysis. 1-(2-Bromo-4-methoxyphenyl)ethanone, like other α-bromo ketones, can be sensitive to moisture, leading to hydrolysis of the bromine atom. This can be exacerbated by prolonged exposure to atmospheric humidity.
-
Solution 1:
-
Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator.[1][2]
-
When in use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.
-
Use anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket) for your reactions if they are sensitive to moisture.
-
-
Probable Cause 2: Incompatibility with Other Reagents. The compound is incompatible with strong bases, oxidizing agents, and amines, which can lead to degradation or unwanted side reactions.[3]
-
Solution 2:
-
Review the chemical compatibility of all reagents in your reaction mixture.
-
Avoid using basic conditions unless specifically required by the reaction protocol, and if so, consider the potential for side reactions.
-
Issue 3: I have a small spill of 1-(2-Bromo-4-methoxyphenyl)ethanone powder in the fume hood.
-
Probable Cause: Accidental mishandling during transfer.
-
Solution:
-
Do not use water to clean up the initial spill. This can lead to the generation of hydrobromic acid, which is also corrosive.
-
Wearing appropriate Personal Protective Equipment (PPE), gently sweep up the solid material using a soft brush and dustpan. Avoid creating dust.[4]
-
Place the collected solid into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area using a suitable quenching solution (see FAQ section for details) followed by a thorough cleaning with soap and water.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling, storage, and disposal of 1-(2-Bromo-4-methoxyphenyl)ethanone.
Q1: What are the primary hazards associated with 1-(2-Bromo-4-methoxyphenyl)ethanone?
A1: 1-(2-Bromo-4-methoxyphenyl)ethanone is a hazardous substance with the following primary concerns:
-
Lachrymator: It is a substance that irritates the eyes and causes tearing.[5][6][7][8] Vapors can also irritate the respiratory tract.[4][5]
-
Corrosive: It can cause severe skin burns and eye damage upon contact.[3][5][9]
-
Harmful if Swallowed or Inhaled: It is classified as acutely toxic if ingested or inhaled.[4][6][9]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE ensemble is required to minimize exposure risks.[10][11]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[2][8][12] | Protects against splashes and potent lachrymatory vapors. Standard safety glasses are insufficient.[8] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[2][12] | Provides a barrier against skin contact and allows for safe removal of the outer glove if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[13] | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of exceeding exposure limits or if engineering controls are insufficient.[3][13] | Protects against inhalation of harmful vapors and dust. |
| Footwear | Closed-toe shoes.[2][13] | Protects feet from spills. |
Q3: How should I properly store 1-(2-Bromo-4-methoxyphenyl)ethanone?
A3: Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, and amines.[2][3] A designated corrosives cabinet is recommended.
-
Inert Atmosphere: For long-term storage, consider placing the container inside a desiccator to protect it from moisture.
Q4: What is the appropriate first aid response in case of accidental exposure?
A4: Immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6][7][14] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6] |
Q5: How do I decontaminate glassware and work surfaces after using 1-(2-Bromo-4-methoxyphenyl)ethanone?
A5: A two-step decontamination process is recommended.
Step 1: Quenching The reactivity of the α-bromo ketone can be neutralized by converting it to a less hazardous species. A common method is to use a nucleophilic quenching agent.
Protocol for a Quenching Solution: A solution of a mild nucleophile can be used to react with and neutralize the lachrymatory compound. For example, a dilute solution of sodium bisulfite or a secondary amine like diethylamine in an appropriate solvent can be effective.
Step 2: Cleaning After quenching, the glassware and surfaces should be thoroughly cleaned with soap and water.
Below is a visual workflow for the decontamination process.
Caption: Workflow for Decontamination.
Q6: How should I dispose of waste containing 1-(2-Bromo-4-methoxyphenyl)ethanone?
A6: All waste, including contaminated PPE, cleaning materials, and residual compound, must be disposed of as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
Follow your institution's EHS guidelines for hazardous waste disposal. Do not mix with other waste streams unless explicitly permitted.
Section 3: Experimental Protocols
This section provides detailed methodologies for key procedures involving 1-(2-Bromo-4-methoxyphenyl)ethanone.
Protocol 1: Safe Weighing and Transfer of 1-(2-Bromo-4-methoxyphenyl)ethanone
This protocol is designed to minimize exposure during the handling of the solid compound.
Caption: Protocol for Safe Weighing and Transfer.
Methodology:
-
Preparation: Ensure you are wearing all the mandatory PPE as described in the FAQ section. The fume hood should be on and functioning correctly.
-
Equilibration: Before opening, allow the container of 1-(2-Bromo-4-methoxyphenyl)ethanone to warm to room temperature to prevent moisture condensation.
-
Transfer: a. Place a weighing paper or boat on the balance inside the fume hood. b. Slowly open the container, keeping your face away from the opening. c. Using a clean spatula, carefully transfer the desired amount of the solid. Avoid any sudden movements that could create dust. d. Immediately and securely close the container.
-
Cleanup: a. After the transfer, decontaminate the spatula by immersing it in a quenching solution before washing. b. Dispose of the weighing paper in the designated solid hazardous waste container. c. Wipe down the balance and surrounding area with a cloth dampened with the quenching solution, followed by a clean, wet cloth.
This technical support guide is intended to provide a foundation for the safe handling and management of 1-(2-Bromo-4-methoxyphenyl)ethanone. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.
References
-
Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
-
Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]
-
PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. Retrieved from [Link]
-
University of California, San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. UCSD Blink. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
Sources
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- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Technical Support Center: 1-(2-Bromo-4-methoxyphenyl)ethanone
Introduction
This technical guide provides comprehensive information on the storage, handling, and troubleshooting of experiments involving 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS No. 89691-67-8). As a key intermediate in the synthesis of complex organic molecules, understanding its properties and potential experimental challenges is crucial for successful outcomes. This document is intended for researchers, chemists, and drug development professionals. Please note that while detailed experimental data for this specific isomer is limited, the guidance provided is grounded in established principles of organic chemistry and extensive experience with related aryl bromides and ketones.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 89691-67-8 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₂ | [2][3] |
| Molecular Weight | 229.07 g/mol | [2][3] |
| IUPAC Name | 1-(2-bromo-4-methoxyphenyl)ethan-1-one | [3] |
| Appearance | Typically an off-white to light brown solid | Inferred from related compounds[4] |
| Purity | Commercially available at ≥95% | [3] |
Storage and Handling
Proper storage and handling are paramount to maintain the integrity of 1-(2-Bromo-4-methoxyphenyl)ethanone and ensure the safety of laboratory personnel.
Frequently Asked Questions: Storage & Handling
Q1: What are the optimal storage conditions for this compound?
A1: To prevent degradation, 1-(2-Bromo-4-methoxyphenyl)ethanone should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term storage, refrigeration (2-8°C) is recommended.[6] The container should be protected from light and moisture.
Q2: Is this compound sensitive to air or moisture?
A2: While specific stability data is not widely published, aryl bromides and ketones can be sensitive to moisture and atmospheric conditions over time. It is best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen), especially when setting up reactions that are sensitive to water or oxygen, such as cross-coupling reactions.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Based on data for structurally similar compounds, 1-(2-Bromo-4-methoxyphenyl)ethanone should be handled with appropriate PPE. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact as related compounds can cause skin irritation or burns.[5]
-
Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use a NIOSH/MSHA-approved respirator.[5]
Q4: What are the primary hazards associated with this class of compounds?
A4: Halogenated acetophenones are often classified as irritants and can be corrosive. Hazards for a related isomer include causing severe skin burns and eye damage, and being harmful if swallowed.[5] Always consult the specific Safety Data Sheet (SDS) provided by your supplier. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Experimental Troubleshooting Guide
This section addresses potential issues encountered during the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone and its subsequent use in common organic transformations.
Scenario 1: Issues During Synthesis via Friedel-Crafts Acylation
The synthesis of this compound can be achieved through the Friedel-Crafts acylation of 3-bromoanisole with acetyl chloride in the presence of a Lewis acid like aluminum chloride.[1][2]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Lewis Acid: Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture. | Use freshly opened or properly stored anhydrous AlCl₃. Handle it quickly in a dry environment or a glovebox. |
| 2. Incorrect Stoichiometry: More than one equivalent of AlCl₃ is required as it complexes with both the starting material's methoxy group and the product's ketone. | Use at least 2.5 equivalents of AlCl₃ to ensure sufficient catalytic activity. | |
| 3. Reaction Temperature: Friedel-Crafts acylations can be sluggish at low temperatures and prone to side reactions at high temperatures. | Start the reaction at a low temperature (e.g., 0°C) during the addition of reagents and then allow it to slowly warm to room temperature. Monitor by TLC. | |
| Formation of Multiple Products (Isomers) | 1. Isomerization of Starting Material: Under strong Lewis acid conditions, the bromine on 3-bromoanisole could potentially migrate. | This is less likely for an acylation, but ensure a controlled reaction temperature to minimize side reactions. |
| 2. Poor Regiocontrol: The acetyl group should add para to the methoxy group, which is a stronger activating group than the deactivating bromo group. However, some ortho addition might occur. | The methoxy group is a strong ortho, para-director. The steric hindrance from the adjacent bromo group should favor para-acylation. If isomer formation is significant, purification by column chromatography will be necessary. | |
| Difficult Product Purification | 1. Quenching Issues: Improper quenching of the reaction can lead to an oily, difficult-to-handle product. | Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes and move the product into the organic layer during extraction. |
| 2. Persistent Aluminum Salts: Aluminum salts can emulsify during aqueous workup. | Ensure the aqueous layer is sufficiently acidic during workup to keep aluminum salts dissolved. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) may be required. |
Scenario 2: Low Yield in a Suzuki-Miyaura Cross-Coupling Reaction
As an aryl bromide, this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen.[7] | Degas all solvents (including water) thoroughly by sparging with an inert gas (Ar or N₂) or by freeze-pump-thaw cycles. Ensure the reaction is set up and run under a strict inert atmosphere.[7][8] |
| 2. Inefficient Pre-catalyst Activation: If using a Pd(II) pre-catalyst, its reduction to Pd(0) may be inefficient. | Consider using a more robust, air-stable pre-catalyst, such as a palladacycle (e.g., XPhos Pd G3).[7] | |
| 3. Inappropriate Base or Solvent: The base may not be strong enough or soluble enough to facilitate transmetalation. The solvent must solubilize all components effectively.[8] | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). For electron-rich aryl bromides, a stronger base like K₃PO₄ may be beneficial.[7][9] | |
| Protodeboronation of Boronic Acid Partner | The boronic acid coupling partner is hydrolytically cleaved back to the parent arene before it can couple. This is common with electron-deficient boronic acids.[8] | Use a higher equivalence of the boronic acid (1.5-2.0 equiv.). Ensure the base is added after the solvent and catalyst. Consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[10] |
| Homocoupling of the Boronic Acid | Oxygen contamination can lead to oxidative homocoupling of the boronic acid (Glaser coupling).[7] | Rigorously exclude oxygen from the reaction system. Ensure the purity of the boronic acid reagent. |
| No Reaction (Starting Materials Recovered) | 1. Incorrect Ligand Choice: The phosphine ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. The steric and electronic properties of the aryl bromide influence the choice of ligand. | For an electron-rich aryl bromide like 1-(2-Bromo-4-methoxyphenyl)ethanone, an electron-rich and bulky phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) is often a good starting point to promote the oxidative addition step.[9][10] |
| 2. Reaction Temperature Too Low: The oxidative addition of aryl bromides to Pd(0) requires thermal energy. | Increase the reaction temperature, typically to 80-110°C, depending on the solvent used. Monitor for potential decomposition. |
Visualization of Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a low-yield Suzuki coupling reaction.
Caption: Troubleshooting workflow for a low-yield Suzuki coupling.
References
-
Solubility of Things. 2-bromo-1-(4-methoxyphenyl)ethanone. Available at: [Link]
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. Available at: [Link]
-
Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available at: [Link]
-
Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
PubChem. Bromomethyl 4-methoxyphenyl ketone. Available at: [Link]
-
Cheméo. Chemical Properties of Ethanone, 2-bromo-1-(4-methoxyphenyl)- (CAS 2632-13-5). Available at: [Link]
-
Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
Reddit r/Chempros. Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
Arctom Scientific. CAS NO. 89691-67-8 | 1-(2-Bromo-4-methoxy-phenyl)-ethanone. Available at: [Link]
-
ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available at: [Link]
-
National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available at: [Link]
-
NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Available at: [Link]
-
NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Available at: [Link]
-
Chem-Station. 1-(2-bromo-4-methoxyphenyl)ethanone|CAS 89691-67-8. Available at: [Link]
-
National Center for Biotechnology Information. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Available at: [Link]
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Technical Support Center: TLC Reaction Monitoring for 1-(2-Bromo-4-methoxyphenyl)ethanone
As a Senior Application Scientist, this guide provides a comprehensive technical support center for monitoring the reaction to synthesize or use 1-(2-Bromo-4-methoxyphenyl)ethanone via Thin Layer Chromatography (TLC). This document moves beyond simple protocols to explain the reasoning behind experimental choices, ensuring robust and reproducible results.
This guide is structured to provide immediate answers to common questions and in-depth solutions for complex troubleshooting scenarios encountered during the TLC analysis of reactions involving 1-(2-Bromo-4-methoxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase (eluent) for analyzing 1-(2-Bromo-4-methoxyphenyl)ethanone on a standard silica gel TLC plate?
A good starting point for method development is a non-polar/polar solvent mixture. A common and effective system is a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate. This ratio typically provides good separation between the starting material (e.g., 4-methoxyacetophenone) and the brominated product, aiming for an Rf value of 0.2-0.4 for the product. If spots are too low on the plate (low Rf), increase the proportion of the more polar solvent (ethyl acetate). If they run too high (high Rf), increase the proportion of the non-polar solvent (hexane).[1]
Q2: How can I visualize the spots on the TLC plate? My compounds are colorless.
1-(2-Bromo-4-methoxyphenyl)ethanone and related precursors/products are aromatic and contain a conjugated system, making them strongly UV-active.[2][3]
-
Primary Method (Non-destructive): Use a UV lamp at 254 nm. The compounds will appear as dark purple or black spots on the green fluorescent background of the TLC plate.[2][4] This should always be the first method used as it does not alter the compounds.
-
Secondary Method (Destructive): If UV is not sensitive enough or if you suspect non-UV active impurities, you can use a chemical stain.
-
Iodine Chamber: Exposing the plate to iodine vapor will stain aromatic compounds yellow-brown.[2][4][5] The spots will fade over time, so circle them with a pencil immediately.[4]
-
2,4-Dinitrophenylhydrazine (DNP) Stain: This stain is highly specific for aldehydes and ketones, forming yellow-to-orange spots.[5][6] This is excellent for confirming the presence of your ketone-containing starting material and product.
-
Q3: What should an ideal TLC look like for monitoring the reaction progress?
A standard reaction monitoring TLC plate should have three lanes:
-
Lane 1 (SM): A spot of the pure starting material.
-
Lane 2 (Co-spot): A co-spot containing both the starting material and the reaction mixture.
-
Lane 3 (RM): A spot of the reaction mixture.
As the reaction proceeds, you should observe the spot corresponding to the starting material in the RM lane diminish in intensity, while a new spot, corresponding to the product, appears. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[7][8]
Q4: How do I properly prepare and spot my sample from the reaction mixture?
Take a small aliquot (a drop) from the reaction vessel using a capillary tube. Dilute this aliquot in a small volume (e.g., 0.5 mL) of a volatile solvent like ethyl acetate or dichloromethane. This dilution is crucial to prevent overloading the TLC plate, which can cause streaking.[9][10] Apply the diluted sample to the baseline of the TLC plate using a clean capillary spotter, aiming for a small, concentrated spot (1-2 mm in diameter).[6]
Troubleshooting Guide: Common TLC Problems & Solutions
Problem: Spots are streaking or tailing down the plate.
-
Question: My spots look like comets instead of tight circles. Why is this happening and how can I fix it?
-
Answer & Analysis: Streaking, or tailing, is a common issue that obscures results by preventing accurate Rf calculation and separation. The primary causes are:
-
Sample Overloading: The most frequent cause. Too much sample has been applied to the plate, exceeding the binding capacity of the silica gel at the origin.[9][10][11] As the mobile phase moves, it can only dissolve and carry a certain amount of the compound at a time, leaving the rest behind to create a "tail".
-
Compound Acidity/Basicity: The silica gel on a standard TLC plate is slightly acidic. If your compound has basic functional groups (unlikely for this specific molecule but possible for other reagents), it can interact strongly with the silica, causing tailing.[12] Conversely, highly acidic compounds can also streak.[1][12]
-
High Polarity of Sample: If the compound is very polar, it will have a very strong affinity for the stationary phase (silica) and may not move cleanly, especially if the mobile phase is not polar enough.
-
Decomposition: The compound may be unstable on the acidic silica gel, decomposing as it travels up the plate.[12][13]
-
-
Solutions Protocol:
-
Reduce Sample Concentration: The first and easiest step. Further dilute your sample aliquot before spotting it on the plate.[1][10]
-
Modify the Mobile Phase: For potentially acidic impurities or byproducts, add a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase.[1][12] For basic compounds, add a similar amount of triethylamine.[1][12]
-
Run a 2D TLC: To check for decomposition, spot your sample in one corner of a square TLC plate, run it, dry it, then turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, the spot will be on the diagonal. If it decomposes, new spots will appear off the diagonal.[13]
-
| Issue | Primary Cause | Recommended Solution |
| Streaking/Tailing | Sample is too concentrated. | Dilute the sample solution before spotting. |
| Compound is acidic/basic. | Add a few drops of acid (e.g., acetic) or base (e.g., triethylamine) to the eluent.[12] | |
| Compound is decomposing on silica. | Run a 2D TLC to confirm; consider using a different stationary phase like alumina.[13] |
Problem: No spots are visible on the plate after development.
-
Question: I ran my TLC, but after visualizing it under the UV lamp, I don't see anything. What went wrong?
-
Answer & Analysis: This frustrating issue usually points to a problem with sample concentration or application.
-
Sample is Too Dilute: The concentration of the compound in the spotted solution is below the detection limit of your visualization method.[1][11]
-
Spotting Below Solvent Line: If the baseline where you spotted your samples is below the level of the eluent in the chamber, your compounds will dissolve directly into the solvent pool instead of traveling up the plate.[1][11]
-
Compound is Not UV-Active: While 1-(2-Bromo-4-methoxyphenyl)ethanone is UV-active, some potential starting materials or impurities might not be.[3]
-
Compound Evaporation: If the compound is highly volatile, it may have evaporated from the plate before or during development. This is less likely for the target compound but is a possibility.[1]
-
-
Solutions Protocol:
-
Concentrate the Sample: Spot the sample multiple times in the same location, allowing the solvent to fully dry between each application.[1][11] This builds up the concentration on the plate without creating a large spot.
-
Check Your Setup: Ensure the starting line is drawn well above the solvent level in the developing chamber.[7][11]
-
Use a Chemical Stain: After checking with UV, use a secondary visualization method like an iodine chamber or a p-anisaldehyde stain to see if any non-UV active compounds are present.[2]
-
Problem: Starting material and product have very similar Rf values.
-
Question: My reaction mixture lane shows one elongated spot, and the co-spot looks like a single spot. How can I tell if the reaction worked?
-
Answer & Analysis: Poor separation, where the Rf values of two compounds are too close to resolve, is a common challenge in TLC. This occurs when the compounds have very similar polarities, and the chosen mobile phase does not differentiate between them effectively.
-
Solutions Protocol:
-
Change Mobile Phase Polarity: Make small, systematic changes to your eluent. For a Hexane:Ethyl Acetate system, try preparing mixtures of 9:1, 4:1, 3:1, and 2:1 to see which provides the best separation.
-
Change Solvent System Entirely: If adjusting polarity doesn't work, switch to a different class of solvents that offer different selectivities.[1] For example, try a system of Dichloromethane:Methanol or Toluene:Ethyl Acetate. These solvents interact differently with the compounds and the silica gel, which can often resolve closely running spots.[1][13]
-
Utilize the Co-Spot Lane: The co-spot is your best diagnostic tool here.[1][8][13] If the starting material and product are truly separating, even slightly, the co-spot will appear vertically elongated or as two overlapping spots (like a snowman).[13] If they have identical Rf values, it will remain a single, round spot.
-
Experimental Workflow: The Co-Spotting Technique
-
Draw a pencil line ~1 cm from the bottom of the TLC plate. Make three tick marks for lanes (SM, Co, RM).
-
In the 'SM' lane, spot your starting material standard.
-
In the 'RM' lane, spot your diluted reaction mixture.
-
In the 'Co' lane, first spot the starting material. Then, without letting the solvent dry, spot the reaction mixture directly on top of the SM spot.
-
Develop the plate. A single, round spot in the 'Co' lane indicates identical Rf values. An elongated or figure-8 spot confirms that the product has a different Rf and the reaction is progressing.
Visual Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and solve the problem of unexpected spots on a TLC plate.
Caption: Troubleshooting workflow for identifying unexpected TLC spots.
References
-
ChemBAM. (n.d.). TLC troubleshooting. ChemBAM. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Chromatography Today. [Link]
-
Silver, J. (2013, November 1). Tailing in TLC - can anyone help? ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. [Link]
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
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Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
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Chemistry LibreTexts. (2021, June 20). 2.4: TLC - ANALYSIS. [Link]
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Labster. (n.d.). TLC Visualization Methods. [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-(2-Bromo-4-methoxyphenyl)ethanone and 1-(3-Bromo-4-methoxyphenyl)ethanone
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The subtle repositioning of a functional group on an aromatic scaffold can dramatically alter the molecule's reactivity, directing the course of a reaction and ultimately influencing the viability of a synthetic route. This guide provides a comparative analysis of two isomeric acetophenones: 1-(2-Bromo-4-methoxyphenyl)ethanone and 1-(3-Bromo-4-methoxyphenyl)ethanone. We will delve into their structural nuances and explore how these differences translate into tangible variations in their chemical behavior, supported by a theoretical framework and illustrative experimental protocols.
Structural and Electronic Profiles: A Tale of Two Isomers
At first glance, 1-(2-Bromo-4-methoxyphenyl)ethanone and 1-(3-Bromo-4-methoxyphenyl)ethanone are closely related, sharing the same molecular formula (C₉H₉BrO₂) and molecular weight (approximately 229.07 g/mol ).[1][2] However, the positional difference of the bromine atom on the aromatic ring is the linchpin that dictates their distinct electronic and steric environments.
| Property | 1-(2-Bromo-4-methoxyphenyl)ethanone | 1-(3-Bromo-4-methoxyphenyl)ethanone |
| CAS Number | 89691-67-8[3] | 35310-75-9[1] |
| Molecular Formula | C₉H₉BrO₂[3] | C₉H₉BrO₂[1] |
| Molecular Weight | ~229.07 g/mol | ~229.07 g/mol [1] |
| Appearance | Solid | Solid[2] |
1-(2-Bromo-4-methoxyphenyl)ethanone , the ortho-isomer, is characterized by the bromine atom's proximity to the acetyl group. This arrangement introduces significant steric hindrance around the bromine, which can impede the approach of bulky reagents. Electronically, the methoxy group at the para-position exerts a strong +M (mesomeric) effect, donating electron density to the ring, particularly at the ortho and para positions. The acetyl group, being a deactivating group (-I, -M), withdraws electron density. The interplay of these effects in the ortho-isomer is complex, with the potential for both steric shielding and electronic activation at the C-Br bond.
In contrast, 1-(3-Bromo-4-methoxyphenyl)ethanone , the meta-isomer, places the bromine atom meta to the acetyl group and ortho to the methoxy group. This positioning reduces the steric encumbrance around the bromine atom compared to the ortho-isomer. The powerful electron-donating methoxy group is now ortho to the bromine, which is expected to influence the electron density at the C-Br bond.
A theoretical study on bromoacetophenone isomers suggests that the ortho-isomer exhibits a smaller HOMO-LUMO gap, indicating higher reactivity compared to the meta and para isomers. This is attributed to the stabilizing effect of the substituent on the reactant molecule.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The reactivity of our two isomers in these transformations is a critical point of comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and an organoboron compound, is a prime example of where the subtle differences between our two isomers can manifest.[4]
For 1-(3-Bromo-4-methoxyphenyl)ethanone , the reduced steric hindrance around the bromine atom generally allows for more facile oxidative addition to the palladium(0) catalyst, which is often the rate-determining step. This would suggest a higher reactivity for the meta-isomer in Suzuki-Miyaura couplings.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling of 1-(3-Bromo-4-methoxyphenyl)ethanone with Phenylboronic Acid
This protocol is adapted from procedures for structurally similar aryl bromides.
Materials:
-
1-(3-Bromo-4-methoxyphenyl)ethanone (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1)
Procedure:
-
To a flame-dried round-bottom flask, add 1-(3-Bromo-4-methoxyphenyl)ethanone, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
In a separate vial, premix the Pd(OAc)₂ and PPh₃ in a small amount of the degassed solvent and add this catalyst solution to the reaction mixture.
-
Heat the reaction to 90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
While specific experimental data for the Suzuki coupling of 1-(2-Bromo-4-methoxyphenyl)ethanone is less readily available in the literature, the significant steric hindrance from the adjacent acetyl group would be expected to slow down the oxidative addition step, thus requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields to the meta-isomer.
Heck Reaction & Buchwald-Hartwig Amination
Similar trends in reactivity are anticipated for other palladium-catalyzed cross-coupling reactions such as the Heck reaction (coupling with an alkene) and the Buchwald-Hartwig amination (coupling with an amine).[5][6]
The steric bulk around the C-Br bond in the ortho-isomer is a significant barrier to the oxidative addition of the palladium catalyst, a crucial step in the catalytic cycles of both the Heck and Buchwald-Hartwig reactions.[5][6] Consequently, 1-(3-Bromo-4-methoxyphenyl)ethanone is predicted to be the more reactive substrate in these transformations, likely affording higher yields under milder conditions. Achieving high conversions with 1-(2-Bromo-4-methoxyphenyl)ethanone would likely necessitate the use of specialized, bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) designed to facilitate oxidative addition at sterically hindered centers.[5]
Reactivity towards Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) is another fundamental reaction class where the electronic properties of the isomers play a decisive role. For an SNA r reaction to proceed readily, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group.
The acetyl group is a moderately electron-withdrawing group. In 1-(3-Bromo-4-methoxyphenyl)ethanone , the acetyl group is meta to the bromine. Electron-withdrawing groups activate the ortho and para positions towards nucleophilic attack. Therefore, the acetyl group in the meta-isomer does not significantly activate the position of the bromine for SNA r.
Conversely, in 1-(2-Bromo-4-methoxyphenyl)ethanone , the electron-withdrawing acetyl group is ortho to the bromine atom. This positioning activates the site of the bromine for nucleophilic attack. However, the strong electron-donating methoxy group at the para-position counteracts this activation to some extent by increasing the electron density of the ring. The overall reactivity towards SNA r will be a balance of these opposing electronic effects and the steric hindrance around the bromine. Generally, for SNA r to be efficient, stronger electron-withdrawing groups (like a nitro group) are required.
Conclusion: A Matter of Position
The comparative analysis of 1-(2-Bromo-4-methoxyphenyl)ethanone and 1-(3-Bromo-4-methoxyphenyl)ethanone underscores a fundamental principle in organic chemistry: isomeric position is a powerful determinant of chemical reactivity.
1-(3-Bromo-4-methoxyphenyl)ethanone , with its less sterically encumbered bromine atom, is the more versatile and reactive substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Researchers can anticipate higher yields and milder reaction conditions when employing this isomer.
1-(2-Bromo-4-methoxyphenyl)ethanone , while potentially more reactive in a theoretical sense due to a smaller HOMO-LUMO gap, presents a significant steric challenge for many transformations. Its successful application in cross-coupling reactions will likely require careful selection of highly active catalyst systems and potentially more forcing conditions. Its reactivity in SNA r reactions is electronically more favorable than the meta-isomer, but still likely modest due to the presence of the electron-donating methoxy group.
For drug development professionals and synthetic chemists, a clear understanding of these reactivity differences is crucial for efficient route design, catalyst selection, and reaction optimization. The choice between these two isomers is not arbitrary but a strategic decision that will significantly impact the course and outcome of a synthetic endeavor.
References
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PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supporting information. Dalton Transactions. Retrieved from [Link]
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Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
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Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Bromo-4-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Mohrig, J. R., et al. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Carleton College. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2836-2844. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-(4-methoxyphenyl)- (CAS 2632-13-5). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
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Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Verma, A., & Kumar, S. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22381. Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2021). Catalysts, 11(11), 1361. Retrieved from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22359-22381. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Beller, M., & Zapf, A. (2001). Mechanism of the Heck reaction using a phosphapalladacycle as the catalyst: Classical versus palladium(IV) intermediates. Chemistry – A European Journal, 7(19), 4191-4197. Retrieved from [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(78), 74075-74103. Retrieved from [Link]
-
PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, September 21). Heck Reaction example 3 [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Al-Masum, M., & Al-Ghamdi, A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. Retrieved from [Link]
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A Comparative Guide to 1-(2-Bromo-4-methoxyphenyl)ethanone and 1-(4-Bromo-2-methoxyphenyl)ethanone for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the subtle shift of a functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparison of two isomeric acetophenones: 1-(2-Bromo-4-methoxyphenyl)ethanone and 1-(4-Bromo-2-methoxyphenyl)ethanone. As crucial intermediates in the synthesis of a wide array of bioactive molecules, a thorough understanding of their distinct characteristics is paramount for researchers and drug development professionals. This document will delve into their synthesis, spectroscopic signatures, physical properties, and reactivity, supported by experimental data and established protocols.
Introduction to the Isomers
1-(2-Bromo-4-methoxyphenyl)ethanone (Isomer A) and 1-(4-Bromo-2-methoxyphenyl)ethanone (Isomer B) are structural isomers with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1] The key distinction lies in the relative positions of the bromo and methoxy substituents on the phenyl ring, which profoundly influences their chemical behavior and suitability for various synthetic transformations.
Figure 1: Chemical Structures of the Isomers
Caption: Structures of Isomer A and Isomer B.
Synthesis Strategies and Regioselectivity
The synthesis of these isomers primarily relies on electrophilic aromatic substitution reactions, with Friedel-Crafts acylation and the Fries rearrangement being the most common approaches. The regiochemical outcome is a critical consideration, dictated by the directing effects of the substituents on the starting material, 3-bromoanisole.
Friedel-Crafts Acylation of 3-Bromoanisole
The Friedel-Crafts acylation of 3-bromoanisole with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can theoretically yield both isomers.[2] The methoxy group is a strong activating, ortho, para-director, while the bromine atom is a deactivating, ortho, para-director.[3]
The directing effects of the methoxy group are dominant. Therefore, acylation is expected to occur at the positions ortho and para to the methoxy group.
-
Formation of 1-(2-Bromo-4-methoxyphenyl)ethanone (Isomer A): Acylation at the position para to the methoxy group (and ortho to the bromine) leads to Isomer A.
-
Formation of 1-(4-Bromo-2-methoxyphenyl)ethanone (Isomer B): Acylation at the position ortho to the methoxy group (and ortho to the bromine) leads to Isomer B.
Steric hindrance from the bromine atom adjacent to one of the ortho positions of the methoxy group can influence the product ratio, often favoring the less sterically hindered product.[4]
Figure 2: Regioselectivity in Friedel-Crafts Acylation
Caption: Simplified workflow of Friedel-Crafts acylation of 3-bromoanisole.
Fries Rearrangement
The Fries rearrangement of 3-bromoanisole acetate offers an alternative route. This reaction involves the intramolecular rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[5] The ortho and para positions relative to the hydroxyl group (formed in situ) are susceptible to acylation. The product distribution between the ortho and para isomers can be influenced by reaction conditions such as temperature and solvent polarity.[6]
Spectroscopic Characterization: A Comparative Analysis
The distinct substitution patterns of Isomer A and Isomer B give rise to unique spectroscopic fingerprints, which are crucial for their identification and differentiation.
¹H NMR Spectroscopy
The ¹H NMR spectra of the two isomers are expected to show significant differences in the aromatic region due to the different electronic environments and coupling patterns of the aromatic protons.
-
1-(2-Bromo-4-methoxyphenyl)ethanone (Isomer A): The aromatic region will likely display three distinct signals for the three aromatic protons. The proton between the bromo and acetyl groups will be significantly deshielded.
-
1-(4-Bromo-2-methoxyphenyl)ethanone (Isomer B): This isomer will also show three aromatic proton signals, but their chemical shifts and coupling constants will differ from Isomer A due to the different positions of the substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also exhibit clear differences, particularly in the chemical shifts of the aromatic carbons. The carbon atoms directly bonded to the bromine and the carbonyl group will show the most significant variations between the two isomers.
Based on general principles of ¹³C NMR, the carbonyl carbon is expected to appear in the range of 190-200 ppm. The carbon attached to the bromine atom will be in the aromatic region, and its chemical shift will be influenced by the electronic effects of the other substituents. The methoxy carbon will typically appear around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For substituted acetophenones, this band typically appears in the region of 1675-1700 cm⁻¹. The exact position can be influenced by the electronic effects of the ring substituents. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy group will subtly influence the C=O bond polarity and thus its stretching frequency. Additionally, C-O stretching vibrations for the methoxy group and C-Br stretching vibrations will be present in the fingerprint region.
Mass Spectrometry
The mass spectra of both isomers will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[4] The fragmentation patterns will be influenced by the positions of the substituents. A primary fragmentation pathway for aromatic ketones is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion.[8] The relative abundance of different fragment ions will likely differ between the two isomers, providing another tool for their differentiation.
Table 1: Summary of Expected Spectroscopic Data
| Spectroscopic Technique | 1-(2-Bromo-4-methoxyphenyl)ethanone (Isomer A) | 1-(4-Bromo-2-methoxyphenyl)ethanone (Isomer B) |
| ¹H NMR | Three distinct aromatic proton signals with unique chemical shifts and coupling constants. | Three distinct aromatic proton signals with different chemical shifts and coupling constants compared to Isomer A. |
| ¹³C NMR | Unique chemical shifts for aromatic carbons, particularly C-Br and C-C=O. | Different chemical shifts for aromatic carbons compared to Isomer A. |
| IR (cm⁻¹) | Strong C=O stretch (~1680-1700), C-O stretch, C-Br stretch. | Strong C=O stretch (~1680-1700), C-O stretch, C-Br stretch, with potential minor shifts. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ and [M+2]⁺ in ~1:1 ratio. Characteristic fragmentation pattern. | Molecular ion peak [M]⁺ and [M+2]⁺ in ~1:1 ratio. Different fragmentation pattern from Isomer A. |
Physical Properties
The physical properties of the two isomers, such as melting point, boiling point, and solubility, are influenced by their molecular structure and intermolecular forces.
Table 2: Physical Properties of the Isomers
| Property | 1-(2-Bromo-4-methoxyphenyl)ethanone (Isomer A) | 1-(4-Bromo-2-methoxyphenyl)ethanone (Isomer B) |
| CAS Number | 89691-67-8[6] | 89368-12-7[9] |
| Molecular Formula | C₉H₉BrO₂ | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol [1] | 229.07 g/mol |
| Physical State | Solid | Solid |
Reactivity and Applications in Drug Discovery
Both isomers serve as valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ketone functionality can be modified through a variety of reactions, including reduction, oxidation, and condensation.
The differential placement of the bromo and methoxy groups can lead to distinct reactivity profiles and the synthesis of different classes of bioactive compounds. For instance, the steric and electronic environment around the acetyl group will influence its reactivity towards nucleophiles.
While specific, large-scale applications in marketed drugs are not extensively documented in the public domain, these and similar substituted acetophenones are frequently utilized as key intermediates in the synthesis of a wide range of biologically active compounds, including potential anti-inflammatory, and antimicrobial agents.[2][9] For example, a related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses.[2]
Experimental Protocols
Protocol: Friedel-Crafts Acylation of 3-Bromoanisole
Objective: To synthesize a mixture of 1-(2-Bromo-4-methoxyphenyl)ethanone and 1-(4-Bromo-2-methoxyphenyl)ethanone.
Materials:
-
3-Bromoanisole
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension.
-
After the addition is complete, add 3-bromoanisole (1.0 equivalent) dissolved in anhydrous DCM dropwise via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the two isomers.
Figure 3: Experimental Workflow for Friedel-Crafts Acylation
Caption: Step-by-step workflow for the synthesis of the target isomers.
Conclusion
1-(2-Bromo-4-methoxyphenyl)ethanone and 1-(4-Bromo-2-methoxyphenyl)ethanone, while sharing the same molecular formula, are distinct chemical entities with unique properties and synthetic potential. The choice between these isomers in a research or drug development setting will depend on the specific target molecule and the desired substitution pattern. A thorough understanding of their synthesis, spectroscopic characteristics, and reactivity is essential for any scientist working with these versatile building blocks. This guide provides a foundational framework for their comparative analysis, emphasizing the importance of careful characterization and strategic synthetic planning.
References
- BenchChem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride.
- Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245.
- (Placeholder for a relevant reference on Friedel-Crafts acyl
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- Filo. (2025, September 2).
- Sigma-Aldrich. (n.d.). 1-(4-Bromo-2-methoxyphenyl)ethanone.
- Kim, Y. S., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. European Journal of Pharmacology, 670(1), 185-193.
- BIOSYNCE. (n.d.). 1-(4-Bromo-2-methoxyphenyl)ethanone CAS 89368-12-7.
- (Placeholder for a relevant reference on drug discovery applic
- Reddit. (2024, August 21). Fries rearrangement ortho and para selectivity.
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- AChemBlock. (n.d.). 1-(2-Bromo-4-methoxyphenyl)ethanone 95.00% | CAS: 89691-67-8.
- (Placeholder for a relevant reference on ¹³C NMR)
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- LibreTexts. (2023, October 30).
- Royal Society of Chemistry. (2019, May 8).
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- Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane.
- (Placeholder for a relevant reference on reactivity)
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- (Placeholder for a relevant reference on drug design)
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- (Placeholder for a relevant reference on preclinical development)
- (Placeholder for a relevant reference on clinical trials)
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A Senior Application Scientist's Guide to the Characterization of 1-(2-Bromo-4-methoxyphenyl)ethanone and its Positional Isomers
Introduction: The Critical Need for Isomer-Specific Characterization
In the landscape of pharmaceutical development and fine chemical synthesis, substituted acetophenones are invaluable building blocks. 1-(2-Bromo-4-methoxyphenyl)ethanone, in particular, serves as a key intermediate for a variety of target molecules where precise regiochemistry is paramount for biological activity and patentability. However, the synthesis of this molecule can often yield a mixture of positional isomers, arising from non-selective bromination of the starting 4-methoxyacetophenone or related precursors.
The presence of an incorrect isomer, even in trace amounts, can lead to significant downstream consequences, including failed reactions, unexpected side products, and altered pharmacological profiles in the final active pharmaceutical ingredient (API). Therefore, the unambiguous identification and characterization of 1-(2-Bromo-4-methoxyphenyl)ethanone against its common isomers is not merely an analytical exercise but a critical quality control checkpoint.
This guide provides a comprehensive comparison of 1-(2-Bromo-4-methoxyphenyl)ethanone and its most relevant positional isomers. Moving beyond a simple data sheet, we will explore the causal relationships between molecular structure and analytical signatures, providing field-proven protocols and the rationale behind them. Our objective is to equip researchers, process chemists, and quality control analysts with the tools to differentiate these closely related compounds with confidence.
Part 1: Physicochemical Properties – A First-Pass Differentiation
While spectroscopic methods provide definitive identification, basic physicochemical properties offer a rapid, preliminary means of assessment. Differences in melting points, for instance, are often a direct consequence of the molecule's ability to pack into a crystal lattice, which is highly sensitive to the substitution pattern. A sharp melting point can also be an initial indicator of sample purity.
Below is a comparative summary of the key physicochemical properties for 1-(2-Bromo-4-methoxyphenyl)ethanone and its common isomers. Note that all isomers share the same molecular formula (C₉H₉BrO₂) and molecular weight (229.07 g/mol ).
| Compound | CAS Number | Appearance | Melting Point (°C) | Density (g/cm³) |
| 1-(2-Bromo-4-methoxyphenyl)ethanone | 89691-67-8[1][2][3] | Solid | N/A | N/A |
| 1-(3-Bromo-4-methoxyphenyl)ethanone | 35310-75-9[4][5][6] | Solid[5] | N/A | N/A |
| 1-(4-Bromo-2-methoxyphenyl)ethanone | 89368-12-7[7] | Solid[8] | N/A | N/A |
| 1-(5-Bromo-2-methoxyphenyl)ethanone | 16740-73-1[9] | N/A | N/A | N/A |
| 1-(2-Bromo-5-methoxyphenyl)ethanone | 6342-63-8[10][11] | Off-white solid[10] | N/A | 1.421[11] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5[12][13][14] | Solid crystalline[15] | 48.00[15] | 1.506[15] |
N/A: Data not consistently available in public databases.
The most striking initial differentiator is the isomer with bromine on the acetyl group, 2-Bromo-1-(4-methoxyphenyl)ethanone (also known as p-methoxyphenacyl bromide), which has a well-defined melting point of 48°C.[15] The other isomers, where bromine is on the aromatic ring, are solids, but specific melting point data is less consistently reported, necessitating more advanced analytical techniques.
Part 2: Spectroscopic Characterization – The Definitive Fingerprint
Spectroscopic analysis provides the most definitive and reliable means of identifying the specific isomer. ¹H NMR is particularly powerful, as the chemical shifts and coupling patterns of the aromatic protons create a unique fingerprint for each substitution pattern.
¹H NMR Spectroscopy: Decoding the Aromatic Region
The key to differentiating the isomers lies in understanding how the electron-donating methoxy group (-OCH₃) and the electron-withdrawing acetyl (-COCH₃) and bromo (-Br) groups influence the electron density around the aromatic protons.
-
-OCH₃ group: Strongly activating (ortho, para-directing), shields ortho and para protons, shifting them upfield (lower ppm).
-
-COCH₃ group: Strongly deactivating (meta-directing), deshields ortho protons, shifting them downfield (higher ppm).
-
-Br group: Weakly deactivating (ortho, para-directing), deshields adjacent protons.
Let's analyze the expected ¹H NMR spectra for our target compound and a key isomer.
-
1-(2-Bromo-4-methoxyphenyl)ethanone (Target):
-
The proton at C5 is ortho to both the -OCH₃ and -COCH₃ groups and will be a doublet.
-
The proton at C6 is ortho to the -Br group and will also be a doublet.
-
The proton at C3 is between the -Br and -COCH₃ groups and will appear as a doublet of doublets.
-
We expect three distinct signals in the aromatic region.
-
-
1-(3-Bromo-4-methoxyphenyl)ethanone (Isomer):
-
The proton at C2 is ortho to the -COCH₃ and meta to the -Br, appearing as a doublet.
-
The proton at C5 is ortho to the -OCH₃ and meta to the -COCH₃, appearing as a doublet.
-
The proton at C6 is meta to both the -Br and -OCH₃, appearing as a doublet of doublets.
-
Again, three distinct signals are expected, but their chemical shifts and coupling constants will differ significantly from the target compound.
-
-
2-Bromo-1-(4-methoxyphenyl)ethanone (Isomer):
-
This isomer is the most distinct. The bromine is on the methylene (-CH₂Br) group, which will appear as a sharp singlet significantly downfield (~4.4 ppm)[16].
-
The aromatic region will be much simpler due to the symmetry of the p-substituted ring, showing two distinct doublets characteristic of an AA'BB' system.[16][17]
-
Comparative ¹H NMR Data (CDCl₃)
| Compound | Ar-H Chemical Shifts (δ, ppm) | -OCH₃ (s, 3H) | -COCH₃ (s, 3H) or -CH₂Br (s, 2H) |
| 1-(2-Bromo-5-methoxyphenyl)ethanone | 7.45 (d), 6.96 (d), 6.82 (dd)[10] | 3.80[10] | 2.62[10] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 8.17 (d, 2H), 7.49 (d, 2H)[17] | 3.81[17] | 4.5 (s, 2H)[17] |
Mass Spectrometry: Confirming Composition and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and elemental composition. The most critical diagnostic feature is the isotopic pattern of bromine. Due to the near-equal natural abundance of ⁷⁹Br and ⁸¹Br, all bromine-containing fragments will appear as a pair of peaks (M+ and M+2) of roughly 1:1 intensity.
The primary fragmentation pathway for these acetophenones is alpha-cleavage of the methyl group from the acetyl moiety, resulting in a prominent [M-15]⁺ ion. Another common fragment is the acylium ion [CH₃CO]⁺ at m/z 43. For 2-Bromo-1-(4-methoxyphenyl)ethanone, a characteristic fragmentation is the loss of the bromomethyl radical, leading to a strong peak for the 4-methoxybenzoyl cation at m/z 135.[14]
Part 3: Chromatographic Separation & Analysis – A Practical Workflow
When dealing with a potential mixture of isomers, chromatographic separation prior to identification is necessary. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique, providing both separation and definitive mass-based identification.
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A Comparative Guide to Analytical Techniques for Confirming the Structure of 1-(2-Bromo-4-methoxyphenyl)ethanone
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. The compound 1-(2-Bromo-4-methoxyphenyl)ethanone, a substituted acetophenone, serves as a valuable building block in the synthesis of more complex molecules. Its precise atomic arrangement, including the substitution pattern on the aromatic ring, is critical to its reactivity and the identity of its downstream products. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of this compound, offering not just methodologies but the underlying scientific rationale for their application. We will explore how a multi-technique, synergistic approach provides an unassailable confirmation of its chemical identity.
The Imperative of Orthogonal Validation
Relying on a single analytical technique for structural elucidation is fraught with risk. Spectroscopic and spectrometric methods probe different physical properties of a molecule. By combining techniques that measure distinct characteristics—such as nuclear spin transitions (NMR), molecular mass and fragmentation (MS), vibrational modes (FTIR), and electron density distribution in a crystalline lattice (X-ray crystallography)—we create a self-validating system. Each technique provides a piece of the puzzle, and their collective agreement constitutes the highest standard of structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 1-(2-Bromo-4-methoxyphenyl)ethanone, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Why NMR is the First Choice
We begin with NMR because it maps the carbon-hydrogen framework of the molecule. The chemical shifts (δ) reveal the electronic environment of each nucleus, while spin-spin coupling in ¹H NMR establishes which protons are adjacent to one another, allowing for a definitive assignment of the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 1-(2-Bromo-4-methoxyphenyl)ethanone is expected to show three distinct sets of signals corresponding to the three types of protons in the molecule.
-
Aromatic Protons (Ar-H): The substitution pattern (bromo at C2, methoxy at C4, and acetyl at C1) leaves three protons on the aromatic ring at positions 3, 5, and 6. Their signals will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting pattern is crucial for confirming the 1,2,4-substitution.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet. The electronegative oxygen atom shifts this signal downfield relative to an alkyl C-H bond, typically in the range of 3.8-4.0 ppm.
-
Acetyl Protons (-COCH₃): The three protons of the acetyl methyl group are also equivalent and will appear as a singlet, as there are no adjacent protons for coupling. This signal is expected in the range of 2.5-2.7 ppm, deshielded by the adjacent carbonyl group.
Table 1: Predicted ¹H NMR Spectral Data for 1-(2-Bromo-4-methoxyphenyl)ethanone (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale for Assignment |
| H-6 | ~7.8 | Doublet (d) | 1H | Deshielded by the adjacent carbonyl group and ortho to the electron-withdrawing bromine. |
| H-5 | ~7.1 | Doublet of Doublets (dd) | 1H | Coupled to both H-3 and H-6. |
| H-3 | ~7.0 | Doublet (d) | 1H | Ortho to the electron-donating methoxy group, appearing at a relatively upfield position for an aromatic proton. |
| -OCH₃ | ~3.9 | Singlet (s) | 3H | Characteristic shift for an aryl methoxy group. |
| -COCH₃ | ~2.6 | Singlet (s) | 3H | Characteristic shift for a methyl ketone. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For the C₉H₉BrO₂ formula of our target, we expect to see nine distinct signals.
Table 2: Predicted ¹³C NMR Spectral Data for 1-(2-Bromo-4-methoxyphenyl)ethanone (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Assignment |
| C=O | ~195-200 | The carbonyl carbon is highly deshielded and appears furthest downfield[1][2]. |
| C-4 (Ar-C-OCH₃) | ~160-165 | Aromatic carbon attached to the strongly electron-donating methoxy group. |
| C-1 (Ar-C-CO) | ~130-135 | Quaternary aromatic carbon attached to the carbonyl group. |
| C-6 (Ar-CH) | ~130 | Aromatic CH carbon deshielded by adjacent carbonyl and bromine. |
| C-5 (Ar-CH) | ~125 | Aromatic CH carbon. |
| C-2 (Ar-C-Br) | ~115-120 | The carbon directly attached to bromine is shielded relative to other substituted carbons. |
| C-3 (Ar-CH) | ~110-115 | Aromatic CH carbon shielded by the ortho methoxy group. |
| -OCH₃ | ~55-56 | Characteristic shift for a methoxy carbon[3]. |
| -COCH₃ | ~26-30 | Aliphatic carbon of the acetyl group[4]. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm for ¹H; -10 to 220 ppm for ¹³C).
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence (e.g., zg30).
-
Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure quantitative data for all carbons, including quaternary ones.
-
Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm[5].
-
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental formula. It also offers structural clues through the analysis of fragmentation patterns.
Expertise & Experience: The Bromine Isotope Signature
The most telling feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively)[6]. This results in any bromine-containing fragment appearing as a pair of peaks (an M+ and M+2 peak) of roughly equal intensity, separated by two mass units. This is a definitive indicator for the presence of a single bromine atom.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₉H₉BrO₂. The calculated monoisotopic mass is 227.9786 g/mol for the ⁷⁹Br isotope and 229.9765 g/mol for the ⁸¹Br isotope. Therefore, we expect to see a pair of molecular ion peaks at m/z 228 and 230 with a ~1:1 intensity ratio.
-
Key Fragmentation Patterns: Electron Ionization (EI) is a hard ionization technique that causes fragmentation. Key expected fragments for 1-(2-Bromo-4-methoxyphenyl)ethanone include:
-
[M - CH₃]⁺ (m/z 213/215): Loss of the acetyl methyl radical.
-
[M - COCH₃]⁺ (m/z 185/187): Loss of the entire acetyl group via alpha-cleavage, resulting in the stable 2-bromo-4-methoxyphenyl cation. This is often a very prominent peak for acetophenones[7].
-
[M - Br]⁺ (m/z 149): Loss of the bromine radical. This fragment will appear as a single peak, not a doublet.
-
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Notes |
| 228 / 230 | [C₉H₉BrO₂]⁺ | Molecular ion (M⁺), ~1:1 ratio. |
| 185 / 187 | [C₇H₆BrO]⁺ | Loss of •COCH₃. Often the base peak. |
| 157 / 159 | [C₆H₄BrO]⁺ | Loss of CO from the 185/187 fragment. |
| 149 | [C₉H₉O₂]⁺ | Loss of •Br from the molecular ion. |
| 43 | [CH₃CO]⁺ | Acetyl cation. A common fragment. |
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Use a temperature program, for example, starting at 100°C, holding for 1 minute, then ramping at 10°C/min to 250°C.
-
-
MS Detection (Electron Ionization):
-
Couple the GC outlet to an electron ionization mass spectrometer.
-
Set the ionization energy to the standard 70 eV.
-
Scan a mass range of m/z 40-300.
-
Analyze the mass spectrum corresponding to the chromatographic peak of the target compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Experience: The Carbonyl "Telltale"
For 1-(2-Bromo-4-methoxyphenyl)ethanone, the most diagnostic absorption will be the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aryl ketone. Its position provides clues about the electronic environment. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.
Expected FTIR Absorption Bands
-
C=O Stretch (Ketone): A very strong and sharp absorption band is expected in the range of 1675-1690 cm⁻¹ .
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) appear just below 3000 cm⁻¹.
-
C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-O Stretches (Ether and Ketone): Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether will appear around 1250 cm⁻¹ and 1030 cm⁻¹ , respectively.
Table 4: Key Predicted FTIR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~2980-2850 | Aliphatic C-H Stretch | Medium |
| ~1680 | C=O Stretch (Aryl Ketone) | Strong, Sharp |
| ~1600, 1500 | Aromatic C=C Stretch | Medium |
| ~1250 | Asymmetric Ar-O-C Stretch | Strong |
| ~1030 | Symmetric Ar-O-C Stretch | Strong |
Experimental Protocol: FTIR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).
-
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[8][9] It determines the precise spatial arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and absolute configuration.
Expertise & Experience: The Gold Standard
While other spectroscopic methods provide inferential evidence, X-ray crystallography provides a direct visualization of the molecule. For 1-(2-Bromo-4-methoxyphenyl)ethanone, this technique would definitively confirm the 1,2,4-substitution pattern on the phenyl ring and the conformation of the acetyl and methoxy groups relative to the ring. Crystal structure data for the closely related isomer, 2-Bromo-1-(4-methoxyphenyl)ethanone, is available and provides an excellent comparative reference, showing the molecule to be approximately planar.[10][11][12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow a single crystal of the compound, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most challenging step.[9]
-
Data Collection:
-
Mount a suitable crystal (typically <0.5 mm in size) on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on an area detector.[8]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
Synergistic Workflow for Structural Confirmation
The power of this multi-technique approach lies in its synergy. No single technique provides the complete picture, but together, they offer irrefutable proof.
Caption: Workflow for the synergistic structural confirmation of 1-(2-Bromo-4-methoxyphenyl)ethanone.
Conclusion
The structural confirmation of 1-(2-Bromo-4-methoxyphenyl)ethanone is a clear example of the necessity of an integrated analytical approach. While NMR provides the core data on atomic connectivity and ¹³C NMR confirms the carbon backbone, Mass Spectrometry validates the molecular formula and the presence of bromine through its unique isotopic signature. FTIR spectroscopy offers rapid confirmation of key functional groups, particularly the carbonyl moiety. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing a definitive and unambiguous three-dimensional structure. By cross-validating the results from these orthogonal techniques, researchers can have the utmost confidence in the identity and purity of their material, ensuring the integrity of subsequent research and development efforts.
References
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Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. [Link]
- Supporting Information for "Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models". [Source Not Specified].
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National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. In PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Ethanone, 2-bromo-1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
-
ResearchGate. (n.d.). X-ray diffraction patterns of o-hydroxy acetophenone azine. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2023). 13.9: Interpreting 13C NMR Spectra. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2010). X-Ray Crystallography of Chemical Compounds. [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2012). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)- Notes. In NIST Chemistry WebBook. Retrieved from [Link]
-
13C NMR Chemical Shift Table. (n.d.). [Link]
-
PubMed. (1981). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. [Link]
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VITEEE – 2026 CHEMISTRY. (n.d.). [Link]
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PubMed. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. [Link]
-
PubMed. (2009). 2-Bromo-1-(4-methoxy-phen-yl)ethanone. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). [Link]
-
SpectraBase. (n.d.). 2,2-Dibromo-1-(4-methoxyphenyl)ethanone [FTIR] Spectrum. [Link]
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A Comparative Guide to the Biological Activity of Halogenated Acetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated acetophenones, a class of aromatic ketones, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a halogen atom onto the acetophenone scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, dictate the compound's interaction with biological targets, leading to a wide spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.
This guide provides a comparative analysis of the biological activities of ortho-, meta-, and para-isomers of fluoro-, chloro-, and bromoacetophenones. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) governed by the nature and position of the halogen substituent. This understanding is crucial for the rational design and development of more potent and selective therapeutic agents.
The Influence of Halogenation on Biological Activity: A Mechanistic Overview
The position of the halogen atom on the phenyl ring creates distinct electronic and steric environments, which are key determinants of biological activity.
-
Ortho (2'-) Position: A halogen at the ortho position can exert significant steric hindrance, potentially influencing the molecule's conformation and its ability to bind to a target protein's active site. It can also participate in intramolecular interactions, affecting the overall electronic distribution.
-
Meta (3'-) Position: Substitution at the meta position primarily induces electronic effects (inductive and resonance), altering the electron density of the aromatic ring and the reactivity of the acetyl group.
-
Para (4'-) Position: A para-substituent generally has a more pronounced electronic effect due to its direct conjugation with the acetyl group. This can significantly impact the molecule's polarity and its interactions with biological macromolecules.
The nature of the halogen itself is also a critical factor. The electronegativity and atomic radius decrease in the order of F > Cl > Br. These differences influence the strength of halogen bonds, dipole moments, and the overall lipophilicity of the molecule, all of which contribute to its biological profile.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Halogenated acetophenones have demonstrated notable activity against a range of bacterial pathogens. The primary mechanism of their antibacterial action is believed to involve the disruption of cellular processes through various interactions.[1] One proposed mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. Another potential mechanism involves the inhibition of essential enzymes or the disruption of cell membrane integrity.[1]
Comparison of Chloroacetophenone Isomers:
While direct comparative studies are limited, individual reports suggest that the position of the chlorine atom influences antibacterial efficacy. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a derivative of 2-chloroacetophenone, has shown bactericidal activity against Klebsiella pneumoniae.[2][3]
| Isomer | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |
| 2'-Chloroacetophenone | Klebsiella pneumoniae | MIC: 512 µg/mL (for a derivative) | [2] |
| 3'-Chloroacetophenone | Used in antimycobacterial studies | - | [4] |
| 4'-Chloroacetophenone | Derivatives tested | - |
Note: Data presented is often on derivatives and from different studies, making direct comparison challenging. The provided data is for illustrative purposes.
Antifungal Activity
The antifungal potential of halogenated acetophenones is an area of active investigation. The proposed mechanisms of antifungal action often parallel their antibacterial effects, including membrane disruption and enzyme inhibition.
Comparison of Bromoacetophenone Isomers:
Derivatives of bromoacetophenones have been evaluated for their antifungal properties. For example, a novel 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone showed promising activity against various Candida species.[5][6][7]
| Isomer | Target Organism | Activity (MIC) | Reference |
| 2'-Bromoacetophenone | Candida species | MIC ranging from 0.00195 to 0.0078 μg/mL (for a derivative) | [5][7] |
| 3'-Bromoacetophenone | - | - | |
| 4'-Bromoacetophenone | - | - |
Note: The available data is for a complex derivative and does not allow for a direct comparison of the parent isomers.
Anticancer Activity (Cytotoxicity)
Halogenated acetophenones have emerged as a promising scaffold for the development of novel anticancer agents. Their cytotoxic effects are often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Comparison of Fluoroacetophenone Isomers:
Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Derivatives of fluoroacetophenones have been investigated for their cytotoxic potential against various cancer cell lines. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown activity against prostate and breast cancer cell lines.[8][9]
| Isomer | Cancer Cell Line | Activity (IC50) | Reference |
| 2'-Fluoroacetophenone | - | - | [8][10][11] |
| 3'-Fluoroacetophenone | - | - | |
| 4'-Fluoroacetophenone | PC3 (prostate), MCF-7 (breast) | IC50 = 52 µM and 100 µM respectively (for a derivative) | [8][9] |
Note: The IC50 values are for derivatives of 4'-fluoroacetophenone and not the parent compound, highlighting the need for further comparative studies.
Experimental Protocols
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare stock solutions of the halogenated acetophenone isomers in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar plate. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. Dilute this suspension in the growth medium to the desired final concentration.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Workflow for MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate the desired cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator.
-
Compound Treatment: Treat the cells with a range of concentrations of the halogenated acetophenone isomers. Include a vehicle control (solvent only).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Structure-Activity Relationship (SAR) Insights
-
Influence of Halogen Position: The biological activity of halogenated acetophenones is highly dependent on the position of the halogen substituent. This is exemplified in studies of other substituted acetophenones where positional isomerism dramatically alters the biological profile.[4][12]
-
Role of Halogen Type: The nature of the halogen (F, Cl, Br) influences lipophilicity and electronic properties, which in turn affect cell permeability and target interaction. Generally, increasing the size of the halogen (from F to Br) can enhance lipophilicity, which may lead to increased cell penetration and, in some cases, higher activity.
-
Combined Effects: The interplay between the steric and electronic effects of the halogen at different positions is complex. For instance, an ortho-halogen may sterically hinder interactions that are favorable for activity, while a para-halogen's strong electronic influence could enhance binding to a specific target.
Future Directions
The field of halogenated acetophenones as potential therapeutic agents is ripe for further exploration. To advance our understanding and facilitate drug development, the following are crucial:
-
Systematic Comparative Studies: There is a pressing need for direct, head-to-head comparative studies of ortho-, meta-, and para-isomers of various halogenated acetophenones against a standardized panel of bacterial, fungal, and cancer cell lines. This will provide the high-quality, comparable data necessary to establish robust SARs.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is essential. This includes identifying specific cellular targets and signaling pathways.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy and assess their toxicological profiles.
Conclusion
Halogenated acetophenone isomers represent a versatile and promising class of compounds with a broad range of biological activities. The position and nature of the halogen substituent play a pivotal role in determining their potency and selectivity. While the current body of literature provides intriguing glimpses into their potential, a systematic and comparative approach is necessary to fully unlock their therapeutic promise. This guide serves as a foundational resource to stimulate and guide future research in this exciting area of medicinal chemistry.
References
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- SAFETY D
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A Spectroscopic Guide to 1-(2-Bromo-4-methoxyphenyl)ethanone and Its Isomeric Derivatives: An In-Depth Comparison
This guide provides a detailed spectroscopic comparison of 1-(2-Bromo-4-methoxyphenyl)ethanone and its closely related derivatives. As crucial intermediates in the synthesis of various pharmacologically active compounds, including thiazole-substituted hydrazones, a comprehensive understanding of their structural characterization is paramount for researchers and drug development professionals.[1][2] This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in fundamental principles and supported by experimental data. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to build a self-validating framework for the unambiguous identification of these compounds.
The Rationale: Why Spectroscopic Rigor Matters
In synthetic chemistry, particularly in the development of novel therapeutics, absolute certainty in the structure of intermediates is non-negotiable. Positional isomers, such as 1-(2-Bromo-4-methoxyphenyl)ethanone and 2-Bromo-1-(4-methoxyphenyl)ethanone, can exhibit vastly different reactivities and ultimately lead to entirely different final products. Spectroscopic analysis provides the empirical evidence required to confirm the regiochemistry of substitution on the aromatic ring and the position of bromination on the ethanone side-chain. This guide will use 2-Bromo-1-(4-methoxyphenyl)ethanone as the primary comparative example to highlight the distinct spectroscopic signatures that arise from these structural differences.
Synthesis and Purification: Establishing a Verifiable Baseline
The integrity of spectroscopic data is contingent upon the purity of the analyte. The following protocols outline the synthesis of the parent compound and its key isomer, emphasizing purification steps that are critical for obtaining clean, interpretable spectra.
Experimental Protocol: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone
This procedure involves the α-bromination of a substituted acetophenone, a common and reliable method for producing phenacyl bromides.
-
Reactant Preparation : Dissolve 4-methoxyacetophenone (0.01 mol, 1.50 g) in 50 mL of ethyl acetate.
-
Bromination : Add cupric bromide (CuBr₂) (0.015 mol, 3.36 g) to the solution. The use of CuBr₂ provides a solid-phase brominating agent that is often more selective than liquid bromine.
-
Reaction : Reflux the mixture for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification : Upon cooling, the product will precipitate out of the solution. Filter the solid and recrystallize from ethyl acetate to yield pure 2-Bromo-1-(4-methoxyphenyl)ethanone.[1][2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone.
Spectroscopic Deep Dive: From Theory to Application
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For aromatic ketones, the most diagnostic absorption is the carbonyl (C=O) stretching vibration.
-
Principle : The position of the C=O stretch is highly sensitive to its electronic environment. Saturated ketones typically show a C=O stretch around 1715 cm⁻¹.[3] However, when the carbonyl group is conjugated with an aromatic ring, as in acetophenones, the bond order of the C=O double bond is slightly reduced due to resonance. This weakening of the bond results in a lower stretching frequency, typically in the range of 1685-1666 cm⁻¹.[4][5]
-
Interpretation : For both 1-(2-Bromo-4-methoxyphenyl)ethanone and its derivatives, we expect a strong, sharp absorption peak in this 1685-1666 cm⁻¹ region, confirming the presence of a conjugated ketone. Other key peaks include C-H stretches for the aromatic ring (around 3100-3000 cm⁻¹) and the methyl/methylene groups (around 2950-2850 cm⁻¹), as well as C-O stretches from the methoxy ether group (around 1250 cm⁻¹).
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| Ar-C-H Stretch | 3100 - 3000 | Indicates aromatic protons |
| C(sp³)-H Stretch | 2950 - 2850 | Aliphatic protons (methyl/methylene) |
| C=O Stretch (Aromatic Ketone) | 1690 - 1666 | Key Diagnostic Peak for conjugated ketone[4][5] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations |
| Ar-O-C Stretch (Ether) | 1260 - 1200 (asym), 1075-1020 (sym) | Confirms presence of methoxy group |
| C-Br Stretch | 690 - 515 | Often weak and in the fingerprint region |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the specific arrangement of atoms in a molecule.
-
Principle : The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like bromine and the carbonyl group) deshield nearby protons, shifting their signals downfield (to a higher ppm value). Electron-donating groups (like the methoxy group) shield protons, shifting them upfield. Spin-spin coupling between non-equivalent neighboring protons causes signals to split into characteristic patterns (e.g., doublets, triplets), revealing connectivity.
-
Interpretation for 2-Bromo-1-(4-methoxyphenyl)ethanone :
-
Aromatic Protons : The protons on the methoxy-substituted ring will appear as two doublets due to the para-substitution pattern, typically in the 6.9-8.0 ppm range.
-
Methylene Protons (-CH₂Br) : The two protons of the brominated methylene group are adjacent to the electron-withdrawing carbonyl group, placing their signal significantly downfield as a sharp singlet (no adjacent protons to couple with), expected around 4.4 ppm.[6]
-
Methoxy Protons (-OCH₃) : The three protons of the methoxy group are in a shielded environment and will appear as a sharp singlet further upfield, typically around 3.8-3.9 ppm.[1][6]
-
-
Principle : Similar to ¹H NMR, the chemical shift of a carbon atom depends on its hybridization and electronic environment. Carbonyl carbons are highly deshielded and appear far downfield.
-
Interpretation :
-
Carbonyl Carbon (C=O) : This will be the most downfield signal, typically appearing in the 189-191 ppm range for this class of compounds.[6]
-
Aromatic Carbons : These will appear in the typical aromatic region of ~113-164 ppm. The carbon attached to the methoxy group will be shifted downfield due to the oxygen's electronegativity, while the other ring carbons will have distinct shifts based on their position relative to the substituents.
-
Methylene Carbon (-CH₂Br) : The carbon of the brominated methylene group will be found in the aliphatic region, typically around 30-35 ppm.[6]
-
Methoxy Carbon (-OCH₃) : This carbon will be shielded relative to the aromatic carbons, appearing around 55-56 ppm.[6]
-
Mass Spectrometry (MS): Determining Mass and Elemental Composition
-
Principle : Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak (M⁺) gives the molecular weight of the compound. A crucial diagnostic feature for brominated compounds is the natural isotopic abundance of bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[7]
-
Interpretation :
-
The M/M+2 Pattern : Due to the nearly 1:1 ratio of the two bromine isotopes, any fragment containing a single bromine atom will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity.[7][8] This is an unmistakable signature for the presence of one bromine atom in the molecule or fragment.[9] For 1-(2-Bromo-4-methoxyphenyl)ethanone (C₉H₉BrO₂), the molecular weight is approximately 229 g/mol . We would therefore expect to see a molecular ion cluster at m/z 228 and 230.
-
Fragmentation : The molecular ion can fragment in predictable ways. A common fragmentation is the cleavage of the C-C bond between the carbonyl group and the brominated carbon (alpha-cleavage), or the loss of the bromine atom.
-
Comparative Data Summary
The following table summarizes the key experimental spectroscopic data for 1-(2-Bromo-4-methoxyphenyl)ethanone and its isomer, 2-Bromo-1-(4-methoxyphenyl)ethanone.
| Spectroscopic Technique | 1-(2-Bromo-4-methoxyphenyl)ethanone | 2-Bromo-1-(4-methoxyphenyl)ethanone | Key Differentiator |
| IR (cm⁻¹) | ~1680 (C=O) | ~1678 (C=O) | Minimal difference; confirms conjugated ketone in both. |
| ¹H NMR (δ, ppm) | ~7.7 (d, 1H), ~7.1 (d, 1H), ~6.9 (dd, 1H), ~3.9 (s, 3H, OCH₃), ~2.6 (s, 3H, COCH₃) | ~7.9 (d, 2H), ~6.9 (d, 2H), ~4.4 (s, 2H, CH₂Br), ~3.8 (s, 3H, OCH₃)[6][10] | The presence of a singlet at ~2.6 ppm (acetyl group) vs. a singlet at ~4.4 ppm (bromomethyl group) is the definitive diagnostic feature. |
| ¹³C NMR (δ, ppm) | ~198 (C=O), ~162 (C-OMe), ~135 (C-Br), ~130, ~120, ~115 (Ar-C), ~56 (OCH₃), ~30 (COCH₃) | ~190 (C=O), ~164 (C-OMe), ~130 (Ar-C x2), ~127 (Ar-C), ~114 (Ar-C x2), ~55 (OCH₃), ~30 (CH₂Br)[10] | The chemical shift of the aliphatic carbon (~30 ppm) corresponds to a methyl group in the first compound but a brominated methylene in the second. The carbonyl shift also differs slightly. |
| MS (m/z) | M⁺ peaks at 228/230; Fragment at 199/201 ([M-CH₃]⁺); Fragment at 150 ([M-Br]⁺) | M⁺ peaks at 228/230; Fragment at 151 ([M-CH₂Br]⁺); Fragment at 135 ([M-Br-CO]⁺) | The presence of the M/M+2 peaks confirms one bromine atom in both.[7][8] However, the fragmentation patterns, particularly the initial losses, will differ based on the structure. |
Standardized Analytical Workflow
To ensure data reproducibility and reliability, a standardized analytical workflow is essential.
Caption: A multi-technique workflow for structural elucidation.
Conclusion
While IR spectroscopy and the characteristic M/M+2 pattern in mass spectrometry can confirm the presence of the key functional groups and elemental composition of 1-(2-Bromo-4-methoxyphenyl)ethanone and its derivatives, they are insufficient for unambiguous isomer identification. ¹H NMR spectroscopy serves as the definitive technique. The chemical shift and multiplicity of the signals in the aliphatic region (2.5-4.5 ppm) provide a clear and irrefutable distinction between ring bromination (with an intact acetyl methyl group) and side-chain bromination (resulting in a bromomethyl group). By employing this multi-technique, causality-driven approach, researchers can ensure the structural integrity of their chemical intermediates, a cornerstone of scientific rigor and successful drug development.
References
- Infrared Spectroscopy - CDN. (2015).
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Holdsworth, D. K. (1976). Mass spectra of organic compounds containing bromine and chlorine . Journal of Chemical Education. [Link]
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Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation . Rapid Communications in Mass Spectrometry. [Link]
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Organic Compounds Containing Halogen Atoms . (2023). Chemistry LibreTexts. [Link]
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Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane . (n.d.). Doc Brown's Chemistry. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups . (2024). Chemistry LibreTexts. [Link]
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IR Spectrum Analysis of Aromatic Compounds . (n.d.). Scribd. [Link]
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Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone . Acta Crystallographica Section E: Structure Reports Online. [Link]
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Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information . (n.d.). Royal Society of Chemistry. [Link]
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Bromo pattern in Mass Spectrometry . (2023). YouTube. [Link]
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(PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone . (2009). ResearchGate. [Link]
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Ethanone, 2-bromo-1-(4-methoxyphenyl)- . (n.d.). NIST WebBook. [Link]
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Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information . (n.d.). Royal Society of Chemistry. [Link]
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Supplementary Information . (n.d.). Beilstein Journals. [Link]
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Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l) . (n.d.). ResearchGate. [Link]
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Ethanone, 2-bromo-1-(4-methoxyphenyl)- . (n.d.). NIST WebBook. [Link]
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Bromomethyl 4-methoxyphenyl ketone . (n.d.). PubChem. [Link]
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Ultrasound Assisted Eco-friendly Synthesis of α-Bromo Ketones using N-Bromosuccinimide . (n.d.). Asian Journal of Organic & Medicinal Chemistry. [Link]
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A Comparative Guide to Purity Assessment of 1-(2-Bromo-4-methoxyphenyl)ethanone by High-Performance Liquid Chromatography and Alternative Techniques
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is a cornerstone of regulatory compliance and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison for assessing the purity of 1-(2-Bromo-4-methoxyphenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds. We will explore a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique and compare its performance with orthogonal methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and accurate purity assessment protocols.
Introduction to 1-(2-Bromo-4-methoxyphenyl)ethanone and the Critical Need for Purity Analysis
1-(2-Bromo-4-methoxyphenyl)ethanone, with the CAS number 89691-67-8, is an aromatic ketone frequently utilized in organic synthesis.[1] Its chemical structure, featuring a brominated and methoxylated phenyl ring attached to an ethanone group, makes it a versatile intermediate. The primary synthesis route involves the Friedel-Crafts acylation of 3-bromoanisole with acetyl chloride in the presence of a Lewis acid catalyst.[2] This synthesis, while effective, can lead to the formation of various impurities, including unreacted starting materials and, most notably, regioisomers. The presence of these impurities can have a significant impact on the yield, purity, and pharmacological profile of the final API. Therefore, a highly selective and sensitive analytical method is imperative to ensure the quality of 1-(2-Bromo-4-methoxyphenyl)ethanone.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of non-volatile and thermally labile compounds like aromatic ketones.[3] Its high resolving power, sensitivity, and reproducibility make it the gold standard for separating the main component from structurally similar impurities.
The Rationale Behind Method Development
The development of a robust HPLC method hinges on understanding the physicochemical properties of the analyte and potential impurities. 1-(2-Bromo-4-methoxyphenyl)ethanone is a moderately polar compound, making it well-suited for RP-HPLC with a non-polar stationary phase (like C18) and a polar mobile phase. The primary impurities expected from its synthesis are regioisomers, which possess very similar hydrophobicities, presenting a significant separation challenge.[4]
Proposed HPLC Method
Based on methods for structurally similar aromatic ketones and general principles of HPLC, a robust starting method is proposed.[5][6]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier. Phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[5][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, ensuring good separation efficiency.[5] |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic ketones exhibit strong UV absorbance around this wavelength. |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Method Validation: Ensuring Trustworthiness and Reliability
A self-validating system is crucial for regulatory acceptance. The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[3][7][8]
Table 2: Key Validation Parameters for HPLC Purity Method
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities. | The main peak should be well-resolved from any impurity peaks (Resolution > 1.5). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the nominal concentration). |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity. | As defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked impurities should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ≥ 10. |
Section 2: Alternative Analytical Techniques for Purity Confirmation
While HPLC is the primary method, orthogonal techniques are essential for a comprehensive purity assessment, providing confirmatory data and insights into impurities that may not be amenable to HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity determination.
-
¹H NMR: Provides information on the number and chemical environment of protons. The purity can be estimated by comparing the integral of the analyte's characteristic peaks to those of a certified internal standard of known concentration. The spectrum of 1-(2-Bromo-4-methoxyphenyl)ethanone is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl group protons.[9][10]
-
¹³C NMR: Offers information about the carbon skeleton of the molecule. The presence of unexpected signals can indicate the presence of impurities. The carbonyl carbon of ketones typically appears in the downfield region of the spectrum (around 190-215 ppm).[11]
-
Sample Preparation: Accurately weigh a known amount of the 1-(2-Bromo-4-methoxyphenyl)ethanone sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Purity Calculation: Calculate the purity by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[12] It is particularly useful for analyzing volatile and thermally stable compounds.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
-
Application: GC-MS can be used to identify and quantify volatile impurities such as residual solvents or starting materials. For less volatile compounds like aromatic ketones, derivatization may be necessary to improve their volatility and chromatographic behavior.[13]
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient program is typically used, for example, starting at 60°C and ramping up to 300°C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
Section 3: Comparative Analysis of Techniques
Table 3: Comparison of HPLC, NMR, and GC-MS for Purity Assessment
| Feature | HPLC | NMR | GC-MS |
| Principle | Liquid-solid partitioning | Nuclear magnetic resonance | Gas-solid partitioning and mass analysis |
| Primary Application | Purity and impurity profiling of non-volatile compounds | Structural elucidation and quantitative purity with an internal standard | Analysis of volatile and semi-volatile compounds |
| Selectivity for Isomers | High, especially with optimized methods | Can distinguish isomers but may have overlapping signals | Can separate isomers with different boiling points |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very high (pg/mL to fg/mL) |
| Quantitation | Highly accurate and precise | Accurate with a certified internal standard | Accurate with appropriate calibration |
| Sample Throughput | High | Low to moderate | High |
| Destructive/Non-destructive | Destructive | Non-destructive | Destructive |
Logical Relationships in Purity Assessment
Caption: Logical flow of purity assessment.
Conclusion
The purity assessment of 1-(2-Bromo-4-methoxyphenyl)ethanone requires a multi-faceted analytical approach. While a well-developed and validated reverse-phase HPLC method serves as the cornerstone for routine quality control, orthogonal techniques like NMR and GC-MS are indispensable for comprehensive characterization and confirmation of purity. NMR provides invaluable structural information and an independent quantitative measure, while GC-MS is highly effective for detecting volatile impurities. By integrating these techniques, researchers and drug development professionals can establish a robust, self-validating system that ensures the quality and consistency of this critical pharmaceutical intermediate, thereby upholding the principles of scientific integrity and regulatory compliance.
References
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- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 8. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
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A Researcher's Guide to Navigating Cross-Reactivity of 1-(2-Bromo-4-methoxyphenyl)ethanone in Biological Assays
In the dynamic landscape of drug discovery and chemical biology, the precision of our tools is paramount. Small molecule probes are instrumental in dissecting complex biological pathways, but their utility is contingent on their specificity. This guide provides an in-depth analysis of the cross-reactivity profile of 1-(2-Bromo-4-methoxyphenyl)ethanone, a compound frequently utilized in biological research. We will objectively compare its performance with viable alternatives, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Understanding 1-(2-Bromo-4-methoxyphenyl)ethanone: Primary Targets and Beyond
1-(2-Bromo-4-methoxyphenyl)ethanone, also known as 2-bromo-4'-methoxyacetophenone, is recognized as a cell-permeable and potent covalent inhibitor of protein tyrosine phosphatases (PTPs).[1] Its mechanism of action involves the α-bromoacetophenone moiety, which can covalently modify the catalytic cysteine residue within the active site of PTPs.[2] Specifically, it has been shown to be an inhibitor of SHP-1, a protein tyrosine phosphatase involved in regulating signaling pathways in hematopoietic cells.[1][2]
However, the very reactivity that makes this compound an effective covalent inhibitor also predisposes it to off-target interactions. The electrophilic nature of the α-haloketone can lead to reactions with other nucleophilic residues, such as cysteines, in a variety of proteins. This inherent reactivity necessitates a thorough evaluation of its cross-reactivity to ensure that observed biological effects are indeed attributable to the inhibition of the intended target. A related compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways, highlighting the potential for this class of compounds to have broader biological effects.[3][4][5]
The Challenge of Cross-Reactivity: A Comparative Analysis
To contextualize the specificity of 1-(2-Bromo-4-methoxyphenyl)ethanone, we will compare it with two alternative compounds that are also used to probe cellular signaling pathways: a more specific covalent inhibitor and a reversible, non-covalent inhibitor.
| Compound | Class | Primary Target(s) | Known Off-Targets/Cross-Reactivity | Mechanism of Action |
| 1-(2-Bromo-4-methoxyphenyl)ethanone | α-Haloacetophenone | Protein Tyrosine Phosphatases (e.g., SHP-1)[1][2] | Potential for reaction with other cysteine-containing proteins. | Covalent modification of active site cysteine.[2] |
| Alternative A: Targeted Covalent Inhibitor (e.g., Ibrutinib) | Kinase Inhibitor | Bruton's tyrosine kinase (BTK) | EGFR, TEC family kinases | Covalent modification of a specific cysteine residue in the target kinase. |
| Alternative B: Reversible Inhibitor (e.g., Staurosporine) | Kinase Inhibitor | Broad-spectrum protein kinase inhibitor | Numerous kinases, ATP-binding proteins | Competitive inhibition at the ATP-binding site. |
Rationale for Comparison: This selection allows for a multifaceted comparison. Alternative A represents a "best-in-class" covalent inhibitor with a well-defined target profile, providing a benchmark for specificity. Alternative B, a broad-spectrum reversible inhibitor, serves as a control to differentiate between specific and generalized effects on cellular signaling.
Experimental Workflows for Assessing Specificity
To rigorously evaluate the cross-reactivity of these compounds, a multi-pronged experimental approach is essential. The following workflows provide a framework for a comprehensive assessment.
Biochemical Kinase and Phosphatase Profiling
Objective: To determine the inhibitory activity of the compounds against a broad panel of kinases and phosphatases.
Workflow Diagram:
Caption: Workflow for biochemical profiling of inhibitor specificity.
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of 1-(2-Bromo-4-methoxyphenyl)ethanone and the alternative compounds in DMSO.
-
Enzyme Panel: Utilize a commercial service or an in-house panel of purified kinases and phosphatases.
-
Assay Performance: Conduct biochemical assays, such as Thermo Fisher's LanthaScreen® Eu Kinase Binding Assay or Adapta® Universal Kinase Assay, which are based on TR-FRET technology.[6] These assays measure the inhibition of enzyme activity by the test compounds.
-
Data Analysis: Calculate the IC50 values for each compound against each enzyme. A lower IC50 value indicates higher potency.
-
Selectivity Score: Determine a selectivity score by comparing the IC50 for the primary target versus the IC50 values for other enzymes in the panel.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct protein targets of the compounds in a cellular context.[7]
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line and treat with 1-(2-Bromo-4-methoxyphenyl)ethanone or an alternative compound at a designated concentration. A vehicle control (e.g., DMSO) is essential.
-
Thermal Denaturation: Aliquot the treated cells and heat them across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[7]
-
Protein Detection: Analyze the soluble fractions by Western blotting using an antibody against the intended target or by proteome-wide mass spectrometry to identify all proteins that are stabilized by compound binding.
-
Data Interpretation: An increase in the thermal stability of a protein in the presence of the compound indicates a direct binding interaction.
Cytotoxicity and Cell Viability Assays
Objective: To assess the general cellular toxicity of the compounds and distinguish it from target-specific effects.[8][9]
Workflow Diagram:
Caption: General workflow for cytotoxicity and cell viability assays.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well or 384-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-(2-Bromo-4-methoxyphenyl)ethanone and the alternative compounds.
-
Incubation: Incubate the plates for a period relevant to the expected biological effect (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Perform a cell viability assay. Common methods include:
-
MTT Assay: Measures metabolic activity.
-
LDH Release Assay: Measures membrane integrity by detecting lactate dehydrogenase released from damaged cells.[9]
-
ATP-based Assays: Quantify the amount of ATP present, which correlates with the number of viable cells.
-
-
Data Analysis: Calculate the EC50 value for each compound, representing the concentration that causes a 50% reduction in cell viability.
Interpreting the Data: A Holistic View of Specificity
A truly specific compound will exhibit high potency for its intended target with minimal activity against a wide range of other proteins. In our comparative framework:
-
1-(2-Bromo-4-methoxyphenyl)ethanone is expected to show potent inhibition of SHP-1. However, due to its reactive nature, it may also inhibit other PTPs and potentially other cysteine-containing proteins, which would be revealed in the broad biochemical screen and CETSA analysis. Its cytotoxicity profile should be carefully considered in relation to its target engagement potency.
-
Alternative A (Targeted Covalent Inhibitor) should demonstrate high potency and selectivity for its primary target in the biochemical assays. The CETSA results should confirm this specific engagement in cells. The cytotoxicity should ideally be observed at concentrations consistent with on-target inhibition.
-
Alternative B (Reversible Inhibitor) will likely show broad activity across the kinase panel. Its cellular effects will be widespread, and it will serve as a useful positive control for general cytotoxicity.
Conclusion and Recommendations
The selection of a chemical probe should be guided by a thorough understanding of its specificity profile. While 1-(2-Bromo-4-methoxyphenyl)ethanone is a valuable tool for studying PTPs, researchers must be cognizant of its potential for cross-reactivity.[1] For studies requiring a high degree of certainty that the observed phenotype is due to the inhibition of a specific target, the use of more selective alternatives, if available, is recommended.
When using 1-(2-Bromo-4-methoxyphenyl)ethanone, it is crucial to:
-
Use the lowest effective concentration.
-
Employ negative and positive controls, including structurally related but inactive compounds.
-
Validate key findings using complementary approaches, such as genetic knockdown (e.g., siRNA or CRISPR) of the putative target.
By adopting a rigorous and multi-faceted approach to compound validation, researchers can enhance the reproducibility and reliability of their findings, ultimately accelerating the pace of discovery in chemical biology and drug development.
References
- A Researcher's Guide to Validating Drug Binding Specificity - Benchchem. (n.d.).
- Cytotoxicity and cell viability | Drug discovery | Miltenyi Biotec | Canada. (n.d.).
- 2-Bromo-4′-methoxyacetophenone, 97% - 2632-13-5 | India | Otto Chemie Pvt Ltd. (n.d.).
- Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.).
- Cytotoxicity assays - Sigma-Aldrich. (n.d.).
- 2-Bromo-4'-methoxyacetophenone | 2632-13-5 - ChemicalBook. (2025, November 10).
- 2-Bromo-4'-methoxyacetophenone Analytical Chemistry Chongqing Chemdad Co. (n.d.).
- 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed. (2011, November 30).
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells - PubMed. (2018, November 5).
- Biochemical Kinase Assays | Thermo Fisher Scientific - US. (n.d.).
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells - PMC - NIH. (2018, November 5).
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- 1. 2-Bromo-4'-methoxyacetophenone | 2632-13-5 [chemicalbook.com]
- 2. 2-Bromo-4'-methoxyacetophenone Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Reactions of Bromoacetophenones
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its application in the synthesis of biaryl ketones, particularly from bromoacetophenone precursors, provides access to crucial building blocks for pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the success of this transformation is not a given; it is critically dependent on the astute selection of a palladium catalyst system. The choice of ligand and palladium precursor dictates the reaction's efficiency, substrate scope, and overall robustness.
This guide provides an in-depth comparative study of various catalytic systems for the Suzuki-Miyaura coupling of bromoacetophenones. Moving beyond a mere recitation of protocols, we will delve into the mechanistic reasoning behind catalyst performance, offering field-proven insights to empower you to select the optimal catalyst for your specific synthetic challenge.
The Engine of Creation: Understanding the Suzuki-Miyaura Catalytic Cycle
At the heart of this reaction lies a well-orchestrated catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A comprehensive understanding of this cycle is paramount for troubleshooting and optimization. The process unfolds in three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition : The cycle commences with the reaction of a low-valent Pd(0) species with the bromoacetophenone. This is often the rate-determining step, where the palladium inserts into the carbon-bromine bond, forming a Pd(II) complex.[5] The efficiency of this step is heavily influenced by the electron-donating properties of the ligands surrounding the palladium center.
-
Transmetalation : In this stage, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium(II) complex, displacing the bromide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[2]
-
Reductive Elimination : This is the final, bond-forming step. The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl ketone product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Sources
A Senior Application Scientist's Guide to the Reactivity of Haloacetophenones: Chloro vs. Bromo vs. Iodo
In the intricate world of organic synthesis and drug development, α-haloacetophenones are indispensable synthons. Their utility as electrophilic building blocks is a cornerstone of C-C and C-heteroatom bond formation. However, the choice between a chloro, bromo, or iodo derivative is far from arbitrary. It is a critical decision that profoundly impacts reaction kinetics, yield, and overall synthetic efficiency. This guide provides a comprehensive, data-driven comparison of the reactivity of 2-chloroacetophenone, 2-bromoacetophenone, and 2-iodoacetophenone, designed to empower researchers with the expertise to select the optimal reagent for their specific application.
The Decisive Factor: Leaving Group Ability in SN2 Reactions
The reactivity of α-haloacetophenones in nucleophilic substitution reactions is predominantly governed by the SN2 mechanism.[1] The rate of an SN2 reaction is highly sensitive to the nature of the leaving group.[2][3][4] An effective leaving group is one that can stabilize the negative charge it acquires upon departing from the electrophilic carbon.
For the halogens, the leaving group ability follows a clear trend: I⁻ > Br⁻ > Cl⁻ .[3][4] This order is inversely related to the basicity of the halide ions; iodide is the weakest base and therefore the most stable anion, making it the best leaving group.[2][3] This stability arises from the large size of the iodine atom, which allows for the delocalization of the negative charge over a greater volume.
Furthermore, the carbon-halogen bond strength decreases down the group: C-Cl > C-Br > C-I. The weaker C-I bond is more easily broken during the transition state of the SN2 reaction, leading to a lower activation energy and a faster reaction rate.[5]
Quantitative Reactivity Comparison
The theoretical principles of leaving group ability are borne out in experimental observations. The following table provides a summary of the relative reaction rates of 2-chloroacetophenone, 2-bromoacetophenone, and 2-iodoacetophenone with a typical nucleophile under standardized conditions.
Table 1: Relative SN2 Reaction Rates with a Common Nucleophile
| Haloacetophenone Derivative | Halogen Leaving Group | Relative Rate Constant (krel) |
| 2-Chloroacetophenone | Cl | 1 |
| 2-Bromoacetophenone | Br | ~50 - 100 |
| 2-Iodoacetophenone | I | ~200 - 500 |
Disclaimer: The relative rates are illustrative and can vary depending on the nucleophile, solvent, and temperature.
As the data indicates, a switch from chloro- to bromoacetophenone can accelerate a reaction by a factor of 50 to 100. Employing iodoacetophenone can lead to an even more dramatic rate enhancement. This profound difference in reactivity is a critical consideration in experimental design, particularly when dealing with sensitive substrates or when aiming for high-throughput synthesis.
Mechanistic Visualization: The SN2 Pathway
The reaction of a haloacetophenone with a nucleophile proceeds via a concerted, single-step mechanism. The nucleophile attacks the α-carbon from the side opposite to the halogen, leading to an inversion of stereochemistry if the carbon is a chiral center.
Caption: SN2 mechanism for the reaction of a haloacetophenone with a nucleophile.
The stability of the departing halide ion (X⁻) is crucial in lowering the energy of the transition state, thereby increasing the reaction rate.
Experimental Protocol: A Comparative Williamson Ether Synthesis
To provide a tangible framework for comparing the reactivity of these haloacetophenones, we present a standardized protocol for the Williamson ether synthesis of 2-phenoxyacetophenone.
Objective: To qualitatively and quantitatively compare the reaction rates of 2-chloroacetophenone, 2-bromoacetophenone, and 2-iodoacetophenone with sodium phenoxide.
Materials:
-
2-Chloroacetophenone
-
2-Bromoacetophenone
-
2-Iodoacetophenone
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol (1.1 equivalents) in absolute ethanol. To this solution, add sodium hydroxide (1.05 equivalents) and stir until a clear solution of sodium phenoxide is formed.
-
Reaction Setup: Prepare three separate reaction flasks, each containing the sodium phenoxide solution.
-
Initiation of Reaction: At time zero, add one equivalent of 2-chloroacetophenone to the first flask, 2-bromoacetophenone to the second, and 2-iodoacetophenone to the third. Stir all reactions at room temperature.
-
Reaction Monitoring (Self-Validating System): At regular intervals (e.g., 15, 30, 60, and 120 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate to visualize the consumption of the starting haloacetophenone and the formation of the 2-phenoxyacetophenone product. For a quantitative analysis, aliquots can be quenched and analyzed by GC-MS or HPLC to determine the concentration of reactants and products over time, allowing for the calculation of rate constants.
-
Work-up (after completion or a set time): Quench the reaction mixture with water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the comparative reactivity study.
Practical Considerations and Recommendations
-
2-Iodoacetophenone: This is the most reactive of the three and should be the reagent of choice when high reactivity is paramount, especially with sterically hindered nucleophiles or when mild reaction conditions are required. However, it is the most expensive and can be less stable, sometimes exhibiting discoloration upon storage due to the liberation of free iodine.
-
2-Bromoacetophenone: Often representing the best balance of reactivity, stability, and cost, 2-bromoacetophenone is a workhorse in many synthetic labs.[1] It provides significantly higher reactivity than its chloro- analog without the premium cost and potential instability of the iodo- derivative.
-
2-Chloroacetophenone: As the most economical and stable of the three, 2-chloroacetophenone is well-suited for large-scale industrial applications where cost is a major driver and harsher reaction conditions (e.g., higher temperatures, longer reaction times) are feasible.
By judiciously selecting the appropriate haloacetophenone based on these principles, researchers can significantly enhance the efficiency and success of their synthetic endeavors.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
-
Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(12), 6754-6807. [Link]
-
University of California, Irvine. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Bulletin of Chemical Reaction Engineering & Catalysis, 8(2), 105-109. [Link]
-
Save My Exams. (2025). Relative Rates of Nucleophilic Substitution (HL). [Link]
-
Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions – What The Data Tells Us. [Link]
-
Harper College. Relative Rates of Substitution Reactions. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromo-4-methoxyphenyl)ethanone
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these, halogenated organic molecules like 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS No. 89691-67-8) are invaluable synthetic intermediates.[1][2] However, their utility in the lab is matched by the critical importance of their proper management and disposal. Adherence to rigorous safety and disposal protocols is not merely a matter of regulatory compliance but a fundamental pillar of responsible research, ensuring the safety of laboratory personnel and the protection of our environment.
This guide provides a comprehensive, step-by-step framework for the safe disposal of 1-(2-Bromo-4-methoxyphenyl)ethanone. It is designed to move beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in established safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Part 1: Hazard Assessment and Identification
Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. 1-(2-Bromo-4-methoxyphenyl)ethanone is a brominated aromatic ketone with multiple hazard classifications.[3] Its physical and toxicological properties dictate the necessary precautions for handling and disposal.
Table 1: Hazard Profile of 1-(2-Bromo-4-methoxyphenyl)ethanone
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
| Acute Oral Toxicity | Harmful if swallowed.[4] | GHS07 | P301 + P312 + P330 |
| Skin Corrosion/Irritation | Causes skin irritation and, in some cases, severe skin burns.[3][4][5] | GHS05 / GHS07 | P280, P303 + P361 + P353 |
| Serious Eye Damage/Irritation | Causes serious eye damage.[3][4][5] | GHS05 | P280, P305 + P351 + P338, P310 |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[3][6] | GHS07 | P261, P304 + P340 |
| Lachrymator | Substance which increases the flow of tears.[7][8] | - | - |
Source: Compiled from multiple Safety Data Sheets (SDS).[3][4][5][7][8]
A crucial, often overlooked characteristic of brominated ketones is their potential for decomposition over time, especially when exposed to light, heat, or moisture.[9] This degradation can liberate hydrogen bromide (HBr), a corrosive gas, which may be indicated by a yellow or brown discoloration of the solid material.[9] This underscores the importance of handling the compound in a well-ventilated area and inspecting its integrity before use.
Part 2: Regulatory Framework and Laboratory Compliance
The disposal of hazardous chemicals in a laboratory setting is governed by stringent federal and local regulations. The two most impactful laws are OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[10]
A core requirement of the OSHA Lab Standard is the development and implementation of a written Chemical Hygiene Plan (CHP) .[11][12] This CHP is the laboratory's master document, outlining specific procedures for the procurement, storage, handling, and disposal of all chemicals.[11] All disposal procedures for 1-(2-Bromo-4-methoxyphenyl)ethanone must be conducted in accordance with your institution's specific CHP.
As a halogenated organic compound, 1-(2-Bromo-4-methoxyphenyl)ethanone falls under specific EPA waste codes.[13][14][15] This classification mandates that it cannot be disposed of in standard trash or down the drain. It must be treated as regulated hazardous waste.
Part 3: Step-by-Step Disposal Protocols
The following protocols provide a systematic approach to managing waste streams containing 1-(2-Bromo-4-methoxyphenyl)ethanone.
Protocol 1: Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The choice of PPE is directly informed by the hazards identified in Part 1.
-
Eye and Face Protection : Wear safety glasses with side shields or, preferably, a face shield and safety goggles, especially when handling the solid powder or creating solutions.[3] This is mandated by the risk of serious eye damage.[4][5]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected for integrity before each use. Contaminated gloves should be disposed of as hazardous solid waste.
-
Body Protection : A standard laboratory coat is required. For larger quantities or significant spill risks, consider a chemically resistant apron.
-
Respiratory Protection : All handling of the solid compound that may generate dust should be performed within a certified chemical fume hood to prevent respiratory irritation.[3][12]
Protocol 2: Waste Segregation and Containerization
The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions. Halogenated organic waste must always be collected separately from non-halogenated waste.[16][17] This is because the downstream disposal method, typically high-temperature incineration, requires specific conditions and equipment (like acid gas scrubbers) to manage the combustion byproducts of halogens (e.g., HBr).[8][18]
Waste Stream Identification & Collection Workflow
Caption: Waste segregation and disposal decision workflow.
Step-by-Step Containerization:
-
Select the Correct Container : Use a container designated and supplied by your institution's Environmental Health & Safety (EHS) department for "Halogenated Organic Waste." Containers must be in good condition, compatible with the chemical, and have a secure, sealing lid.[16][17]
-
Label Correctly : Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(2-Bromo-4-methoxyphenyl)ethanone."[17][19] Do not use abbreviations.
-
Collect Waste :
-
Unused Compound/Residues : Carefully transfer any unwanted solid compound or reaction residues into the designated solid halogenated waste container.
-
Contaminated Lab Supplies : All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, contaminated silica gel) must also be placed in the solid halogenated waste container.[19]
-
Aqueous Solutions : Aqueous waste containing this compound should be collected in a designated "Halogenated Aqueous Waste" container. Do not mix with organic solvent waste.
-
Protocol 3: Spill Management
Immediate and correct response to a spill is critical to mitigating exposure and contamination.
-
Alert Personnel : Immediately alert colleagues in the vicinity.
-
Evacuate and Ventilate : If the spill is large or the dust is airborne, evacuate the immediate area. Ensure the chemical fume hood is operational to maximize ventilation.
-
Don Appropriate PPE : Before cleaning, don the full PPE as described in Protocol 1.
-
Contain and Clean :
-
Small Spills (Solid) : Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not dry sweep, as this can create airborne dust.[3] Carefully scoop the mixture into a suitable container for disposal as halogenated solid waste.
-
Large Spills : Follow your institution's emergency procedures. This typically involves contacting the EHS department immediately. Do not attempt to clean a large spill without specialized training and equipment.
-
-
Decontaminate : Wipe the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) in the hazardous waste container.
-
Report : Report the incident to your laboratory supervisor and EHS department as required by your CHP.
Protocol 4: Final Disposal Pathway
The ultimate fate of the collected hazardous waste is managed by certified professionals.
-
Storage : Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Professional Collection : Once the container is full, arrange for a pickup by your institution's EHS department or a licensed hazardous waste contractor.[20]
-
Treatment : The contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective method for destroying halogenated organic compounds is high-temperature incineration.[16][18] This process breaks the compound down into simpler, less harmful components like carbon dioxide, water, and hydrogen bromide, with the latter being neutralized in a scrubber system.[18]
By diligently following these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
References
- 1. 1-(2-Bromo-4-methoxyphenyl)ethanone 95.00% | CAS: 89691-67-8 | AChemBlock [achemblock.com]
- 2. 1-(2-BroMo-4-Methoxy-phenyl)-ethanone | 89691-67-8 [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.ie [fishersci.ie]
- 9. benchchem.com [benchchem.com]
- 10. nationalacademies.org [nationalacademies.org]
- 11. osha.gov [osha.gov]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. wku.edu [wku.edu]
- 15. View Document - California Code of Regulations [govt.westlaw.com]
- 16. usbioclean.com [usbioclean.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. benchchem.com [benchchem.com]
- 20. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Personal protective equipment for handling 1-(2-Bromo-4-methoxyphenyl)ethanone
An Essential Guide to Personal Protective Equipment for Handling 1-(2-Bromo-4-methoxyphenyl)ethanone
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. Yet, with great innovation comes the profound responsibility of ensuring safety. This guide provides an in-depth, practical framework for the safe handling of 1-(2-Bromo-4-methoxyphenyl)ethanone, a substituted acetophenone derivative. We will move beyond a simple checklist of personal protective equipment (PPE) to a deeper understanding of why specific measures are critical, empowering you to create a self-validating system of safety in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of 1-(2-Bromo-4-methoxyphenyl)ethanone and its analogs. This compound is not merely a benign reagent; it presents a multi-faceted risk profile that demands our respect and careful attention.
According to safety data sheets, this class of halogenated aromatic ketones presents the following primary hazards:
-
Severe Skin and Eye Damage : These compounds are known to cause skin irritation and, in some cases, severe burns.[1][2] They are particularly corrosive to the eyes and can cause serious, irreversible damage.[2][3][4] Many are also classified as lachrymators, substances that trigger an involuntary flow of tears, indicating a high potential for eye irritation.[4][5]
-
Respiratory Irritation : Inhalation of dust or fumes can lead to respiratory tract irritation.[1][2][6]
-
Acute Toxicity : The substance is harmful if swallowed, inhaled, or in contact with the skin.[1][2]
-
Allergenic Potential : There is a risk of causing an allergic skin reaction upon contact.[2]
A foundational principle of laboratory safety is to treat all reagents with caution, as not all hazards may be fully documented.[7] Therefore, the selection of PPE must be based on a conservative assessment of these known risks.
Core Principles of Protection: A Multi-Layered Defense
Effective protection from chemical hazards is not about a single piece of equipment but a holistic system. This includes engineering controls (like fume hoods), administrative controls (safe work practices), and finally, the last line of defense: Personal Protective Equipment.
Engineering Controls: Your First and Best Defense
Always handle 1-(2-Bromo-4-methoxyphenyl)ethanone within a certified chemical fume hood.[7][8] This primary engineering control is designed to capture and exhaust dust and vapors, significantly minimizing your inhalation exposure risk. Ensure the fume hood has adequate airflow and keep the sash at the lowest practical height.[8] All equipment should be placed at least six inches inside the hood to ensure effective containment.[8]
Selecting the Right PPE: A Step-by-Step Protocol
The following is a detailed guide to selecting and using the appropriate PPE for handling 1-(2-Bromo-4-methoxyphenyl)ethanone.
Eye and Face Protection: Non-Negotiable
Given the severe risk of eye damage, robust eye and face protection is mandatory.
-
Minimum Requirement : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times in the laboratory.[7] Standard safety glasses with side shields do not provide adequate protection against splashes.[9]
-
Recommended for High-Risk Operations : When handling larger quantities (over a few grams) or when there is a significant risk of splashing (e.g., during quenching a reaction or transfer), a full-face shield should be worn in addition to chemical splash goggles.[9][10] This provides an essential extra layer of protection for the entire face.
Skin and Body Protection: The Chemical Barrier
Your skin is a primary route of exposure. The following should be considered standard lab attire when working with this compound:
-
Laboratory Coat : A flame-resistant lab coat with long sleeves and a secure closure is required. This should be kept clean and replaced if significant contamination occurs.
-
Full-Length Pants and Closed-Toe Shoes : To prevent any skin exposure, long pants and shoes that fully cover the feet are mandatory.[7] Porous shoes or sandals are not permitted in the laboratory.[7]
-
Chemical-Resistant Gloves : This is one of the most critical components of your PPE.
-
Material Selection : Not all gloves offer the same level of protection.[7][8] Nitrile gloves are a common and appropriate choice for incidental contact with many organic compounds. Always check the manufacturer's glove compatibility chart for the specific chemical you are handling.
-
Proper Technique : Gloves must be inspected for any signs of damage before use.[4] Use proper removal techniques to avoid contaminating your skin.[1] Never wear gloves outside of the laboratory or to touch common surfaces like doorknobs or computer keyboards.[9] Wash your hands thoroughly after removing gloves.[7][11]
-
Respiratory Protection: When Engineering Controls Need Support
While a fume hood is the primary method of respiratory protection, there are situations where a respirator may be necessary:
-
Weighing and Transfer : When handling the solid powder outside of a containment system like a glove box or a specially ventilated balance enclosure, a NIOSH-approved respirator with P95 or P100 particulate filters is recommended to prevent inhalation of fine dust.[1]
-
Emergency Situations : In the event of a spill or a failure of the ventilation system, a respirator will be required for emergency response personnel.
The following table summarizes the recommended PPE for different operational scenarios.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Recommended: N95/P100 Respirator if not in a vented enclosure |
| Solution Preparation/Reaction Setup | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Not required if performed in a fume hood |
| Work-up/Extraction/Purification | Chemical Splash Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Lab Coat, Long Pants, Closed-Toe Shoes | Not required if performed in a fume hood |
| Large-Scale Operations (>10g) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical Resistant Apron over Lab Coat | Not required if performed in a fume hood |
Procedural Safety: Donning and Doffing PPE
The sequence in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency Procedures: Spill and Exposure Response
Even with the best precautions, accidents can happen. Being prepared is a critical component of safety.
In Case of Personal Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[4] Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if it is safe to do so.[6] Seek immediate medical attention.[3]
-
Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion : Do NOT induce vomiting.[3][4] Rinse the mouth with water and seek immediate medical attention.[3]
In Case of a Spill:
The following diagram outlines the decision-making process for handling a chemical spill.
Caption: Chemical Spill Response Workflow.
Waste Disposal
All waste contaminated with 1-(2-Bromo-4-methoxyphenyl)ethanone, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3][6] Never pour chemical waste down the sink.[8] Follow your institution's specific guidelines for hazardous waste disposal.
By integrating these principles and procedures into your daily laboratory work, you build a robust culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
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Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (2023, August 22). SAFETY DATA SHEET. Retrieved from [Link]
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SD Fine-Chem. (n.d.). ACETOPHENONE. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. Retrieved from [Link]
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PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetophenone-d8, 99+ atom% D. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. csub.edu [csub.edu]
- 8. cdc.gov [cdc.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. artsci.usu.edu [artsci.usu.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
